N-Methyl-3-phenoxypropan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-phenoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOUHGZVYFYWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622270 | |
| Record name | N-Methyl-3-phenoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132424-10-3 | |
| Record name | N-Methyl-3-phenoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(3-phenoxypropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of N-Methyl-3-phenoxypropan-1-amine and its Analogs
Abstract
The aryloxypropanamine scaffold is a cornerstone in modern neuropharmacology, serving as the foundation for several highly successful central nervous system (CNS) therapeutics. This technical guide provides an in-depth analysis of the mechanism of action of N-methyl-3-phenoxy-3-phenylpropan-1-amine (N-Methyl-PPPA), a prototypical serotonin-norepinephrine reuptake inhibitor (SNRI). While the specific query "this compound" refers to a structure lacking a critical phenyl group at the 3-position, the pharmacologically characterized and scientifically relevant compound is N-Methyl-PPPA. This document will focus on this active analog, elucidating its function as a dual monoamine transporter inhibitor. By comparing it with its renowned derivatives—the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the selective norepinephrine reuptake inhibitor (NRI) atomoxetine—we will explore the nuanced structure-activity relationships that govern transporter selectivity. This guide includes a detailed examination of the molecular targets, downstream signaling pathways, and a comprehensive, field-proven experimental protocol for assessing transporter inhibition.
Introduction: The Aryloxypropanamine Scaffold
The discovery of the aryloxypropanamine chemical class marked a pivotal moment in the rational design of antidepressant and psychotropic medications. Derived from the antihistamine diphenhydramine, early research at Eli Lilly in the 1970s identified 3-phenoxy-3-phenylpropan-1-amine (PPPA) as a promising antidepressant lead.[1] Subsequent chemical modifications to this backbone led to the development of some of the most widely prescribed neurological drugs.
The subject of this guide, N-methyl-3-phenoxy-3-phenylpropan-1-amine (N-Methyl-PPPA), is a direct N-methylated derivative of PPPA and a foundational compound in this family.[2] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), a class of drugs effective in treating depression and other mood disorders by elevating synaptic levels of both neurotransmitters.[2]
Understanding the mechanism of N-Methyl-PPPA is crucial not only for its own pharmacological profile but also for appreciating the subtle structural tweaks that give rise to its more famous relatives:
-
Fluoxetine (Prozac®): An SSRI, distinguished by a para-trifluoromethyl substitution on the phenoxy ring.
-
Atomoxetine (Strattera®): An NRI, characterized by an ortho-methyl group on the phenoxy ring.[1]
This guide will dissect the core mechanism of N-Methyl-PPPA and use these derivatives to illustrate the principles of structure-activity relationship (SAR) that dictate selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET).
Core Mechanism of Action: Dual Inhibition of SERT and NET
The primary mechanism of action for N-Methyl-PPPA is the competitive inhibition of the presynaptic serotonin (5-HT) and norepinephrine (NE) transporters. These transporters, SERT and NET respectively, are transmembrane proteins responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. By blocking this reuptake process, N-Methyl-PPPA increases the concentration and prolongs the residence time of 5-HT and NE in the synapse, enhancing and extending their signaling to postsynaptic neurons.
Molecular Targets: SERT and NET
SERT and NET are members of the neurotransmitter sodium symporter (NSS) family (SLC6).[3] They couple the transport of their respective monoamine substrates to the electrochemical gradient of Na⁺ and Cl⁻ ions. N-Methyl-PPPA and its analogs bind to a central site on these transporters, which overlaps with the substrate binding site, thereby physically occluding the reuptake of serotonin and norepinephrine.[3]
Inhibitory Potency and Selectivity
The defining characteristic of a reuptake inhibitor is its potency (affinity) for its target transporters, typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). N-Methyl-PPPA exhibits a balanced, dual-inhibitor profile with a slight preference for the norepinephrine transporter.
In studies using rat brain synaptosomes, N-Methyl-PPPA was found to inhibit the uptake of norepinephrine with an IC₅₀ of 0.12 µg/mL and serotonin with an IC₅₀ of 0.25 µg/mL. Converted to molar concentrations (Molar Mass: 241.33 g/mol ), these values are:
-
IC₅₀ for NET: ~497 nM
-
IC₅₀ for SERT: ~1036 nM
This demonstrates potent, sub-micromolar activity at both transporters. The selectivity of N-Methyl-PPPA and its key derivatives is summarized in the table below, highlighting the profound impact of aromatic substitution.
| Compound | Primary Mechanism | Substitution on Phenoxy Ring | NET Affinity (Kᵢ, nM) | SERT Affinity (Kᵢ, nM) | Selectivity (SERT Kᵢ / NET Kᵢ) |
| N-Methyl-PPPA | SNRI | None | ~497 (IC₅₀) | ~1036 (IC₅₀) | ~0.5x (Favors NET) |
| Atomoxetine | NRI | ortho-Methyl | 31 (IC₅₀) | 99 (IC₅₀) | ~0.3x (Favors NET)[1] |
| Nisoxetine | NRI | ortho-Methoxy | 0.46 - 5.1 | 158 - 383 | ~343x (Highly NET Selective)[2] |
| Fluoxetine | SSRI | para-Trifluoromethyl | 660 | 1 | ~0.0015x (Highly SERT Selective)[4] |
Note: Kᵢ and IC₅₀ values are comparable but not identical; values are compiled from multiple sources and should be considered representative.
Structure-Activity Relationship (SAR): The Key to Selectivity
The aryloxypropanamine scaffold provides a masterclass in medicinal chemistry, where minor modifications yield dramatic shifts in pharmacological targets.
-
Unsubstituted Phenoxy Ring (N-Methyl-PPPA): The parent compound without substitutions on the phenoxy ring allows for binding to both SERT and NET, establishing a dual-inhibitor profile.
-
Ortho-Substitution (Atomoxetine, Nisoxetine): The addition of a small group (methyl or methoxy) at the ortho (2-position) of the phenoxy ring sterically hinders optimal binding to the serotonin transporter. This dramatically increases selectivity for NET, resulting in potent NRIs.[5]
-
Para-Substitution (Fluoxetine): Placing a bulky, electron-withdrawing group like trifluoromethyl (-CF₃) at the para (4-position) of the phenoxy ring profoundly enhances affinity and selectivity for SERT by orders of magnitude, creating a quintessential SSRI.[4]
Downstream Signaling Pathways
The inhibition of SERT and NET by N-Methyl-PPPA initiates a cascade of downstream neurophysiological events. The immediate effect is the elevation of synaptic 5-HT and NE. This leads to increased activation of a wide array of postsynaptic and presynaptic autoreceptors.
-
Norepinephrine System: Increased NE in areas like the prefrontal cortex enhances signaling at α₁ and β₁ adrenergic receptors, which is thought to contribute to improved attention, cognition, and executive function.[6]
-
Serotonin System: Increased 5-HT activates multiple receptor subtypes. The therapeutic effects in depression are often linked to downstream signaling from 5-HT₁ₐ receptors, which, over time, can lead to neuroadaptive changes, including the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).
The long-term therapeutic effects of SNRIs are believed to stem from these neuroadaptive changes rather than solely from the acute increase in neurotransmitter levels. This includes receptor sensitization/desensitization and alterations in gene expression that ultimately remodel neural circuits.
Conclusion
N-methyl-3-phenoxy-3-phenylpropan-1-amine stands as a quintessential example of a dual serotonin-norepinephrine reuptake inhibitor and the progenitor of a highly valuable class of CNS drugs. Its mechanism of action, centered on the balanced inhibition of SERT and NET, provides a foundation for understanding more selective agents like fluoxetine and atomoxetine. The structure-activity relationships within the aryloxypropanamine family underscore the power of targeted chemical modification to fine-tune pharmacological activity, a core principle in modern drug discovery. The experimental methods detailed herein represent the standard for characterizing such compounds, providing reliable and reproducible data that continues to drive the development of novel therapeutics for neurological and psychiatric disorders.
References
- Grokipedia. (2026, January 7). N-Methyl-PPPA.
-
Wikipedia. (n.d.). N-Methyl-PPPA. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Uptake and release of neurotransmitters. Retrieved January 14, 2026, from [Link]
-
PubMed. (2014, February 1). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Atomoxetine. Retrieved January 14, 2026, from [Link]
-
NCBI Bookshelf. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). PPPA (drug). Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Fluoxetine. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2009, July 29). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Retrieved January 14, 2026, from [Link]
-
World Depression Congress. (2019, March 18-19). The structure activity relationship of antidepressants and the specificity in drug therapy. Retrieved January 14, 2026, from [Link]
Sources
- 1. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Atomoxetine - Wikipedia [en.wikipedia.org]
A-Z Guide to N-Methyl-3-phenoxypropan-1-amine (Nisoxetine) Solubility for Pharmaceutical Development
This guide provides an in-depth analysis of the solubility characteristics of N-Methyl-3-phenoxypropan-1-amine, an active pharmaceutical ingredient (API) also known as Nisoxetine.[1] A comprehensive understanding of its solubility is fundamental for drug development professionals, influencing everything from formulation design to bioavailability. This document will delve into the physicochemical properties that govern its solubility, present available data, and provide a detailed, field-proven protocol for its experimental determination.
Introduction: The Critical Role of Solubility in Drug Development
This compound, or Nisoxetine, is a selective norepinephrine reuptake inhibitor (SNRI) that has been a subject of research in antidepressant therapies.[1] For any API to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability, variable dosing requirements, and challenges in creating stable, effective formulations.[2] Therefore, a thorough characterization of Nisoxetine's solubility is not merely a preliminary step but a cornerstone of its successful development into a viable therapeutic agent.
This guide will provide researchers and formulation scientists with the necessary theoretical background, practical data, and experimental methodologies to effectively manage and assess the solubility of Nisoxetine.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute (Nisoxetine) and the solvent. As a secondary amine, the solubility of Nisoxetine is particularly sensitive to the pH of the surrounding medium.[1]
-
pKa and Ionization: Amines are basic and can accept a proton to form a positively charged (ionized) species. The pH at which the ionized and non-ionized forms are present in equal concentrations is the pKa.
-
At a pH below the pKa , the amine group is predominantly protonated (R-NH₂⁺). This ionized form is more polar and exhibits significantly higher aqueous solubility .
-
At a pH above the pKa , the amine is primarily in its neutral, free base form (R-NH). This form is less polar and has lower aqueous solubility but higher solubility in organic solvents.
-
-
LogP (Partition Coefficient): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater lipid solubility and generally lower aqueous solubility. Understanding the LogP is crucial for predicting absorption and distribution characteristics.
The interplay between pH and ionization is a critical consideration for the formulation of Nisoxetine, as its journey through the variable pH environments of the gastrointestinal tract will directly impact its dissolution and absorption.
Caption: pH-dependent ionization and its impact on Nisoxetine solubility.
This compound (Nisoxetine) Solubility Data
Quantitative solubility data for Nisoxetine, particularly its hydrochloride salt, is available from various chemical suppliers and databases. The hydrochloride salt form is commonly used to enhance aqueous solubility.
| Compound Form | Solvent | Concentration (Maximum) | Temperature | Reference |
| Nisoxetine Hydrochloride | Water | 100 mM (30.78 mg/mL) | Room Temperature | [3] |
| Nisoxetine Hydrochloride | Water | <30.78 mg/mL | Not Specified | [4] |
| Nisoxetine | Water | 5 mg/mL (with warming) | Not Specified | [5] |
| N-methyl-3-phenylpropan-1-amine | Chloroform | Sparingly Soluble | Not Specified | [6] |
| N-methyl-3-phenylpropan-1-amine | Ethyl Acetate | Slightly Soluble | Not Specified | [6] |
| N-methyl-3-phenylpropan-1-amine | Methanol | Slightly Soluble | Not Specified | [6] |
Note: The data provided is often for the hydrochloride salt, which is expected to have higher aqueous solubility than the free base. The term "N-methyl-3-phenylpropan-1-amine" may refer to a related but different compound, and its solubility data is included for comparative purposes.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[7] This method measures the concentration of a saturated solution after a compound has been equilibrated with a solvent for an extended period, ensuring a true equilibrium has been reached.[2][8]
Objective: To determine the equilibrium solubility of this compound in a specified buffer system (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 25°C or 37°C).
Causality Behind Experimental Choices:
-
Equilibration Time (24-48 hours): A long incubation period is crucial to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Shorter times may only yield kinetic solubility, which can be misleading.[2][8]
-
Excess Solid: Adding a sufficient excess of the API ensures that the solution becomes saturated and remains so throughout the experiment, even with minor temperature fluctuations.[7]
-
pH Measurement: Verifying the pH of the slurry before and after equilibration is critical, as the dissolution of the API itself can alter the pH of the medium, which in turn affects the solubility of an ionizable compound like Nisoxetine.[7]
-
Phase Separation (Filtration/Centrifugation): It is imperative to completely separate the undissolved solid from the saturated solution before analysis to avoid artificially inflating the measured concentration.
-
Validated Analytical Method (HPLC): A specific, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method is required for accurate quantification of the dissolved API, ensuring that the measurement is not confounded by impurities or degradants.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Methodology
-
Preparation of Buffer: Prepare the desired aqueous solvent (e.g., 0.01 M Phosphate-Buffered Saline, pH 7.4). Filter through a 0.45 µm membrane.[9]
-
Sample Preparation: Add an excess amount of this compound powder to a series of glass vials (perform in triplicate). The amount should be enough to ensure solid material remains at the end of the experiment (e.g., 5-10 mg).
-
Solvent Addition: Add a precise volume of the prepared buffer to each vial (e.g., 1 mL).
-
pH Verification: Measure and record the initial pH of the resulting slurry.
-
Equilibration: Seal the vials and place them in a shaking incubator or on a shaker in a temperature-controlled chamber (e.g., 25°C). Agitate for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. Alternatively, centrifuge the vials at high speed and sample the supernatant.
-
Sample Dilution: Immediately dilute the clear filtrate with a known volume of mobile phase or a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Prepare a calibration curve using stock solutions of known concentrations of this compound.
-
Calculation: Determine the concentration in the diluted sample from the calibration curve. Calculate the original solubility in the buffer by accounting for the dilution factor. Report the result in mg/mL or mM.
Conclusion
The solubility of this compound (Nisoxetine) is a multifaceted property, heavily influenced by its chemical form (free base vs. salt) and the pH of the aqueous medium. Available data indicates that its hydrochloride salt is water-soluble, a crucial characteristic for oral formulation.[3] However, for comprehensive drug development, this data must be supplemented with precise, internally generated solubility values in various biorelevant media.
The shake-flask method, as detailed in this guide, remains the definitive approach for generating reliable thermodynamic solubility data.[7] By following a robust, self-validating protocol, researchers can acquire the accurate and essential data needed to guide pre-formulation strategies, predict in vivo performance, and ultimately accelerate the development of this compound as a therapeutic agent.
References
- European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
- U.S. Food and Drug Administration. (2025). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
- ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- International Council for Harmonisation. (n.d.). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- National Center for Biotechnology Information. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. PubChem.
- Hello Bio. (n.d.). Nisoxetine hydrochloride, norepinephrine reuptake (NET) inhibitor.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- R&D Systems. (n.d.). Nisoxetine hydrochloride | Adrenergic Transporter Inhibitors.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Tocris Bioscience. (n.d.). Nisoxetine hydrochloride | Adrenergic Transporters.
- ChemBK. (2024). N-methyl-3-phenylpropan-1-amine.
- APExBIO. (n.d.). Nisoxetine hydrochloride - Selective Norepinephrine Reuptake Inhibitor.
- National Center for Biotechnology Information. (n.d.). N-Methyl-3-phenylpropan-1-amine. PubChem.
- National Center for Biotechnology Information. (n.d.). Methyl(3-phenoxypropyl)amine. PubChem.
- Sigma-Aldrich. (n.d.). Nisoxetine solid, >= 98% HPLC.
- CymitQuimica. (n.d.). This compound.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- MedchemExpress. (n.d.). Nisoxetine | NET Inhibitor.
- PubMed. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
- National Center for Biotechnology Information. (n.d.). Nisoxetine. PubChem.
- Tradeindia. (n.d.). N-methyl-3-phenoxy-3-phenylpropan-1-amine Hydrochloride.
Sources
- 1. Nisoxetine | C17H21NO2 | CID 4500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Nisoxetine hydrochloride | Adrenergic Transporters | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. Nisoxetine solid, = 98 HPLC 57754-86-6 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Navigating the Aryloxypropanamine Scaffold: A Technical Guide to N-Methyl-3-phenoxypropan-1-amine and its Phenyl Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying a Chemical Ambiguity
The chemical name N-Methyl-3-phenoxypropan-1-amine presents a point of ambiguity within chemical literature and databases, potentially referring to two distinct molecular entities. The first, and simpler of the two, is the direct N-methylated amine of 3-phenoxypropan-1-amine. The second, a compound of greater significance in medicinal chemistry, is N-Methyl-3-phenoxy-3-phenylpropan-1-amine. This latter molecule belongs to the aryloxypropanamine class, a scaffold that has given rise to numerous blockbuster drugs. This guide will provide an in-depth technical overview of both compounds, delineating their respective chemical identities, properties, and synthesis, with a particular focus on the pharmacological relevance of the 3-phenyl substituted analogue.
Part 1: N-Methyl-3-phenoxy-3-phenylpropan-1-amine: An SNRI from a Prolific Scaffold
N-Methyl-3-phenoxy-3-phenylpropan-1-amine, also known by the designation N-Methyl-PPPA, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Developed by Eli Lilly in the 1970s during the exploration of aryloxypropanamine derivatives, it emerged from research that also produced landmark antidepressants like fluoxetine.[2] Though never marketed, its study has been crucial in understanding the structure-activity relationships within this class of compounds. It is structurally related to atomoxetine and nisoxetine.[2]
Chemical Identity and Synonyms
The formal identification of this compound is crucial for accurate research and documentation. Its IUPAC name is N-Methyl-3-phenoxy-3-phenylpropan-1-amine .[2] However, it is known by a variety of synonyms, which are essential to recognize when reviewing literature and sourcing materials.
| Table 1: Synonyms and Identifiers for N-Methyl-3-phenoxy-3-phenylpropan-1-amine | |
| IUPAC Name | N-Methyl-3-phenoxy-3-phenyl-1-propanamine |
| Common Synonyms | N-Methyl-PPPA, Detrifluoromethylfluoxetine |
| CAS Number | 56161-70-7 |
| PubChem CID | 15894873 |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol [3] |
A key chiral center exists at the C3 position, and the (R)-enantiomer is often specified in databases, with the IUPAC name (3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine.[3] One of its notable synonyms is "Desmethyl atomoxetine," highlighting its structural relationship to the ADHD medication atomoxetine.[3]
Physicochemical Properties
Understanding the physicochemical properties of N-Methyl-3-phenoxy-3-phenylpropan-1-amine is fundamental to its handling, formulation, and pharmacokinetic profiling.
| Table 2: Physicochemical Properties of N-Methyl-3-phenoxy-3-phenylpropan-1-amine | |
| Molecular Weight | 241.33 g/mol [3] |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 21.3 Ų[3] |
Note: Properties are computationally generated and sourced from PubChem.[3]
Pharmacology and Mechanism of Action
N-Methyl-3-phenoxy-3-phenylpropan-1-amine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] This mechanism involves the blockade of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increased concentration of these neurotransmitters in the synaptic cleft. This dual action is a hallmark of many effective antidepressant medications.
The interaction of aryloxypropanamine inhibitors with monoamine transporters is complex. Key residues within the transporter binding sites, such as aspartic acid D75, phenylalanine F72, tyrosine Y152, and phenylalanine F317 in NET, are crucial for ligand binding.[5] The basic amino group present in these inhibitors is a key recognition feature.[5]
Figure 1: Simplified workflow of N-Methyl-3-phenoxy-3-phenylpropan-1-amine's SNRI activity.
Synthesis Protocols
The synthesis of N-Methyl-3-phenoxy-3-phenylpropan-1-amine can be approached through several established routes for aryloxypropanamines. A common strategy involves the formation of the ether linkage followed by manipulation of the amine terminus. A plausible synthetic route starts from the corresponding alcohol, N-methyl-3-phenyl-3-hydroxy-propylamine.
Protocol 1: Williamson Ether Synthesis from N-Methyl-3-phenyl-3-hydroxy-propylamine
This protocol is a conceptual outline based on common organic synthesis techniques.
-
Deprotonation of the Alcohol:
-
Dissolve N-methyl-3-phenyl-3-hydroxy-propylamine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the stirred solution. The evolution of hydrogen gas will be observed.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
-
Ether Formation:
-
To the solution of the alkoxide, add fluorobenzene or chlorobenzene (1.2 equivalents).
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Methyl-3-phenoxy-3-phenylpropan-1-amine.
-
Causality: The use of a strong base like NaH is necessary to deprotonate the alcohol, forming a nucleophilic alkoxide. The subsequent reaction with an aryl halide proceeds via a nucleophilic aromatic substitution mechanism (SNAr), which is often facilitated by heating.
Figure 2: Synthetic workflow for N-Methyl-3-phenoxy-3-phenylpropan-1-amine.
Part 2: this compound: The Simpler Analogue
This compound, lacking the phenyl group at the 3-position, is a structurally simpler molecule. While not as prominent in pharmaceutical literature as its phenyl-substituted counterpart, it serves as a useful chemical intermediate and a point of comparison in structure-activity relationship studies.
Chemical Identity and Synonyms
The correct identification of this compound is vital to distinguish it from its more complex analogue.
| Table 3: Synonyms and Identifiers for this compound | |
| IUPAC Name | This compound[1] |
| Common Synonyms | Methyl(3-phenoxypropyl)amine, 1-Propanamine, N-methyl-3-phenoxy- |
| CAS Number | 132424-10-3[1] |
| PubChem CID | 22067856[1] |
| Molecular Formula | C₁₀H₁₅NO[1] |
| Molecular Weight | 165.23 g/mol [1] |
Physicochemical Properties
The properties of this amine are distinct from its phenyl analogue, primarily due to its lower molecular weight and reduced lipophilicity.
| Table 4: Physicochemical Properties of this compound | |
| Molecular Weight | 165.23 g/mol [1] |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 21.3 Ų[1] |
Note: Properties are computationally generated and sourced from PubChem.[1]
Synthesis Protocols
The synthesis of this compound is readily achieved through standard synthetic methodologies, with reductive amination being a particularly efficient route.
Protocol 2: Reductive Amination of 3-Phenoxypropanal
This protocol provides a direct and high-yielding method for the synthesis of the target compound.
-
Imine Formation:
-
In a round-bottom flask, dissolve 3-phenoxypropanal (1 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM).
-
Add a solution of methylamine (a 2M solution in THF or a 40% aqueous solution, 2-3 equivalents) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise to the stirred solution. The choice of a milder reducing agent is to prevent the reduction of the starting aldehyde.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
If methanol was used as the solvent, remove it under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
The crude this compound can be purified by distillation under reduced pressure or by flash column chromatography.
-
Causality: Reductive amination is a one-pot reaction that leverages the formation of an imine from an aldehyde and a primary amine, which is then immediately reduced in situ to the corresponding secondary amine. Sodium borohydride is a suitable reducing agent for this transformation as it readily reduces the iminium ion intermediate.
Figure 3: Synthetic workflow for this compound via reductive amination.
Analytical Characterization
For both compounds, proper analytical characterization is essential to confirm identity and purity. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds. Specific GC columns, such as those with a chiral stationary phase, can be used to separate enantiomers. For the analysis of amines, columns treated with potassium hydroxide are often employed to prevent peak tailing.[6]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and can be adapted for chiral separations.
Stability and Storage
As with most amines, these compounds should be stored in a cool, dry place away from light and oxidizing agents. They are typically stable under normal laboratory conditions. For long-term storage, refrigeration (2-8°C) is recommended.[7]
Conclusion
The careful distinction between this compound and N-Methyl-3-phenoxy-3-phenylpropan-1-amine is critical for researchers in the fields of chemistry and pharmacology. The latter, a member of the prolific aryloxypropanamine class, demonstrates the potent SNRI activity characteristic of many successful antidepressant drugs. The former, while less studied for its biological activity, is a readily accessible chemical intermediate. A thorough understanding of their respective syntheses, properties, and biological activities, as detailed in this guide, is paramount for their effective use in research and development.
References
-
PubChem. (3R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. Methyl(3-phenoxypropyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. N-Methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters. Retrieved from [Link]
-
EDQM. N-methyl-3-phenylpropan-1-amine Safety Data Sheet. Retrieved from [Link]
-
PubMed Central. (R)-N-Methyl-3-(3-[125I]iodopyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET). Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information - Contents. Retrieved from [Link]
- Google Patents. A method for the preparation of (r)-n-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride (atomoxetine).
-
MDPI. Structure Modeling of the Norepinephrine Transporter. Retrieved from [Link]
-
PubChem. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
precisionFDA. N-METHYL-3-(3-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE, (3R)-. Retrieved from [Link]
-
ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Retrieved from [Link]
- Google Patents. An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
-
Wikipedia. N-Methyl-PPPA. Retrieved from [Link]
-
Chemchart. N-methyl-3-phenylpropan-1-amine (23580-89-4). Retrieved from [Link]
-
PubMed. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Retrieved from [Link]
-
ResearchGate. (3R)-N-Methyl-3-(2-Methylphenoxy)-3-Phenyl-Propan-1-Amine. Retrieved from [Link]
-
PubMed Central. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Retrieved from [Link]
-
Pharmaffiliates. (N-Methyl-3-phenylpropan-1-amine) (5 mL in HCl Solution). Retrieved from [Link]
-
Pharmaffiliates. 3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]
-
Scribd. Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. Retrieved from [Link]
-
ChemBK. N-methyl-3-phenylpropan-1-amine. Retrieved from [Link]
Sources
- 1. Methyl(3-phenoxypropyl)amine | C10H15NO | CID 22067856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]
- 3. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
The Aryloxypropanamine Scaffold: A Gateway to Selective Neurotransmitter Modulation
An In-Depth Technical Guide to the Research Applications of the N-Methyl-3-phenoxypropan-1-amine Scaffold
This guide provides a detailed exploration of the this compound chemical scaffold, a foundational structure for a class of potent and selective monoamine reuptake inhibitors. While the parent compound itself is not the primary subject of extensive research, its derivatives have become indispensable tools in neuroscience and drug development. This document will focus on the most prominent of these derivatives, Nisoxetine, to illustrate the utility of this chemical class in research settings. We will delve into its mechanism of action, its application in pivotal experimental protocols, and the rationale behind its use as a standard for studying the norepinephrine transporter.
The this compound structure is a member of the aryloxypropanamine class of compounds. This scaffold has proven to be a remarkably fertile ground for the development of selective monoamine reuptake inhibitors. By modifying the phenyl and phenoxy rings, researchers at Eli Lilly and Company in the early 1970s were able to develop a range of compounds with varying selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] This pioneering work led to the discovery of several landmark drugs, including Fluoxetine (an SSRI) and Atomoxetine (a selective norepinephrine reuptake inhibitor, or NRI).[1][2]
Among these, Nisoxetine ((±)-N-Methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine) emerged as a particularly potent and selective inhibitor of the norepinephrine transporter.[3][4][5] Although initially investigated as an antidepressant, it never reached clinical application in humans.[3][4] Instead, its high selectivity has made it an invaluable research tool, now widely used as a standard selective norepinephrine reuptake inhibitor in scientific investigations.[3]
Mechanism of Action: Selective Inhibition of the Norepinephrine Transporter
Nisoxetine exerts its effects by binding with high affinity to the norepinephrine transporter (NET).[5][6] The NET is a transmembrane protein located on presynaptic noradrenergic neurons. Its primary function is to clear norepinephrine from the synaptic cleft, thereby terminating its signaling. By inhibiting the NET, Nisoxetine effectively increases the concentration and prolongs the residence time of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
The selectivity of Nisoxetine for the NET over other monoamine transporters is a key feature that underpins its utility in research. This allows scientists to dissect the specific roles of norepinephrine in various physiological and pathological processes without the confounding effects of modulating serotonin or dopamine systems.
Visualizing the Mechanism of Action
The following diagram illustrates the role of the norepinephrine transporter and the inhibitory action of Nisoxetine.
Caption: Mechanism of Nisoxetine at the noradrenergic synapse.
Core Research Applications of Nisoxetine
Standard for NET Inhibition
In neuropharmacology, Nisoxetine is frequently used as a reference compound to characterize the activity of new molecules at the norepinephrine transporter. Its well-defined and potent inhibitory profile makes it an ideal positive control in assays designed to measure NET inhibition. Preclinical studies in humans have shown that at doses that block norepinephrine uptake, Nisoxetine produces no significant side effects, indicating it is a relatively safe compound for research applications.[3]
Probing the Role of Norepinephrine in Disease Models
Researchers utilize Nisoxetine to investigate the role of the noradrenergic system in a variety of conditions. By administering Nisoxetine, they can elevate norepinephrine levels and observe the downstream effects. This approach has been instrumental in studies related to:
-
Depression: Although not used as a treatment, it helps in understanding the monoamine hypothesis of depression.[7]
-
Obesity and Energy Balance: It has been used to explore how norepinephrine influences appetite and metabolism.[3][4] In rats, Nisoxetine has been shown to inhibit the refeeding response.[5]
-
Pain Perception: Nisoxetine has been observed to exert local analgesic effects, which is attributed to its ability to block voltage-gated sodium channels.[3][5]
Radioligand for NET Quantification
A tritiated form of Nisoxetine, [³H]Nisoxetine, is a highly specific and high-affinity radioligand used to label and quantify norepinephrine transporters in tissue samples.[3][6] This has been a significant advancement over older radioligands like ³H-desipramine, which had less specific binding properties.[3] [³H]Nisoxetine binding assays are routinely used to:
-
Determine the density of NET in different brain regions.
-
Screen for new drugs that bind to the NET.
-
Study changes in NET expression in disease states. For instance, decreased binding of [³H]Nisoxetine in the locus coeruleus has been used to reflect the loss of cells in this region associated with aging.[3]
Quantitative Pharmacological Profile
The selectivity of Nisoxetine is best illustrated by comparing its binding affinity (Ki) or inhibitory concentration (IC50) at the three major monoamine transporters.
| Transporter | Binding Affinity (Ki/Kd) | Functional Inhibition (IC50) | Reference |
| Norepinephrine Transporter (NET) | 0.76 nM (Kd) | 2.1 nM (Ki, [³H]NA uptake) | [5] |
| Serotonin Transporter (SERT) | Significantly lower affinity | Not a potent inhibitor | [3] |
| Dopamine Transporter (DAT) | Significantly lower affinity | Not a potent inhibitor | [3] |
Data presented are representative values from the literature. Exact values may vary depending on the specific experimental conditions.
Experimental Protocol: [³H]Norepinephrine Uptake Assay in Rat Cortical Synaptosomes
This protocol describes a standard method to assess the functional inhibition of the norepinephrine transporter using Nisoxetine as a reference compound.
Objective: To determine the IC50 value of a test compound for the inhibition of [³H]norepinephrine uptake and compare it to that of Nisoxetine.
Materials:
-
Rat frontal cortex tissue
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer
-
[³H]Norepinephrine
-
Nisoxetine hydrochloride
-
Test compound
-
Scintillation fluid and vials
-
Homogenizer, centrifuges, water bath, liquid scintillation counter
Workflow Diagram:
Caption: Workflow for a typical norepinephrine uptake assay.
Step-by-Step Methodology:
-
Synaptosome Preparation: a. Homogenize fresh rat frontal cortex tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Pellet the synaptosomes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C. d. Resuspend the synaptosomal pellet in fresh Krebs-Ringer buffer.
-
Uptake Assay: a. Aliquot the synaptosomal suspension into test tubes. b. Add varying concentrations of Nisoxetine (as a positive control) or the test compound to the tubes. For non-specific uptake, use a high concentration of a standard inhibitor like desipramine. c. Pre-incubate the tubes for 10 minutes at 37°C. d. Initiate the uptake reaction by adding a fixed concentration of [³H]Norepinephrine. e. Incubate for 5 minutes at 37°C.
-
Termination and Quantification: a. Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand. b. Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage inhibition of specific uptake against the log concentration of the inhibitor. c. Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition of specific uptake) using non-linear regression analysis.
Causality in Experimental Design: The choice of rat frontal cortex is deliberate, as this brain region has a high density of noradrenergic nerve terminals and thus a high expression of NET.[6] The short incubation time for the uptake reaction ensures the measurement of the initial rate of transport, providing a more accurate assessment of transporter function.
Conclusion
The this compound scaffold, particularly as embodied by Nisoxetine, represents a cornerstone in the pharmacological toolkit for neuroscience research. Its high potency and selectivity for the norepinephrine transporter have established it as a gold standard for studying the intricacies of noradrenergic neurotransmission. From its use as a reference compound in drug screening to its application as a radiolabeled probe for transporter mapping, Nisoxetine continues to be an indispensable molecule for researchers and drug development professionals seeking to understand and modulate the norepinephrine system.
References
-
Wikipedia. Nisoxetine. [Link]
-
Wikipedia. N-Methyl-PPPA. [Link]
-
PubChem. Nisoxetine. [Link]
-
National Center for Biotechnology Information. Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central. [Link]
-
Wikipedia. PPPA (drug). [Link]
-
Cheetham, S. C., et al. (1996). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Neuropharmacology, 35(1), 63-70. [Link]
-
PubChem. Methyl(3-phenoxypropyl)amine. [Link]
Sources
- 1. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]
- 2. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 3. Nisoxetine - Wikipedia [en.wikipedia.org]
- 4. Nisoxetine | C17H21NO2 | CID 4500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Serotonin Transporter Affinity of N-Methyl-3-phenoxypropan-1-amine
Abstract
This technical guide provides a comprehensive framework for understanding and determining the serotonin transporter (SERT) affinity of the compound N-Methyl-3-phenoxypropan-1-amine. While direct binding data for this specific molecule is not extensively published, its structural similarity to well-characterized monoamine reuptake inhibitors, such as Nisoxetine and the active metabolite of Atomoxetine (Desmethylatomoxetine), provides a strong rationale for its potential interaction with SERT. This document will delve into the theoretical underpinnings of SERT as a drug target, present detailed, field-proven protocols for assessing binding affinity and functional inhibition, and discuss the interpretation of such data within the context of drug development. This guide is intended for researchers, scientists, and professionals in the field of pharmacology and drug discovery.
Introduction: The Aryloxypropanamine Scaffold and Monoamine Transporters
This compound belongs to the aryloxypropanamine class of compounds, a scaffold that has yielded numerous clinically significant drugs targeting monoamine transporters. These transporters—SERT (serotonin transporter), NET (norepinephrine transporter), and DAT (dopamine transporter)—are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1] The pharmacological profile of aryloxypropanamines can be exquisitely sensitive to minor structural modifications, leading to selective inhibitors or compounds with a mixed affinity profile.
For instance, Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), features a trifluoromethyl group on the phenoxy ring, which dramatically enhances its affinity and selectivity for SERT.[2] Conversely, Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), has a methyl group at the 2-position of its phenoxy ring and demonstrates high affinity for NET.[3][4] Interestingly, clinical studies with atomoxetine have revealed significant occupancy of SERT at therapeutic doses, suggesting a more complex pharmacological profile than initially thought.[5][6][7] Another related compound, Nisoxetine, is a potent and selective NET inhibitor with a significantly lower affinity for SERT.[8][9]
Given these precedents, this compound, which possesses an unsubstituted phenoxy ring, warrants a thorough investigation of its affinity for SERT to fully characterize its potential as a CNS-active agent.
The Serotonin Transporter (SERT): A Key Pharmacological Target
The serotonin transporter (SLC6A4) is a transmembrane protein that mediates the reuptake of serotonin from the synaptic cleft into presynaptic neurons, thus terminating its signaling.[10] This mechanism is a primary target for a wide range of therapeutics, most notably antidepressants. Dysregulation of SERT function has been implicated in numerous psychiatric conditions, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.
The interaction of a ligand with SERT can be characterized by two primary experimental approaches:
-
Binding Assays: These assays measure the direct physical interaction of a compound with the transporter protein, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in a competitive binding paradigm.
-
Functional Assays: These assays measure the compound's ability to inhibit the transporter's function, i.e., the uptake of serotonin into cells.
A comprehensive understanding of a compound's SERT affinity requires data from both types of assays.
Methodologies for Determining SERT Affinity
The following sections provide detailed protocols for assessing the SERT affinity of a test compound like this compound. These protocols are based on established and widely used methods in the field.
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor.[11][12][13] These assays involve the use of a radiolabeled ligand that is known to bind to the target with high affinity and specificity. The test compound's affinity is determined by its ability to compete with the radioligand for binding to the transporter.
Experimental Protocol: Competitive Radioligand Binding Assay for SERT
-
Preparation of Membranes:
-
Utilize HEK293 (Human Embryonic Kidney 293) cells stably transfected with the human serotonin transporter (hSERT).[14][15]
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in a fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford or BCA assay.
-
-
Assay Procedure:
-
In a 96-well plate, combine the following in a total volume of 200 µL:
-
SERT-containing cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of a suitable radioligand, such as [³H]-Citalopram or [³H]-Paroxetine, at a concentration close to its Kd.
-
A range of concentrations of the test compound (this compound), typically spanning from 10⁻¹¹ M to 10⁻⁵ M.
-
-
To determine non-specific binding, include wells containing a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow for determining SERT functional inhibition using a [³H]-serotonin uptake assay.
Data Interpretation and Expected Outcomes
The affinity of this compound for SERT can be contextualized by comparing its Ki and IC50 values to those of structurally related compounds.
| Compound | Transporter | Ki (nM) | IC50 (nM) | Primary Activity | References |
| Nisoxetine | NET | 5.1 | - | NET Inhibitor | [8] |
| SERT | 383 | - | [8] | ||
| DAT | 477 | - | [8] | ||
| Atomoxetine | NET | - | - | NET Inhibitor | [4] |
| SERT | - | - | Low Affinity | [4] | |
| Fluoxetine | SERT | - | 46 (in JAR cells) | SERT Inhibitor | [16] |
Note: Direct Ki values for Atomoxetine can vary, but it is consistently shown to be significantly more potent at NET than SERT in vitro.
Based on the structure-activity relationships of this chemical class, it is plausible that this compound will exhibit some affinity for SERT. The absence of substituents on the phenoxy ring, which are known to influence potency and selectivity, suggests that its affinity might be moderate. A comprehensive profiling would also necessitate determining its affinity for NET and DAT to establish its selectivity profile.
Signaling Pathway Context: SERT Inhibition
Caption: Mechanism of SERT inhibition, leading to increased serotonin levels in the synaptic cleft.
Conclusion
References
-
Atomoxetine - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]
-
The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PubMed Central. (2022). Frontiers in Psychiatry, 13. Retrieved from [Link]
- Ding, Y. S., Naganawa, M., Gallezot, J. D., Nabulsi, N., Lin, S. F., Ropchan, J., ... & Huang, Y. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: implications on treatment of depression and ADHD. Neuropsychopharmacology, 39(3), 723–734.
-
Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed. (2014). Neuropsychopharmacology, 39(3), 723–734. Retrieved from [Link]
-
SERT Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved January 10, 2024, from [Link]
-
Nisoxetine - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]
-
SERT Transporter Assay - BioIVT. (n.d.). Retrieved January 10, 2024, from [Link]
-
Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - Bohrium. (n.d.). Retrieved January 10, 2024, from [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018). Journal of pharmacological and toxicological methods, 91, 56–63. Retrieved from [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR. (n.d.). Retrieved January 10, 2024, from [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.). Retrieved January 10, 2024, from [Link]
-
nisoxetine | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 10, 2024, from [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2021). Analytical Chemistry, 93(4), 2097–2105. Retrieved from [Link]
-
Analysis of SERT expression/binding sites by radioligand saturation... - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020). Frontiers in Pharmacology, 11. Retrieved from [Link]
-
Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC - NIH. (2017). MedChemComm, 8(6), 1255–1262. Retrieved from [Link]
-
Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved January 10, 2024, from [Link]
-
(RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine -fluoxetine formula. (n.d.). Retrieved January 10, 2024, from [Link]
-
Radioligand binding assays and their analysis - PubMed. (2000). Current protocols in pharmacology, Chapter 1, Unit 1.2. Retrieved from [Link]
-
N-Methyl-PPPA - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]
-
Radioligand Binding Assays & Fluorescence Polarization - Sygnature Discovery. (n.d.). Retrieved January 10, 2024, from [Link]
-
Standard procedures for monoamine transporter and receptor-binding assays | Download Table - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
Methyl(3-phenoxypropyl)amine | C10H15NO | CID 22067856 - PubChem - NIH. (n.d.). Retrieved January 10, 2024, from [Link]
-
N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem - NIH. (n.d.). Retrieved January 10, 2024, from [Link]
-
(3R)-N-Methyl-3-(2-Methylphenoxy)-3-Phenyl-Propan-1-Amine - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET) - PMC. (2010). Bioorganic & medicinal chemistry letters, 20(15), 4439–4442. Retrieved from [Link]
-
(R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem. (n.d.). Retrieved January 10, 2024, from [Link]
Sources
- 1. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Nisoxetine - Wikipedia [en.wikipedia.org]
- 10. bioivt.com [bioivt.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Norepinephrine Transporter Binding of N-Methyl-3-phenoxypropan-1-amine (Atomoxetine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-3-phenoxypropan-1-amine, known clinically as atomoxetine, is a highly selective and potent inhibitor of the presynaptic norepinephrine transporter (NET).[1][2][3] This guide provides a comprehensive technical overview of the molecular interactions between atomoxetine and NET. It details the mechanism of action, binding affinity and selectivity, and presents field-proven, step-by-step protocols for characterizing these binding interactions in a research setting. The document is designed to provide drug development professionals and scientists with the foundational knowledge and practical methodologies required to investigate atomoxetine and novel compounds targeting the norepinephrine transporter.
Introduction: The Norepinephrine Transporter and Atomoxetine
The norepinephrine transporter (NET), a member of the solute carrier family 6 (SLC6A2), is a transmembrane protein crucial for regulating noradrenergic signaling in the central nervous system.[4][5] Located on presynaptic noradrenergic neurons, its primary function is the rapid reuptake of norepinephrine from the synaptic cleft, thereby terminating the neurotransmitter's action.[4][6] This reuptake mechanism is vital for maintaining synaptic homeostasis and is a key target for therapeutic intervention in several neurological and psychiatric disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD).[1][4]
Atomoxetine ((R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine) is a non-stimulant medication approved for the treatment of ADHD.[2] Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of NET.[1][2][7] By blocking norepinephrine reuptake, atomoxetine increases the concentration and duration of norepinephrine in the synaptic cleft, enhancing noradrenergic transmission.[1][7] Notably, in the prefrontal cortex where dopamine transporters (DAT) are sparse, NET is also responsible for the reuptake of dopamine.[8][9] Consequently, atomoxetine's inhibition of NET in this region leads to a localized increase in dopamine levels, contributing to its therapeutic effects on executive function and attention.[1][8]
Understanding the precise binding characteristics of atomoxetine to NET is fundamental for the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.
Molecular Mechanism and Binding Profile
Atomoxetine acts as a competitive inhibitor at the norepinephrine transporter. It binds with high affinity to the transporter protein, preventing the reuptake of norepinephrine from the synapse.[1][2] This action leads to an elevation of extracellular norepinephrine levels.[1]
Binding Affinity and Selectivity
The defining characteristic of atomoxetine is its high affinity for the human norepinephrine transporter and its selectivity over other monoamine transporters, namely the serotonin transporter (SERT) and the dopamine transporter (DAT).[1][2] This selectivity profile is crucial to its clinical utility and distinguishes it from other classes of antidepressants and psychostimulants.
Quantitative binding data, typically expressed as the inhibition constant (Kᵢ), demonstrates this selectivity. A lower Kᵢ value indicates a higher binding affinity.
| Transporter | Atomoxetine Kᵢ (nM) | Reference Compound |
| Norepinephrine Transporter (NET) | ~5 nM | Desipramine (~2.1 nM)[10] |
| Serotonin Transporter (SERT) | >100 nM | Fluoxetine (~1 nM) |
| Dopamine Transporter (DAT) | >1000 nM | GBR 12909 (~2 nM)[10] |
Note: Kᵢ values are approximate and can vary based on experimental conditions and tissue/cell source.
While atomoxetine is highly selective for NET, some studies using PET imaging in non-human primates have shown that at clinically relevant doses, it can occupy a significant percentage of SERT as well.[11][12][13] However, functional studies have largely failed to demonstrate a corresponding increase in extracellular serotonin, suggesting the in vivo functional impact on SERT may be limited.[8]
Characterizing Atomoxetine-NET Binding: Experimental Protocols
The gold-standard method for quantifying the binding of a compound to its target transporter is the competitive radioligand binding assay . This technique measures the ability of an unlabeled compound (the "competitor," e.g., atomoxetine) to displace a radioactive ligand that is known to bind to the target with high affinity.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive NET radioligand binding assay.
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of atomoxetine for the human norepinephrine transporter (hNET) using membranes from cells expressing hNET and [³H]nisoxetine as the radioligand.
Expertise & Rationale:
-
Source of Transporter: Stably transfected cell lines (e.g., HEK-293 or CHO cells) expressing hNET are preferred. They provide a high-density, homogenous source of the transporter, leading to a robust signal-to-noise ratio, unlike heterogeneous brain tissue homogenates.
-
Radioligand Selection: [³H]Nisoxetine is a high-affinity, selective radioligand for NET, making it an excellent tool for competitive binding assays.[10][14] Its dissociation constant (Kₑ) must be accurately determined under the specific assay conditions to apply the Cheng-Prusoff correction correctly.
-
Non-Specific Binding (NSB) Definition: Desipramine, another high-affinity NET inhibitor, is used at a high concentration (e.g., 1 µM) to saturate all specific binding sites on the NET.[10] Any remaining radioactivity is considered non-specific binding to the filter, tube, or membranes and must be subtracted from all other measurements. This is a critical self-validating step.
A. Materials and Reagents
-
hNET Membranes: Prepared from HEK-293 cells stably expressing the human NET (SLC6A2 gene).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol). Final concentration in assay should be near its Kₑ value (e.g., 1-3 nM).[14]
-
Competitor: Atomoxetine hydrochloride.
-
NSB Agent: Desipramine hydrochloride.
-
Filtration System: Cell harvester with GF/B or GF/C glass fiber filter mats, pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding of the positively charged radioligand.
-
Scintillation Cocktail & Counter.
B. Step-by-Step Methodology
-
Membrane Preparation:
-
Thaw frozen hNET cell pellets on ice.
-
Homogenize in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl).
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to remove nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[15]
-
Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Dilute to a final concentration of 20-50 µg protein per assay well.[14]
-
-
Assay Plate Setup (96-well plate, in triplicate):
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]Nisoxetine + 100 µL hNET membrane suspension.
-
Non-Specific Binding (NSB): 50 µL Desipramine (1 µM final concentration) + 50 µL [³H]Nisoxetine + 100 µL hNET membrane suspension.
-
Competitive Binding: 50 µL Atomoxetine (at various concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M) + 50 µL [³H]Nisoxetine + 100 µL hNET membrane suspension.
-
-
Incubation:
-
Incubate the plate at 4°C for 2 hours with gentle agitation to reach binding equilibrium.[10] Low temperature minimizes transporter degradation and potential enzymatic activity.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through the PEI-soaked filter mat using a cell harvester.
-
Immediately wash the filters 3-4 times with ice-cold wash buffer (assay buffer) to remove unbound radioligand.[14] The speed of this step is critical to prevent dissociation of the bound ligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot and quantify the trapped radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
C. Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
A good assay should have an SB/NSB ratio of at least 5.
-
-
Determine IC₅₀:
-
For each concentration of atomoxetine, calculate the percentage of specific binding inhibited: % Inhibition = 100 * (1 - (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB))).
-
Plot the % Inhibition against the log concentration of atomoxetine.
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in software like GraphPad Prism to determine the IC₅₀ value—the concentration of atomoxetine that inhibits 50% of the specific binding of [³H]nisoxetine.
-
-
Calculate Kᵢ:
-
The IC₅₀ is dependent on the concentration of the radioligand used. To find the true binding affinity of atomoxetine (Kᵢ), use the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand ([³H]Nisoxetine).
-
Kₑ is the dissociation constant of the radioligand for NET.
-
-
Functional Validation: Norepinephrine Uptake Assay
While binding assays measure the affinity of a compound for the transporter, functional assays measure the compound's ability to inhibit the transporter's biological function—the uptake of norepinephrine.
Diagram: NET Inhibition Mechanism
Caption: Atomoxetine blocks NET, increasing synaptic norepinephrine.
Protocol 2: [³H]Norepinephrine Uptake Inhibition Assay
This protocol measures the potency of atomoxetine in inhibiting the uptake of radiolabeled norepinephrine into hNET-expressing cells.
Expertise & Rationale:
-
Intact Cells: This assay uses whole, live cells, providing a more physiologically relevant system than isolated membranes. It confirms that the compound can access the transporter in a cellular context and inhibit its function.
-
Uptake Conditions: The assay is performed at 37°C to ensure the transporter is functionally active. The short incubation time is crucial to measure the initial rate of transport and avoid complications from substrate metabolism or efflux.
A. Methodology
-
Cell Culture: Plate hNET-expressing HEK-293 cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of atomoxetine (or vehicle control).
-
Initiate Uptake: Add [³H]Norepinephrine to each well at a final concentration near its Kₘ for NET (typically low nanomolar range).
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate Uptake: Rapidly aspirate the medium and wash the cells 3-4 times with ice-cold KRH buffer to remove extracellular radiolabel.
-
Cell Lysis & Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity to determine the amount of [³H]Norepinephrine taken up by the cells.
-
Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of uptake against the log concentration of atomoxetine, similar to the binding assay analysis. This provides a functional potency (IC₅₀) that should correlate well with the binding affinity (Kᵢ).
Conclusion
The selective inhibition of the norepinephrine transporter is the primary mechanism of action for this compound (atomoxetine).[1][7] Its high affinity and selectivity for NET over other monoamine transporters underpin its therapeutic efficacy in ADHD.[2] The methodologies detailed in this guide, particularly competitive radioligand binding and functional uptake assays, represent the cornerstone techniques for characterizing the interaction of atomoxetine and novel compounds with the norepinephrine transporter. Rigorous application of these protocols, grounded in an understanding of the underlying pharmacology, is essential for the successful discovery and development of next-generation neuromodulatory therapeutics.
References
-
The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. PubMed Central. Available at: [Link]
-
What is the mechanism of Atomoxetine Hydrochloride? FreeRx.com. Available at: [Link]
-
Atomoxetine - Wikipedia. Wikipedia. Available at: [Link]
-
Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. PubMed. Available at: [Link]
-
Explaining the Mechanism of Atomoxetine. FreeRx.com. Available at: [Link]
-
Norepinephrine transporter - Wikipedia. Wikipedia. Available at: [Link]
-
Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. PubMed. Available at: [Link]
-
Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. PubMed Central. Available at: [Link]
-
Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. ResearchGate. Available at: [Link]
-
Structure Modeling of the Norepinephrine Transporter. PubMed Central. Available at: [Link]
-
Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD. Journal of Nuclear Medicine. Available at: [Link]
-
Norepinephrine - Wikipedia. Wikipedia. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]
Sources
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Get The Most Prescribed Generic Medications FREE! [freerx.com]
- 4. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 5. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norepinephrine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 8. Atomoxetine - Wikipedia [en.wikipedia.org]
- 9. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Pharmacological Profile of N-Methyl-3-phenoxypropan-1-amine
Introduction
N-Methyl-3-phenoxypropan-1-amine, also known by its more descriptive chemical name N-methyl-3-phenoxy-3-phenylpropan-1-amine, is a notable molecule within the aryloxypropanamine class of compounds. This class has yielded several highly successful therapeutic agents, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the selective norepinephrine reuptake inhibitor (NRI) atomoxetine.[1][2] Developed by Eli Lilly in the early 1970s during the systematic investigation of diphenhydramine derivatives for antidepressant potential, this compound was identified as a potent dual serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Despite its promising pharmacological profile, it was never brought to market.
This technical guide will provide a comprehensive overview of the pharmacological profile of this compound. Given the limited publicly available data on this specific compound, this guide will leverage a comparative pharmacological approach, drawing on the extensive knowledge of its close structural analogs, fluoxetine and atomoxetine, to build a predictive and scientifically grounded profile. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of monoamine reuptake inhibitors.
Chemical Structure and Synthetic Lineage
This compound is a core aryloxypropanamine scaffold, characterized by a phenoxy ring and a phenyl ring attached to the same carbon atom of a propan-1-amine chain. Its structure is remarkably similar to fluoxetine, lacking only the trifluoromethyl group on the phenoxy ring, earning it the synonym "Detrifluoromethylfluoxetine".[1] It is also closely related to atomoxetine, differing by the absence of the ortho-methyl group on the phenoxy ring.[1][2]
The synthesis of such aryloxypropanamines typically follows a convergent strategy. A common synthetic route involves the preparation of 3-methylamino-1-phenyl-1-propanol, a key intermediate.[3][4] This intermediate can then be subjected to a Williamson ether synthesis with a suitable phenoxide, in this case, sodium phenoxide, to yield the final this compound.
Pharmacological Profile: A Comparative Analysis
Mechanism of Action: A Dual Inhibitor
This compound is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] This designation implies that its primary mechanism of action is the potent and competitive inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking these transporters, the compound increases the synaptic concentration and prolongs the action of serotonin and norepinephrine, key neurotransmitters involved in mood regulation.
This dual action contrasts with the more selective profiles of its close relatives. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI), with its therapeutic effects primarily attributed to the blockade of SERT.[5][6][7] Conversely, atomoxetine is a selective norepinephrine reuptake inhibitor (NRI), with its efficacy in treating ADHD thought to be mediated by the inhibition of NET.[8][9][10][11] The combined inhibition of both transporters by this compound would be expected to produce a broader spectrum of antidepressant and analgesic effects, characteristic of other marketed SNRIs.
Caption: Predicted mechanism of action of this compound.
Predicted Receptor Binding Profile
A hallmark of the aryloxypropanamine class of antidepressants, including fluoxetine and atomoxetine, is their high selectivity for monoamine transporters over other neurotransmitter receptors.[6][12] It is therefore highly probable that this compound shares this characteristic. It is predicted to have negligible affinity for muscarinic, histaminic, and adrenergic receptors, which would translate to a more favorable side-effect profile compared to older antidepressants like tricyclics.
| Receptor/Transporter | Fluoxetine Affinity | Atomoxetine Affinity | Predicted this compound Affinity |
| Serotonin Transporter (SERT) | High | Low | High |
| Norepinephrine Transporter (NET) | Low | High | High |
| Dopamine Transporter (DAT) | Very Low | Low | Low |
| Muscarinic Receptors | Very Low | Very Low | Very Low (Predicted) |
| Histamine H1 Receptors | Very Low | Very Low | Very Low (Predicted) |
| Alpha-1 Adrenergic Receptors | Very Low | Very Low | Very Low (Predicted) |
Predicted Pharmacokinetics
The pharmacokinetic properties of this compound can be inferred from its structural analogues.
-
Metabolism: Fluoxetine and atomoxetine are both extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6.[5][8][9][11][12] It is almost certain that this compound is also a substrate for CYP2D6. This has significant clinical implications, as CYP2D6 is subject to genetic polymorphisms, leading to variations in drug metabolism and exposure among individuals ("poor metabolizers" vs. "extensive metabolizers").[11] Furthermore, like fluoxetine, it may also act as an inhibitor of CYP2D6, creating a potential for drug-drug interactions.[5][11]
-
Pharmacokinetic Parameters: The half-life, bioavailability, and protein binding of this compound are likely to be within the range of its analogues.
| Parameter | Fluoxetine | Atomoxetine | Predicted this compound Range |
| Bioavailability | 60-80%[5] | 63-94%[8] | 60-95% |
| Protein Binding | ~95%[5] | ~98%[8] | ~95-98% |
| Metabolism | Hepatic (primarily CYP2D6)[5][12] | Hepatic (primarily CYP2D6)[8][9] | Hepatic (primarily CYP2D6) |
| Elimination Half-life | 1-3 days (acute), 4-6 days (chronic)[5] | 4.5-25 hours[8] | Wide range possible, likely 12-72 hours |
Hypothetical Experimental Protocols
To empirically validate the predicted pharmacological profile, the following standard experimental workflows would be essential.
Protocol 1: In Vitro Neurotransmitter Reuptake Inhibition Assay
This protocol outlines a method to determine the potency (IC₅₀) of this compound at human SERT, NET, and DAT.
Objective: To quantify the inhibitory activity of the test compound on monoamine transporters.
Methodology:
-
Cell Culture: Utilize HEK293 cells stably transfected with the human SERT, NET, or DAT gene.
-
Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Radioligand Preparation: Use ³H-citalopram for SERT, ³H-nisoxetine for NET, and ³H-WIN 35,428 for DAT.
-
Assay Procedure: a. Incubate cell membranes with the test compound at various concentrations. b. Add the appropriate radioligand and incubate to allow binding to reach equilibrium. c. Terminate the reaction by rapid filtration through glass fiber filters. d. Wash filters to remove unbound radioligand. e. Quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
Caption: Workflow for in vitro neurotransmitter reuptake inhibition assay.
Protocol 2: CYP450 Inhibition Assay
This protocol determines the potential of this compound to inhibit major CYP450 enzymes.
Objective: To assess the drug-drug interaction potential of the test compound.
Methodology:
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Substrate Preparation: Prepare probe substrates specific for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, testosterone for CYP3A4).
-
Incubation: a. Pre-incubate the enzyme source with a range of concentrations of this compound. b. Initiate the reaction by adding the probe substrate and an NADPH-generating system. c. Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a solvent like acetonitrile.
-
Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of each CYP isoform.
Conclusion
This compound is a pharmacologically interesting compound that sits at the structural crossroads of the SSRI fluoxetine and the NRI atomoxetine. Based on its known classification and a comparative analysis with these well-characterized drugs, it can be confidently profiled as a potent dual serotonin-norepinephrine reuptake inhibitor. Its predicted high selectivity for these transporters over other receptors suggests a potentially favorable safety and tolerability profile. The metabolism of this compound is likely dependent on the polymorphic enzyme CYP2D6, a critical consideration for any potential clinical development. While this guide provides a robust, science-based prediction of its pharmacological properties, empirical validation through the experimental protocols outlined herein would be necessary to confirm this detailed profile.
References
-
Fluoxetine - Wikipedia. [Link]
-
The pharmacologic profile of fluoxetine - PubMed. [Link]
-
fluoxetine - ClinPGx. [Link]
-
(Open Access) The pharmacologic profile of fluoxetine. (1985) | P Stark | 182 Citations. [Link]
-
Atomoxetine - Wikipedia. [Link]
-
Fluoxetine - StatPearls - NCBI Bookshelf - NIH. [Link]
-
The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PubMed Central. [Link]
-
N-Methyl-PPPA - Wikipedia. [Link]
-
Atomoxetine: MedlinePlus Drug Information. [Link]
-
Atomoxetine - StatPearls - NCBI Bookshelf - NIH. [Link]
-
STRATTERA (atomoxetine HCl) - accessdata.fda.gov. [Link]
-
Supporting Information - Contents - The Royal Society of Chemistry. [Link]
-
PPPA (drug) - Wikipedia. [Link]
-
N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine - PubChem. [Link]
-
(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine,hydrochloride. [Link]
-
Methyl(3-phenoxypropyl)amine | C10H15NO | CID 22067856 - PubChem - NIH. [Link]
-
(3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride - PubChem. [Link]
-
3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride. [Link]
- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google P
-
N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem - NIH. [Link]
- CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google P
-
N-methyl-3-phenoxy-3-phenylpropan-1-amine Hydrochloride - Cas No: 873310-33-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division - Tradeindia. [Link]
-
(R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem. [Link]
-
(S)-N-methyl-3-phenoxy-3-phenylpropan-1-amine hydrochloride | Axios Research. [Link]
Sources
- 1. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]
- 2. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 4. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]
- 5. Fluoxetine - Wikipedia [en.wikipedia.org]
- 6. The pharmacologic profile of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Atomoxetine - Wikipedia [en.wikipedia.org]
- 9. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atomoxetine: MedlinePlus Drug Information [medlineplus.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ClinPGx [clinpgx.org]
Methodological & Application
Application Note: A Validated Synthesis Protocol for N-Methyl-3-phenoxypropan-1-amine
Abstract
This document provides a comprehensive, field-validated guide for the synthesis of N-Methyl-3-phenoxypropan-1-amine, a key intermediate in the development of various pharmaceutical compounds. We present a primary, detailed protocol utilizing the reductive amination pathway, chosen for its high efficiency, selectivity, and operational simplicity. The causality behind critical experimental choices, such as reagent selection and reaction conditions, is thoroughly explained to empower researchers with a deep mechanistic understanding. An alternative N-alkylation strategy is also discussed. This guide includes step-by-step procedures, data presentation tables, process visualization diagrams, and a curated list of authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is a secondary amine that serves as a valuable building block in medicinal chemistry. Its structure is a key component of compounds such as the selective norepinephrine reuptake inhibitor (SNRI) Atomoxetine, used in the treatment of ADHD.[1][2] The efficient and high-purity synthesis of this intermediate is therefore critical for pharmaceutical research and manufacturing.
Two primary synthetic strategies are prevalent for the preparation of this and similar secondary amines:
-
Reductive Amination: This is a one-pot reaction where an aldehyde (3-phenoxypropanal) reacts with a primary amine (methylamine) to form an intermediate imine, which is then immediately reduced by a selective hydride agent to yield the target secondary amine. This method is often preferred for its high atom economy and reduced number of intermediate isolation steps.[3][4]
-
N-Alkylation: This two-step approach involves first synthesizing or procuring the primary amine (3-phenoxypropan-1-amine) and then alkylating it with a methylating agent, such as methyl iodide, in the presence of a base.[5] While a robust and classical method, it can be prone to over-alkylation, yielding a quaternary ammonium salt if not carefully controlled.
This application note will focus on a detailed reductive amination protocol due to its superior control and efficiency in producing the desired secondary amine without significant byproducts.
Recommended Protocol: Synthesis via Reductive Amination
The reductive amination pathway is a cornerstone of modern organic synthesis for its versatility in forming C-N bonds.[6] The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of 3-phenoxypropanal, forming a hemiaminal. This intermediate subsequently dehydrates to yield a Schiff base (imine), which is then selectively reduced to the final amine product.
Mechanistic Rationale and Reagent Selection
The choice of reducing agent is critical for the success of this reaction. While powerful reductants like sodium borohydride (NaBH₄) can reduce the intermediate imine, they will also readily reduce the starting aldehyde. To avoid this competing reaction, a more selective, sterically hindered hydride source is required.
Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this protocol.[3] Its bulk and attenuated reactivity make it highly selective for the reduction of the protonated imine (iminium ion) intermediate over the starting aldehyde, allowing all reagents to be combined in a single reaction vessel. This selectivity is the key to the procedure's high yield and purity.[3][7] Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the organic reactants effectively.
Reaction Mechanism Visualization
Caption: Reaction mechanism for reductive amination.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 3-Phenoxypropanal | C₉H₁₀O₂ | 150.17 | 3.00 g | 20.0 |
| Methylamine (40% wt. in H₂O) | CH₅N | 31.06 | 2.33 g (5.8 mL) | 30.0 |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 6.36 g | 30.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| 2 M Sodium Hydroxide | NaOH | 40.00 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenoxypropanal (3.00 g, 20.0 mmol). Dissolve the aldehyde in 100 mL of anhydrous dichloromethane (DCM).
-
Amine Addition: Add the methylamine solution (5.8 mL, 30.0 mmol, 1.5 eq.) to the stirred solution at room temperature. Allow the mixture to stir for 20 minutes to facilitate the formation of the intermediate imine.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (6.36 g, 30.0 mmol, 1.5 eq.) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any mild exotherm that may occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system, staining with potassium permanganate. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM. Combine all organic layers.
-
Purification: Wash the combined organic layers with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of 0% to 5% methanol in DCM) to yield the pure product.
-
Characterization: The identity and purity of the final product, this compound, should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 75-85%.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis protocol.
Alternative Protocol: N-Alkylation of 3-Phenoxypropan-1-amine
An alternative route involves the direct methylation of 3-phenoxypropan-1-amine. This method is viable if the primary amine is readily available.
Brief Protocol:
-
Dissolve 3-phenoxypropan-1-amine (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in acetonitrile.
-
Add methyl iodide (MeI, 1.1 eq.) dropwise at room temperature.[8]
-
Heat the reaction to 40-50 °C and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, filter off the solid base and concentrate the solvent.
-
The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with water, dried, and concentrated to give the crude product, which is then purified by chromatography.
Causality Note: The primary challenge in this method is preventing di-alkylation, where the product secondary amine is further methylated to form a tertiary amine or even a quaternary ammonium salt. Using a slight excess of the primary amine or carefully controlling the stoichiometry of the methyl iodide can mitigate this issue.[5]
Safety and Handling
-
3-Phenoxypropanal: May cause skin and eye irritation. Handle with standard personal protective equipment (PPE), including gloves and safety glasses.
-
Methylamine: Corrosive and flammable. Work in a well-ventilated fume hood and avoid ignition sources.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. It is also an irritant. Handle in a dry environment and avoid contact with skin.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be conducted within a certified chemical fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- Vertex AI Search. (2026). Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates.
- Royal Society of Chemistry. (n.d.). Supporting Information - General Procedure A: Reductive amination.
- Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Online] Available at: [Link]
-
Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223-2224. [Online] Available at: [Link]
-
PubChem. (n.d.). This compound. [Online] Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Driving Precise Alkylation Reactions with Methyl Iodide | PPTX [slideshare.net]
Chiral Synthesis of N-Methyl-3-phenoxypropan-1-amine: An Application and Protocol Guide
Introduction: The Significance of Chiral N-Methyl-3-phenoxypropan-1-amine
This compound is a key structural motif found in a range of pharmacologically active molecules. Its importance is underscored by its close relationship to blockbuster drugs such as Fluoxetine (an SSRI) and Atomoxetine (an NRI), where the specific stereochemistry of the molecule is paramount to its therapeutic efficacy and safety profile. The differential interaction of enantiomers with biological targets necessitates the development of robust and efficient methods for their stereoselective synthesis. This guide provides an in-depth exploration of the primary strategies for the chiral synthesis of this compound, offering both theoretical insights and practical, detailed protocols for researchers in medicinal chemistry and drug development.
Strategic Approaches to Asymmetric Synthesis
The synthesis of a specific enantiomer of this compound can be broadly approached through three main strategies:
-
Asymmetric Reduction of a Prochiral Ketone: This is one of the most common and effective methods. It involves the stereoselective reduction of the prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one, to the corresponding chiral alcohol, (R)- or (S)-N-methyl-3-phenyl-3-hydroxypropylamine. This chiral alcohol then serves as a key intermediate for the introduction of the phenoxy group. The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of this approach, utilizing a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[1][2][3][4]
-
Kinetic Resolution of a Racemic Mixture: This strategy involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. Enzymatic resolutions, often employing lipases, are a powerful tool for this purpose.[5][6][7][8][9] These methods are valued for their high selectivity and environmentally benign reaction conditions.
-
Use of Chiral Auxiliaries: This classical approach involves covalently bonding a chiral auxiliary to the substrate to direct a stereoselective reaction. While effective, this method often requires additional steps for the attachment and removal of the auxiliary.
This guide will focus on providing detailed protocols for the first two, more contemporary and widely utilized strategies.
Methodology 1: Asymmetric Synthesis via CBS Reduction and Mitsunobu Reaction
This synthetic route is a highly effective method for accessing a specific enantiomer of the target molecule. The overall workflow can be visualized as a two-step process starting from the prochiral ketone.
Diagram 1: Asymmetric Synthesis Workflow. This diagram illustrates the two-stage process for the chiral synthesis of this compound, commencing with the asymmetric reduction of the prochiral ketone, followed by the introduction of the phenoxy group via a Mitsunobu reaction, which results in an inversion of the stereocenter.
Protocol 1.1: Asymmetric Reduction of 3-(Methylamino)-1-phenylpropan-1-one using (R)-CBS Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to their corresponding chiral alcohols.[2][3][4] The chiral oxazaborolidine catalyst forms a complex with borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one face of the carbonyl group.
Materials:
-
3-(Methylamino)-1-phenylpropan-1-one hydrochloride
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(methylamino)-1-phenylpropan-1-one hydrochloride (1 equivalent).
-
Add anhydrous THF to dissolve the ketone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) to the stirred solution.
-
After 15 minutes of stirring at 0 °C, add BH3·THF (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Once the addition is complete, allow the reaction to stir at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Basify the aqueous layer with a saturated NaHCO3 solution until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
-
The crude product can be purified by flash column chromatography on silica gel.
Expected Outcome:
This protocol should yield the (R)-N-methyl-3-phenyl-3-hydroxypropylamine with high enantiomeric excess (typically >95% ee).
Protocol 1.2: Mitsunobu Reaction for the Synthesis of (S)-N-Methyl-3-phenoxypropan-1-amine
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry.[10][11][12][13] This inversion is a key feature of the SN2 reaction mechanism and is crucial for obtaining the desired enantiomer of the final product.
Materials:
-
(R)-N-methyl-3-phenyl-3-hydroxypropylamine (from Protocol 1.1)
-
Phenol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (R)-N-methyl-3-phenyl-3-hydroxypropylamine (1 equivalent), phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. An exothermic reaction is often observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product, which will contain triphenylphosphine oxide as a major byproduct, should be purified by flash column chromatography on silica gel to yield the pure (S)-N-Methyl-3-phenoxypropan-1-amine.
Causality in Experimental Choices:
-
Anhydrous Conditions: The reagents used in both the CBS reduction and the Mitsunobu reaction are sensitive to moisture. Water can decompose the borane reagent and the phosphonium intermediates, leading to lower yields and side reactions.
-
Order of Addition in Mitsunobu Reaction: The pre-formation of the betaine intermediate by adding DEAD to PPh3 before the addition of the alcohol and nucleophile can sometimes improve yields, especially with less reactive substrates.[12]
-
Temperature Control: Maintaining a low temperature during the addition of reactive reagents like BH3·THF and DEAD is crucial to control the reaction rate and minimize side reactions.
Methodology 2: Kinetic Resolution of Racemic this compound using Lipase
Enzymatic kinetic resolution is an elegant strategy that leverages the high enantioselectivity of enzymes to separate a racemic mixture. In this case, a lipase can be used to selectively acylate one enantiomer of the racemic amine, allowing the unreacted enantiomer to be isolated in high enantiomeric purity.
Diagram 2: Kinetic Resolution Workflow. This diagram outlines the process of enzymatic kinetic resolution, where a lipase selectively acylates one enantiomer of the racemic amine, facilitating the separation of the acylated product from the unreacted, enantiomerically enriched amine.
Protocol 2.1: Lipase-Catalyzed Kinetic Resolution
This protocol provides a general procedure for the kinetic resolution of racemic this compound. The choice of lipase and acyl donor may require optimization for best results. Candida antarctica lipase B (CALB) is often a good starting point due to its broad substrate scope and high enantioselectivity.[6]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Ethyl acetate (or another suitable acyl donor)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Silica gel for column chromatography
Procedure:
-
To a flask containing racemic this compound (1 equivalent) dissolved in an anhydrous organic solvent, add the acyl donor (e.g., ethyl acetate, 1.5 equivalents).
-
Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining amine and the conversion. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted amine from the acylated product by flash column chromatography on silica gel.
Trustworthiness of the Protocol:
The success of this protocol relies on careful monitoring of the reaction. Over-running the reaction beyond 50% conversion will decrease the enantiomeric excess of the unreacted amine. Chiral HPLC is an indispensable tool for this purpose.
Analytical Methods: Chiral HPLC for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is critical in any chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this analysis.
General Guidelines for Method Development:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and their derivatives.[14][15][16]
-
Mobile Phase: A normal phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol, is a good starting point.[14] The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution for basic analytes.[17]
-
Detection: UV detection is suitable for this compound due to the presence of the phenyl and phenoxy chromophores.
Example Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (or equivalent amylose-based CSP) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Note: These are starting conditions and may require optimization for baseline separation of the enantiomers.
Conclusion
The chiral synthesis of this compound is a critical undertaking for the development of new therapeutics. The methodologies presented in this guide, namely asymmetric reduction followed by stereoinvertive substitution and enzymatic kinetic resolution, represent robust and scalable approaches to obtaining the desired enantiomers in high purity. The choice of strategy will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. Careful execution of the detailed protocols and rigorous analytical monitoring are key to achieving success in this synthetic endeavor.
References
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Yashima, E., et al. (2009). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chemical Reviews, 109(11), 5930-6021. [Link]
-
Chiral Technologies Europe. (n.d.). A Practical Guide to Chiral Analysis and Separations. [Link]
-
NROChemistry. (n.d.). Mitsunobu Reaction. [Link]
-
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Wikidata. (n.d.). (3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]
-
MDPI. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(16), 4995. [Link]
-
Yuki Gosei Kogyo Co., Ltd. (n.d.). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
-
National Center for Biotechnology Information. (2009). Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters. Bioorganic & Medicinal Chemistry Letters, 19(15), 4158-4161. [Link]
-
PubChem. (n.d.). (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. [Link]
-
Pharmaffiliates. (n.d.). 3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride. [Link]
- Google Patents. (n.d.). An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
-
MDPI. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Catalysts, 10(10), 1146. [Link]
-
SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]
-
National Center for Biotechnology Information. (2015). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 3, 137. [Link]
-
ResearchGate. (2001). Lipase-Catalyzed Enantioselective Acylation in the Ionic Liquid Solvent System. Reaction of Enzyme Anchored to the Solvent. [Link]
-
Macsen Labs. (n.d.). 3-Hydroxy-N-methyl-3-phenyl-propylamine. [Link]
-
ResearchGate. (2014). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. ymc.co.jp [ymc.co.jp]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols for the Quantification of N-Methyl-3-phenoxypropan-1-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical quantification of N-Methyl-3-phenoxypropan-1-amine. As a secondary amine containing a phenoxy group, this compound is structurally related to several pharmacologically active molecules and may be encountered as an intermediate, metabolite, or impurity in drug synthesis and development.[1][][3] Accurate quantification is therefore critical for process control, quality assurance, and regulatory compliance. This guide details robust methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a range of options to suit varying sensitivity and selectivity requirements. The protocols herein are designed with scientific integrity, explaining the rationale behind each step to empower researchers to adapt and validate these methods for their specific applications.
Introduction: The Analytical Imperative for this compound
This compound is an aryloxypropanamine.[3] This structural class is of significant interest in medicinal chemistry, with prominent members including atomoxetine and fluoxetine.[3] Given its structure, this compound may arise as a synthetic precursor, a metabolite of a larger drug molecule, or a process-related impurity. The ability to accurately quantify this amine is paramount for several reasons:
-
Process Chemistry: Monitoring its formation and consumption during synthesis to optimize reaction yields and minimize byproducts.
-
Impurity Profiling: Ensuring that its levels in active pharmaceutical ingredients (APIs) are below the qualification thresholds set by regulatory bodies such as the ICH.
-
Pharmacokinetic Studies: Quantifying the compound in biological matrices to understand the absorption, distribution, metabolism, and excretion (ADME) of a parent drug.
This guide provides the foundational methods to address these analytical challenges, grounded in established principles of amine analysis.[4][5]
Physicochemical Properties and Analytical Considerations
Before detailing specific protocols, it is crucial to understand the physicochemical properties of this compound (C₁₀H₁₅NO, Molar Mass: 165.23 g/mol ) that dictate the choice of analytical strategy.[6][7]
-
Basicity: The secondary amine group (pKa estimated ~9-10) makes the molecule basic. This property is key for sample preparation (e.g., liquid-liquid extraction) and chromatographic retention, particularly in reversed-phase HPLC where mobile phase pH is a critical parameter.[4]
-
UV Chromophore: The phenoxy group provides a chromophore, allowing for UV detection in HPLC. The expected λmax would be around 270 nm, typical for a phenyl ether.
-
Volatility: The compound possesses sufficient volatility for gas chromatography, especially after derivatization to cap the polar amine group.
-
Ionization: The amine is readily protonated, making it highly suitable for positive mode electrospray ionization (ESI) in LC-MS/MS, which offers exceptional sensitivity and selectivity.[8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse method for routine quantification, offering robustness and accessibility. The primary challenge in analyzing amines by reversed-phase HPLC is managing peak shape.[4] The protonated amine can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Our protocol addresses this through careful selection of column and mobile phase.
Rationale for Method Design
-
Column Choice: A modern, end-capped C18 or C8 column with high purity silica is selected to minimize silanol interactions.
-
Mobile Phase pH: A low pH mobile phase (e.g., pH 2.5-3.5) is used to ensure the amine is fully and consistently protonated, which saturates silanol interactions and improves peak shape. An acidic modifier like formic acid or phosphoric acid is employed.
-
Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution is employed to ensure adequate retention of the analyte while efficiently eluting any other components in the sample matrix.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detection | 272 nm |
Sample Preparation (Dilute-and-Shoot):
-
Accurately weigh and dissolve the sample containing this compound in a diluent (e.g., 50:50 Water:Acetonitrile) to achieve a concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Calibration:
-
Prepare a stock solution of a certified reference standard of this compound.
-
Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the samples.
-
Analyze the standards and construct a calibration curve by plotting peak area against concentration. A linear regression with r² > 0.995 is required.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher specificity than HPLC-UV through mass-based detection and is suitable for volatile and semi-volatile compounds.[9] Direct analysis of primary and secondary amines by GC can be problematic due to their polarity, which can lead to poor peak shape and adsorption on the column. Derivatization is often employed to improve chromatographic performance.[10]
Rationale for Method Design
-
Derivatization: We propose derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent. This replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, reducing polarity and improving peak shape and volatility.
-
Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides excellent separation for a wide range of derivatized analytes.
-
Detection Mode: The mass spectrometer can be operated in full scan mode for qualitative identification based on the fragmentation pattern, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole).
Derivatization Procedure:
-
Pipette 100 µL of the sample (dissolved in a polar aprotic solvent like acetonitrile) into a reaction vial.
-
Add 100 µL of BSTFA with 1% TMCS as a catalyst.
-
If an internal standard (e.g., a deuterated analog) is used, add it at this stage.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Setting |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition | Full Scan (m/z 50-400) or SIM mode |
Quantitative Analysis (SIM Mode):
-
Determine the characteristic, abundant ions from the full scan mass spectrum of the derivatized analyte.
-
Select one quantifier ion and at least one qualifier ion for monitoring.
-
Create calibration standards and derivatize them using the same procedure as the samples.
-
Construct a calibration curve based on the peak area of the quantifier ion.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the gold standard.[11][12] This method combines the separation power of HPLC with the specificity of tandem mass spectrometry, allowing for quantification at very low levels (pg/mL).
Rationale for Method Design
-
Ionization: Positive mode Electrospray Ionization (ESI+) is ideal for the basic amine, which will readily accept a proton to form the [M+H]⁺ ion.
-
Tandem MS (MRM): Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and dramatically reduces chemical noise.
-
Chromatography: A fast LC gradient is sufficient, as the MS/MS detection provides the bulk of the method's selectivity.[13] This allows for high-throughput analysis.
-
Sample Preparation: For complex matrices like plasma or tissue homogenates, a sample cleanup step such as protein precipitation (PPT) or solid-phase extraction (SPE) is necessary to minimize matrix effects.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
LC-MS/MS Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization | ESI Positive Mode |
| MRM Transitions | To be determined by infusing a standard solution. For C₁₀H₁₅NO ([M+H]⁺ = 166.1), a hypothetical transition could be 166.1 -> 77.1 (loss of the side chain). |
| Internal Standard | A stable isotope-labeled analog (e.g., d3-N-Methyl) is highly recommended. |
Method Validation Summary: A full method validation should be conducted according to regulatory guidelines (e.g., FDA or EMA). Key parameters to assess include:
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity | r² ≥ 0.99 |
| Accuracy (RE%) | Within ±15% (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed and minimized |
| LLOQ | Signal-to-noise ratio ≥ 10 |
LC-MS/MS Logical Workflow Diagram
Caption: Logical flow for LC-MS/MS quantification of this compound.
Conclusion
The quantification of this compound can be reliably achieved using a variety of analytical techniques. The choice of method—HPLC-UV for routine analysis, GC-MS for orthogonal confirmation, or LC-MS/MS for high-sensitivity applications—should be dictated by the specific requirements of the study, including the sample matrix, required limits of quantification, and available instrumentation. The protocols provided in this guide serve as a robust starting point for method development and validation, empowering researchers to generate accurate and reproducible data for this important compound.
References
-
TRC. (3R)-N-Methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride. LGC Standards.
-
National Center for Environmental Health. (2001). Analytical Methods. Agency for Toxic Substances and Disease Registry.
-
Pharmaffiliates. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22067856, Methyl(3-phenoxypropyl)amine.
-
CymitQuimica. This compound.
-
BOC Sciences. (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride.
-
Wikipedia. N-Methyl-PPPA.
-
ResearchGate. Request PDF: Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection.
-
Peyton, D. et al. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
-
Axios Research. (S)-N-methyl-3-phenoxy-3-phenylpropan-1-amine hydrochloride.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9816206, (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine.
-
TRC. (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride. LGC Standards.
-
Tradeindia. N-methyl-3-phenoxy-3-phenylpropan-1-amine Hydrochloride - Cas No: 873310-33-9.
-
Yu, K. et al. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical Chemistry, 75(16), 4103-12.
-
Welch, C. J. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1270-1280.
-
SCIEX. (2019). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS.
-
Musile, G. et al. (2022). Fast Quantitative LC–MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. ACS Omega, 7(1), 1373-1381.
-
Sigma-Aldrich. GC Analysis of 1-Methyl-3-Phenylpropylamine (4-Phenyl-2-Butylamine) Enantiomers (N-TFA Derivatives) on Astec® CHIRALDEX™ G-TA.
-
Place, B. K. et al. (2021). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. Atmosphere, 12(11), 1438.
-
BenchChem. Application Note: High-Throughput Analysis of 3-Phenoxy-1-propanol by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
U.S. Environmental Protection Agency. (1984). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 121282206, (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Methyl(3-phenoxypropyl)amine | C10H15NO | CID 22067856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 11. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ricerca.unich.it [ricerca.unich.it]
- 13. lcms.cz [lcms.cz]
1H NMR and 13C NMR spectral data of N-Methyl-3-phenoxypropan-1-amine
An Application Note for the Structural Elucidation of N-Methyl-3-phenoxypropan-1-amine using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This application note presents a comprehensive guide to the acquisition and interpretation of ¹H (proton) and ¹³C (carbon-13) NMR spectra for the structural characterization of this compound. We detail a robust protocol for sample preparation and data acquisition, followed by a thorough analysis of the spectral data. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering a practical framework for the structural verification of small molecules.
Introduction: The Role of NMR in Molecular Characterization
This compound is a secondary amine containing both an aliphatic chain and an aromatic phenoxy group. Its structure presents several distinct chemical environments, making it an excellent candidate for elucidation by NMR spectroscopy. ¹H NMR provides detailed information about the proton framework, including the number of different types of protons, their relative abundance (integration), and their connectivity through spin-spin coupling.[1][2] Concurrently, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule, identifying the number of unique carbon environments.[2][3] Together, these one-dimensional NMR experiments provide a powerful and non-destructive method to confirm the identity and purity of a synthesized compound.
Experimental Methodology
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.[4] This section outlines a field-proven protocol for acquiring high-resolution spectra.
Protocol for NMR Sample Preparation
A properly prepared sample is homogeneous, free of particulate matter, and at an optimal concentration to ensure a good signal-to-noise ratio.[5][6]
-
Analyte Preparation: Ensure the this compound sample is of high purity. For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of the compound.[7] For ¹³C NMR, a more concentrated sample (50-100 mM) may be beneficial due to the lower natural abundance of the ¹³C isotope.[6]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for amines and ethers and its single residual solvent peak at δ ~7.26 ppm, which typically does not interfere with signals from the analyte.[8]
-
Dissolution and Transfer: a. Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[6] b. To remove any dust or solid impurities that can degrade spectral resolution by disrupting the magnetic field homogeneity, filter the solution through a small plug of glass wool or a Kimwipe placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][8]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra.[9][10] Often, modern deuterated solvents are supplied with TMS already added.
-
Labeling: Clearly label the NMR tube with the sample identification. Avoid using paper labels or tape, as they can affect the tube's balance and spinning.[8]
Data Acquisition Parameters
The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Workflow for NMR Analysis
The logical progression from sample preparation to final structural confirmation is depicted in the workflow diagram below.
Caption: Workflow from sample preparation to structural confirmation.
Spectral Interpretation and Structural Assignment
The molecular structure of this compound is first analyzed to predict the number of unique signals in both ¹H and ¹³C NMR spectra.
Caption: Structure of this compound with atom labeling.
¹H NMR Spectral Data
The proton NMR spectrum is expected to show seven distinct signals. The chemical shifts are influenced by the electronegativity of adjacent atoms (O and N) and the aromatic ring current.[11][12]
| Signal Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2'/H-6' | ortho-ArH | ~ 6.9 | Doublet (d) | 2H | Shielded relative to benzene due to the electron-donating oxygen atom. Coupled to H-3'/H-5'. |
| H-3'/H-5' | meta-ArH | ~ 7.3 | Triplet (t) | 2H | Deshielded due to distance from oxygen. Coupled to both ortho and para protons. |
| H-4' | para-ArH | ~ 6.95 | Triplet (t) | 1H | Shielded by oxygen. Coupled to the two meta protons. |
| Hₐ | Ph-O-CH ₂ | ~ 4.0 - 4.2 | Triplet (t) | 2H | Significantly deshielded by the adjacent electronegative oxygen atom. Coupled to Hₑ.[13] |
| Hₑ | -CH₂-CH ₂-CH₂- | ~ 1.9 - 2.1 | Multiplet (m) | 2H | Aliphatic proton signal, coupled to both Hₐ and Hₑ, likely appearing as a pentet. |
| Hₑ | CH ₂-NH- | ~ 2.7 - 2.9 | Triplet (t) | 2H | Deshielded by the adjacent nitrogen atom. Coupled to Hₑ.[14] |
| Hₑ | NH | ~ 1.0 - 4.0 | Broad Singlet (br s) | 1H | Chemical shift is variable and dependent on solvent and concentration. Signal disappears upon D₂O exchange.[15][16][17] |
| Hₑ | N-CH ₃ | ~ 2.4 - 2.5 | Singlet (s) | 3H | Characteristic sharp singlet for an N-methyl group.[16][18] |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show eight signals, as the C2'/C6' and C3'/C5' carbons are chemically equivalent due to symmetry.
| Signal Label | Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C1' | ipso-ArC | ~ 158 - 160 | Most deshielded aromatic carbon, directly attached to the electronegative oxygen. |
| C3'/C5' | meta-ArC | ~ 129 - 130 | Aromatic carbon chemical shift. |
| C2'/C6' | ortho-ArC | ~ 114 - 115 | Shielded by the electron-donating effect of the oxygen atom. |
| C4' | para-ArC | ~ 120 - 121 | Also shielded by the oxygen atom. |
| Cₐ | Ph-O-C H₂ | ~ 65 - 70 | Deshielded by the directly attached oxygen atom. |
| Cₑ | -CH₂-C H₂-CH₂- | ~ 28 - 32 | Standard aliphatic carbon signal. |
| Cₑ | C H₂-NH- | ~ 48 - 52 | Deshielded by the adjacent nitrogen atom.[18] |
| Cₑ | N-C H₃ | ~ 35 - 40 | Typical chemical shift for an N-methyl carbon. |
Conclusion
This application note provides a systematic protocol for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed steps for sample preparation and leveraging the principles of chemical shift and spin-spin coupling for data interpretation, researchers can confidently verify the molecular structure of this and similar organic molecules. The presented workflow and spectral predictions serve as a robust template for the routine characterization of novel compounds in a research and development setting.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines. In Organic Chemistry Class Notes. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Methyl(3-phenoxypropyl)amine. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0291690). Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organomation.com [organomation.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. scribd.com [scribd.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.pdx.edu [web.pdx.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. chemistryconnected.com [chemistryconnected.com]
- 18. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
Application Notes & Protocols: Cell-Based Assays for Characterizing N-Methyl-3-phenoxypropan-1-amine Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-3-phenoxypropan-1-amine belongs to the phenoxypropanamine chemical class, which includes well-characterized neurologically active compounds such as the selective norepinephrine reuptake inhibitor (SNRI) atomoxetine[1]. Given this structural similarity, it is hypothesized that this compound may exert its biological effects by modulating monoamine transporters, such as the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). This guide provides a comprehensive framework for characterizing the compound's activity using a tiered approach of robust, validated cell-based assays. We present detailed protocols for primary screening via transporter uptake inhibition assays, secondary mechanistic confirmation through radioligand binding, and essential counter-screening for cytotoxicity to ensure data integrity.
Introduction: A Strategic Approach to Characterization
The primary physiological role of monoamine transporters is to terminate neurotransmission by clearing released neurotransmitters from the synaptic cleft[2]. Their modulation is a key mechanism for many therapeutic drugs. Due to the structural alerts within this compound, a logical starting point for investigation is its potential interaction with these transporters.
Our recommended assay cascade is designed for progressive, data-driven decision-making:
-
Primary Functional Screening: Rapidly determine if the compound inhibits the uptake of neurotransmitters by cells expressing specific transporters (NET, SERT, DAT). This establishes a functional effect.
-
Secondary Mechanistic Validation: Confirm direct interaction with the transporter protein using competitive radioligand binding assays. This helps elucidate the mechanism of action (i.e., competitive binding at a specific site).
-
Essential Counter-Screening: Perform cell viability assays to rule out cytotoxicity as a source of apparent activity, a critical step for validating on-target effects.
This structured approach ensures that resources are directed efficiently and that the resulting pharmacological profile is both accurate and trustworthy.
Primary Screening: Neurotransmitter Uptake Inhibition Assays
The most direct method to assess the functional activity of a compound on monoamine transporters is to measure its ability to inhibit the uptake of a specific substrate. Modern assays utilize fluorescent substrates that mimic natural neurotransmitters, offering a safer and higher-throughput alternative to traditional radiolabeled methods[3][4][5][6].
Principle
These assays employ a fluorescent substrate that is actively transported into cells stably expressing a specific monoamine transporter (e.g., HEK293-hNET).[5]. This transport process leads to an accumulation of the dye and a measurable increase in intracellular fluorescence. If this compound inhibits the transporter, the rate of fluorescent substrate uptake will decrease. The assay can be performed in a real-time kinetic mode for mechanistic studies or as a single-point endpoint reading for high-throughput screening (HTS) applications[3][6].
Experimental Workflow: Transporter Uptake Assay
Caption: Workflow for the fluorescent neurotransmitter uptake inhibition assay.
Detailed Protocol: NET Uptake Inhibition Assay
This protocol is adapted from commercially available kits (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit)[3][4].
-
Cell Plating:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) using standard cell culture techniques.
-
Harvest and seed cells into black, clear-bottom 96-well microplates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create 2X working concentrations. A typical 10-point curve might range from 200 µM to 1 nM (final concentration 100 µM to 0.5 nM).
-
-
Assay Procedure:
-
Gently remove the culture medium from the cell plate.
-
Wash each well once with 100 µL of assay buffer.
-
Add 50 µL of the 2X compound dilutions (or vehicle for controls) to the appropriate wells.
-
For the "no inhibition" (0% effect) control, add 50 µL of assay buffer.
-
For the "max inhibition" (100% effect) control, add a known potent NET inhibitor like Desipramine (final concentration ~10 µM).
-
Pre-incubate the plate at 37°C for 10-30 minutes.
-
Prepare the fluorescent substrate working solution according to the manufacturer's instructions.
-
Add 50 µL of the substrate solution to all wells, bringing the final volume to 100 µL.
-
Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (e.g., Ex/Em ≈ 440/520 nm) every minute for 30-60 minutes (kinetic) or at a single time point (endpoint).
-
Calculate the rate of uptake (slope of the kinetic curve) or use the endpoint fluorescence values.
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition)).
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.
-
Secondary Validation: Radioligand Binding Assays
A binding assay is essential to confirm that the functional inhibition observed is due to a direct interaction with the transporter protein. Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound[7][8].
Principle
This assay measures the ability of an unlabeled compound (this compound) to compete with and displace a known radiolabeled ligand (e.g., [³H]-nisoxetine for NET) from its binding site on the transporter. The amount of radioligand bound to the transporter is inversely proportional to the concentration and affinity of the test compound. The assay is typically performed on membranes prepared from cells overexpressing the target transporter[9][10].
Detailed Protocol: Competitive [³H]-Nisoxetine Binding Assay for hNET
-
Membrane Preparation:
-
Homogenize HEK293-hNET cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet, resuspend in assay buffer, and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (96-well format):
-
Total Binding: 25 µL Assay Buffer + 25 µL [³H]-nisoxetine + 200 µL Membrane Suspension.
-
Non-specific Binding (NSB): 25 µL Desipramine (10 µM final) + 25 µL [³H]-nisoxetine + 200 µL Membrane Suspension.
-
Test Compound: 25 µL this compound dilutions + 25 µL [³H]-nisoxetine + 200 µL Membrane Suspension.
-
Final concentrations: [³H]-nisoxetine at its K_d_ (~1-3 nM), 10-20 µg of membrane protein per well.
-
-
Incubation and Filtration:
-
Incubate the plate for 60-120 minutes at a specified temperature (e.g., 25°C) to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ from the resulting sigmoidal curve.
-
Calculate the binding affinity constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Self-Validation: Cytotoxicity Counter-Screening
It is crucial to ensure that the observed inhibition of transporter uptake is not an artifact of the compound causing cell death or metabolic dysfunction[11]. Therefore, a cytotoxicity assay should be run in parallel using the same cell line and compound concentrations.
Principle of the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[11][12]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells[11].
Decision Logic: Integrating Cytotoxicity Data
Caption: Decision tree for interpreting activity data alongside cytotoxicity results.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Plating & Dosing: Plate and dose cells with this compound exactly as described in the transporter uptake assay protocol (Section 2.1). Include a "cells only" control and a "no cells" (media only) background control. Incubate for the same duration as the functional assay.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals. Mix thoroughly by gentle pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot % viability against log[compound concentration] to determine the CC₅₀ (half-maximal cytotoxic concentration).
Data Summary and Interpretation
A comprehensive pharmacological profile requires integrating data from all assays. The results should be presented clearly to allow for direct comparison.
Table 1: Hypothetical Pharmacological Profile of this compound
| Assay Type | Target | Parameter | Result | Selectivity Index (CC₅₀/IC₅₀) |
| Functional Uptake | hNET | IC₅₀ | 15 nM | 1,333 |
| hSERT | IC₅₀ | 250 nM | 80 | |
| hDAT | IC₅₀ | > 10,000 nM | < 2 | |
| Binding Affinity | hNET | K_i_ | 12 nM | N/A |
| Cytotoxicity | HEK293 Cells | CC₅₀ | 20,000 nM | N/A |
Interpretation:
Based on this hypothetical data, this compound is a potent and selective inhibitor of the norepinephrine transporter (NET). The IC₅₀ from the functional assay (15 nM) is in close agreement with the K_i_ from the binding assay (12 nM), strongly suggesting that its mechanism of action is through direct, competitive inhibition of the transporter. The compound is over 16-fold more selective for NET than for SERT and shows no significant activity at DAT. Crucially, the high CC₅₀ value (20 µM) yields a large selectivity index for NET (>1000), confirming that the observed transporter inhibition is a specific pharmacological effect and not a result of general cytotoxicity.
References
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Bio-protocol. (2019). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 9(22), e3433. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Data Sheet. Retrieved from [Link]
-
Serrano, A., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. SLAS Discovery, 21(8), 996-1004. Retrieved from [Link]
-
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290. Retrieved from [Link]
-
Sitte, H. H., et al. (2001). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. The Journal of Biological Chemistry, 276(28), 26065-26071. Retrieved from [Link]
-
Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]
-
Wang, L., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 694. Retrieved from [Link]
-
Zhang, J. H., et al. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Current Chemical Genomics, 5, 82–89. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
Wang, L., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed, 28876712. Retrieved from [Link]
-
ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
LeadQuest Biotech. (n.d.). Transporter Assay. Retrieved from [Link]
-
ResearchGate. (2012). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]
-
YouTube. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
Doorn, J. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 267–274. Retrieved from [Link]
-
BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Charles River. (n.d.). Cell-Based Bioassays for Biologics. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]
-
PubMed. (1964). [DERIVATIVES OF 1-(4-HYDROXYPHENYL)-3-PHENYLPROPANOL CONTAINING A BASIC GROUP IN POSITION 2]. Farmaco Sci, 19, 837-48. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpropanolamine. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenoxybenzamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Atomoxetine. Retrieved from [Link]
Sources
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Methyl-3-phenoxypropan-1-amine as a Tool Compound in Neuroscience Research
Introduction
N-Methyl-3-phenoxypropan-1-amine belongs to the aryloxypropanamine class of compounds, a chemical scaffold that has yielded numerous clinically significant drugs targeting monoamine transporters.[1] While this compound itself is not extensively characterized in published literature, its structural analogues, such as Atomoxetine (a selective norepinephrine reuptake inhibitor), Nisoxetine (also a potent norepinephrine reuptake inhibitor), and Fluoxetine (a selective serotonin reuptake inhibitor), are well-established tool compounds and therapeutics.[1][2] This document provides a detailed guide for researchers on the potential applications and experimental protocols for this compound as a tool compound in neuroscience, based on the well-understood pharmacology of its close structural relatives.
The core hypothesis for the utility of this compound in neuroscience research is its potential activity as a monoamine reuptake inhibitor, with a likely selectivity for the norepinephrine transporter (NET). This makes it a valuable tool for investigating the role of noradrenergic signaling in various physiological and pathological processes.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol [3][4][5] |
| CAS Number | 132424-10-3[3][4] |
| Appearance | Expected to be an oil or low-melting solid |
| Solubility | Expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. For aqueous buffers, conversion to a salt form (e.g., hydrochloride) is recommended. |
Proposed Mechanism of Action: Selective Norepinephrine Reuptake Inhibition
Based on its structural similarity to Atomoxetine and Nisoxetine, the primary hypothesized mechanism of action for this compound is the selective inhibition of the presynaptic norepinephrine transporter (NET).[6][7][8] By blocking NET, the compound is expected to increase the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[6][7]
The noradrenergic system is crucial for regulating a wide range of cognitive functions, including attention, arousal, working memory, and response inhibition.[9][10] Dysregulation of this system has been implicated in several neuropsychiatric disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD).[9][10][11]
Signaling Pathway of Norepinephrine Reuptake Inhibition
Caption: Proposed mechanism of this compound at the noradrenergic synapse.
Applications in Neuroscience Research
This compound can be employed as a tool compound to investigate a variety of neuroscience topics:
-
Elucidating the role of the noradrenergic system in cognition: By selectively increasing norepinephrine levels, researchers can study its impact on attention, learning, memory, and executive function in both in vitro and in vivo models.
-
Investigating the pathophysiology of ADHD: The compound can be used in animal models of ADHD to explore the therapeutic effects of NET inhibition and to study the underlying neurobiological mechanisms.[9][11]
-
Screening for novel antidepressants: While its primary hypothesized target is NET, the aryloxypropanamine scaffold can also interact with serotonin and dopamine transporters.[2][12] Therefore, it can be used in initial screenings to identify compounds with potential antidepressant or anxiolytic properties.
-
Probing the structure-activity relationship of monoamine transporter inhibitors: As a simpler analogue of established drugs, this compound can help researchers understand the molecular determinants of binding affinity and selectivity at monoamine transporters.
Experimental Protocols
Protocol 1: In Vitro Characterization of Monoamine Transporter Inhibition
This protocol describes a radioligand binding assay to determine the affinity of this compound for the norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.
Objective: To determine the binding affinity (Ki) of this compound for human NET, SERT, and DAT.
Materials:
-
HEK293 cells stably expressing human NET, SERT, or DAT
-
[³H]-Nisoxetine (for NET), [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT)
-
This compound
-
Desipramine (for NET), Citalopram (for SERT), GBR 12909 (for DAT) as reference compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
96-well plates
-
Cell harvester
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series in the binding buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Cell Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Binding Assay: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound or the reference compound. For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the in vitro radioligand binding assay.
Protocol 2: In Vivo Assessment of Cognitive Enhancement using the Novel Object Recognition (NOR) Test
This protocol outlines an in vivo experiment to assess the effects of this compound on recognition memory in rodents, a cognitive domain influenced by noradrenergic signaling.
Objective: To evaluate the effect of this compound on recognition memory in mice or rats.
Materials:
-
Adult male mice or rats
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Open-field arena
-
Two sets of identical objects (familiar objects) and one novel object
-
Video tracking software
Procedure:
-
Habituation: For 2-3 days prior to testing, handle the animals and habituate them to the testing room and the empty open-field arena for 10 minutes each day.
-
Drug Administration: On the test day, administer this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the training session.
-
Training Session (T1): Place two identical familiar objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Session (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Safety and Handling
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.
Conclusion
References
- Vertex AI Search. (2024-07-17).
- Wikipedia. (n.d.).
- PubMed Central. (n.d.).
- PubMed Central. (n.d.).
- Grokipedia. (2026-01-07). N-Methyl-PPPA.
- ChemicalBook. (n.d.).
- PubMed. (n.d.). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents.
- FreeRx.com. (2025-01-14).
- LookChem. (n.d.).
- Wikipedia. (n.d.). N-Methyl-PPPA.
- CymitQuimica. (n.d.). This compound.
- Canadian Science Publishing. (n.d.). Differential association between the norepinephrine transporter gene and ADHD: role of sex and subtype.
- Vertex AI Search. (2025-09-18). How does norepinephrine impact Attention Deficit Hyperactivity Disorder (ADHD)?
- PubMed. (n.d.). The norepinephrine transporter gene and attention-deficit hyperactivity disorder.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Quick Company. (n.d.).
- PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine.
- LookChem. (n.d.). N-methyl-3-phenylpropan-1-amine.
- PubMed. (2014-12-01).
- PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine.
- PubChem. (n.d.). (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride.
- Wikipedia. (n.d.). PPPA (drug).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). (RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine -fluoxetine formula.
- PubChem. (n.d.). (S)-Fluoxetine.
- PubChem. (n.d.). Methyl(3-phenoxypropyl)amine.
- BOC Sciences. (n.d.). CAS 1643684-06-3 (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride.
- ECHEMI. (n.d.). 132424-10-3, this compound Formula.
Sources
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Methyl(3-phenoxypropyl)amine | C10H15NO | CID 22067856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 7. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Norepinephrine Transporter in Attention-Deficit/Hyperactivity Disorder Investigated With Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. droracle.ai [droracle.ai]
- 12. grokipedia.com [grokipedia.com]
- 13. sds.edqm.eu [sds.edqm.eu]
- 14. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride | C17H22ClNO | CID 121282206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application and Protocol for the Synthesis of N-Methyl-3-phenoxypropan-1-amine Hydrochloride
Abstract
This comprehensive guide details the synthetic protocol for the preparation of N-Methyl-3-phenoxypropan-1-amine hydrochloride, a key intermediate in pharmaceutical research and development. The described methodology is rooted in fundamental principles of organic synthesis, emphasizing a robust and reproducible two-step process. This document provides a thorough, step-by-step procedure, including reaction setup, purification, and analytical characterization, tailored for researchers, scientists, and professionals in the field of drug development. The causality behind experimental choices is elucidated to ensure both technical accuracy and practical applicability.
Introduction and Scientific Background
This compound and its hydrochloride salt are valuable building blocks in medicinal chemistry. The structural motif, featuring a phenoxy group linked by a propyl chain to a secondary amine, is present in a variety of pharmacologically active compounds. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent reactions and biological assays.
The synthesis strategy outlined herein is a classic nucleophilic substitution reaction, followed by an acid-base reaction to form the hydrochloride salt. This approach is widely applicable and provides a solid foundation for the synthesis of analogous compounds. The primary reaction involves the nucleophilic attack of methylamine on 3-phenoxypropyl bromide.
Synthetic Pathway Overview
The synthesis of this compound hydrochloride is achieved through a two-step process:
-
Step 1: Synthesis of this compound (Free Base) : This step involves the reaction of 3-phenoxypropyl bromide with an excess of methylamine. The excess methylamine serves both as the nucleophile and as a base to neutralize the hydrobromic acid byproduct.
-
Step 2: Formation of the Hydrochloride Salt : The purified free base is then treated with hydrochloric acid to precipitate the desired this compound hydrochloride salt.
Figure 1: Overall synthetic workflow for this compound hydrochloride.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3-Phenoxypropyl bromide | ≥96% | Sigma-Aldrich | 588-63-6 | [1][2][3] |
| Methylamine solution | 40% in water | Sigma-Aldrich | 74-89-5 | |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 | |
| Hydrochloric acid (HCl) | Concentrated (37%) | VWR | 7647-01-0 | |
| Diethyl ether | Anhydrous | Sigma-Aldrich | 60-29-7 |
Step-by-Step Protocol: Synthesis of this compound (Free Base)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenoxypropyl bromide (10.0 g, 46.5 mmol).
-
Addition of Methylamine: To the flask, add a 40% aqueous solution of methylamine (53.8 mL, 465 mmol, 10 equivalents). The use of a significant excess of methylamine is crucial to drive the reaction to completion and to neutralize the HBr formed during the reaction.
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to reflux (approximately 60-70 °C) for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
Step-by-Step Protocol: Formation of this compound Hydrochloride
-
Dissolution: Dissolve the crude this compound free base in 100 mL of anhydrous diethyl ether.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise to the ethereal solution. The hydrochloride salt will precipitate as a white solid.
-
Isolation of the Product:
-
Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether (2 x 20 mL).
-
-
Drying: Dry the product under vacuum to a constant weight.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the structure of this compound hydrochloride |
| Mass Spectrometry | [M+H]⁺ corresponding to the free base |
| Purity (HPLC) | ≥98% |
Safety Precautions
-
3-Phenoxypropyl bromide: Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Methylamine: Is a corrosive and flammable gas, supplied as a concentrated aqueous solution. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Hydrochloric acid: Is highly corrosive. Handle with extreme care, using appropriate PPE.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of free base | Incomplete reaction | Increase reaction time or temperature. Ensure a sufficient excess of methylamine is used. |
| Product does not precipitate during salt formation | Insufficient acidification or product is too soluble in diethyl ether | Add more HCl. If solubility is an issue, try a different solvent system for precipitation, such as isopropanol/diethyl ether. |
| Oily product obtained after salt formation | Impurities present | Purify the free base by column chromatography before proceeding to the salt formation step. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound hydrochloride. By understanding the chemical principles behind each step, researchers can adapt this methodology for the synthesis of related compounds. Adherence to the safety precautions is paramount for the successful and safe execution of this synthesis.
References
-
Amerigo Scientific. 3-Phenoxypropyl bromide (96%) product information. [Link]
-
Organic Syntheses. Methylamine Hydrochloride. [Link]
-
Royal Society of Chemistry. Supporting Information - General Procedure A: Reductive amination. [Link]
- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Byproduct Identification in the Synthesis of N-Methyl-3-phenoxypropan-1-amine
Welcome to the technical support center for the synthesis of N-Methyl-3-phenoxypropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during their synthetic preparations. Drawing from established chemical principles and field-proven insights, this document provides a structured question-and-answer-based approach to navigate common challenges in the synthesis of this important aryloxypropanamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Overview: Reductive Amination
The most common and efficient method for synthesizing this compound is the reductive amination of 3-phenoxypropanal with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Caption: General reaction scheme for the synthesis of this compound via reductive amination.
Q1: I'm observing a significant amount of a higher molecular weight impurity in my crude reaction mixture. What could it be?
A1: This is likely due to over-alkylation, a common side reaction in reductive aminations. [1][2] The desired product, this compound, is a secondary amine and can be more nucleophilic than the starting methylamine. Consequently, it can react with another molecule of 3-phenoxypropanal to form a tertiary amine, bis(3-phenoxypropyl)methylamine.
Potential Byproduct:
-
bis(3-phenoxypropyl)methylamine: This tertiary amine is formed from the reaction of the desired secondary amine product with another equivalent of the starting aldehyde and subsequent reduction.
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a molar excess of methylamine relative to 3-phenoxypropanal. This increases the probability of the aldehyde reacting with the primary amine rather than the secondary amine product.
-
Stepwise Procedure: Consider a two-step process. First, form the imine by reacting 3-phenoxypropanal with methylamine, and then add the reducing agent in a separate step. This can minimize the presence of the more nucleophilic secondary amine during the reduction phase.[1]
-
Reaction Conditions: Running the reaction under non-acidic conditions has been suggested to suppress the formation of tertiary amines.[3]
Q2: My GC-MS analysis shows a peak with a mass consistent with a dimethylated product. How is this possible?
A2: The presence of a dimethylated product, N,N-dimethyl-3-phenoxypropan-1-amine, can occur, although it is less common than the bis-alkylation product.
Potential Byproduct:
-
N,N-dimethyl-3-phenoxypropan-1-amine: This tertiary amine can arise if there are impurities in the methylamine source or through more complex reaction pathways.
Causality & Identification:
-
Starting Material Purity: Ensure the methylamine used is free from dimethylamine contamination.
-
Reaction Mechanism: While less direct, certain reaction conditions might favor further methylation.
-
GC-MS Analysis: The mass spectrum of this compound would show a molecular ion peak and fragmentation patterns characteristic of a tertiary amine. The fragmentation of amines is typically dominated by alpha-cleavage, which would result in a prominent fragment ion from the loss of a propyl-phenoxy group.
Q3: I have an impurity with a similar retention time to my product, but the mass spectrum suggests the loss of a methyl group. What could this be?
A3: This could be an impurity originating from the starting materials used in the synthesis of a related compound, atomoxetine, which is structurally similar to your target molecule. While not a direct byproduct of the reaction between 3-phenoxypropanal and methylamine, if your synthesis is based on routes for analogous compounds, you may encounter regioisomeric impurities. For example, in the synthesis of atomoxetine, impurities like N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine and N-methyl-3-(4-methylphenoxy)-3-phenylpropylamine are known to arise from impurities in the starting materials.
Key Takeaway: The purity of your starting 3-phenoxypropanal is critical. Impurities in this starting material will likely be carried through the reaction and result in structurally similar byproducts that can be difficult to separate from the final product.
Q4: My reaction yield is low, and I'm isolating a significant amount of an alcohol. What is happening?
A4: The reduction of the starting aldehyde, 3-phenoxypropanal, to 3-phenoxypropan-1-ol is a competing side reaction.
Potential Byproduct:
-
3-phenoxypropan-1-ol: This occurs when the reducing agent reacts with the aldehyde before it can form the imine with methylamine.
Troubleshooting & Prevention:
-
Choice of Reducing Agent: Use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the starting aldehyde.[1]
-
Reaction Conditions: Ensure that the conditions for imine formation are optimal. This may involve adjusting the pH to a mildly acidic range (pH 4-5) to facilitate imine formation without promoting aldehyde reduction.[1]
Byproduct Identification Workflow
A systematic approach is crucial for the accurate identification of byproducts. The following workflow outlines the recommended steps:
Caption: A systematic workflow for the identification and characterization of synthesis byproducts.
Analytical Data for Key Byproducts
The following table summarizes the expected analytical data for the primary byproducts discussed. This data is essential for confirming their identity in your reaction mixtures.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected GC-MS Fragmentation (m/z) | Key ¹H NMR Signals (indicative) |
| N,N-dimethyl-3-phenoxypropan-1-amine | C₁₁H₁₇NO | 179.26 | M+ at 179, fragments corresponding to loss of propyl-phenoxy and alpha-cleavage products. | Singlet for N(CH₃)₂ protons. |
| bis(3-phenoxypropyl)methylamine | C₁₉H₂₅NO₂ | 299.41 | M+ at 299, fragments from cleavage of the C-N bonds. | Singlet for N-CH₃ protons, characteristic signals for the phenoxypropyl chains. |
| 3-phenoxypropan-1-ol | C₉H₁₂O₂ | 152.19 | M+ at 152, loss of H₂O, and fragments of the phenoxypropyl group. | Broad singlet for the -OH proton, characteristic signals for the propyl chain. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude Reaction Mixture
Objective: To identify volatile byproducts in the crude reaction mixture.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable for separating the amine products.
Sample Preparation:
-
Quench a small aliquot of the crude reaction mixture.
-
Extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute an aliquot of the dried organic layer with the same solvent to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-400 amu.
Data Analysis:
-
Compare the retention times and mass spectra of the peaks in your chromatogram with known standards or library data.
-
Analyze the fragmentation patterns to deduce the structures of unknown impurities. The fragmentation of amines is characterized by alpha-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken.
Protocol 2: ¹H NMR for Structural Confirmation
Objective: To confirm the structure of isolated byproducts.
Sample Preparation:
-
Isolate the impurity of interest using column chromatography or preparative TLC.
-
Ensure the isolated sample is free of residual solvents.
-
Dissolve the purified byproduct in a deuterated solvent (e.g., CDCl₃).
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
If necessary, acquire further 2D NMR spectra (e.g., COSY, HSQC) to aid in structure elucidation.
Data Interpretation:
-
Analyze the chemical shifts, integration, and coupling patterns to determine the proton environment in the molecule.
-
Compare the obtained spectrum with predicted spectra or literature data for the hypothesized structure.
References
-
Wikipedia. (2023). Reductive amination. [Link]
-
Reddit. (2023). Ways to reduce the bis amination during a reductive amination?[Link]
-
YouTube. (2020). tertiary amine synthesis & reductive amination. [Link]
-
Reddit. (2023). Ways to reduce the bis amination during a reductive amination?[Link]
-
MDPI. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Organic Chemistry Portal. (2022). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Pharmaffiliates. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
PubChem. (n.d.). N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Organic Chemistry Portal. (2022). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubChem. (n.d.). Bis-(3-methoxypropyl)methylamine. [Link]
-
PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]
-
Shimadzu. (2023). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]
-
Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]
-
Shimadzu. (2023). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]
-
MDPI. (2023). Synthesis and Characterization of New Bis-Schiff Bases Linked to Various Imide Cycles. [Link]
-
Dalton Transactions. (2010). Synthesis and characterization of Sn(ii) complexes supported by amino bis-phenoxide ligands. [Link]
Sources
Technical Support Center: Synthesis of N-Methyl-3-phenoxypropan-1-amine
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of N-Methyl-3-phenoxypropan-1-amine. Here, we address common challenges, offer troubleshooting strategies based on mechanistic principles, and provide detailed protocols to improve reaction yield and purity.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and actionable solutions.
Problem Area: Low Conversion & Poor Yield
Question: My reaction shows a low conversion of the 3-phenoxypropyl halide starting material, resulting in a poor overall yield. What are the likely causes and how can I fix this?
Answer: Low conversion in this SN2 reaction is typically traced back to insufficient reactivity of the components or suboptimal reaction conditions. Consider the following factors:
-
Reactivity of the Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. The reactivity order is I > Br > Cl >> F. If you are using 3-phenoxypropyl chloride, the reaction will be significantly slower than with the bromide or iodide analogue.
-
Solution: If using the chloride, consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). Alternatively, increasing the reaction temperature can help, but this may promote side reactions.[1]
-
-
Base and Nucleophilicity: Methylamine serves as both the nucleophile and, when used in excess, the base to neutralize the H-X formed. If the amine salt precipitates, it can remove the active nucleophile from the solution.
-
Solution: Ensure you are using a sufficient excess of methylamine (typically 3-10 equivalents) to act as both reactant and acid scavenger.[2] Alternatively, add a non-nucleophilic auxiliary base, such as triethylamine or potassium carbonate, to neutralize the acid, thereby preserving the concentration of free methylamine.
-
-
Solvent Choice: The solvent must adequately dissolve the reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
-
Solution: If you are using a less polar solvent like THF or an alcohol, consider switching to acetonitrile. For heterogeneous mixtures (e.g., with K₂CO₃), ensure vigorous stirring is maintained throughout the reaction.[1]
-
Problem Area: Formation of Multiple Products & Purification Difficulties
Question: My crude product is a complex mixture containing the desired secondary amine, unreacted primary amine, and a significant amount of a less polar byproduct, which I suspect is the tertiary amine. How can I prevent this and purify my product?
Answer: This is the most common challenge in the direct alkylation of primary amines. The product, this compound, is a secondary amine and is often more nucleophilic than the starting methylamine, leading to a second alkylation event.[3][4]
-
The "Runaway Train" of Alkylation: The reaction sequence is as follows:
-
Step 1 (Desired): MeNH₂ + PhO-(CH₂)₃-X → [MeNH(CH₂)₃-OPh]H⁺ + X⁻
-
Step 2 (Side Reaction): MeNH(CH₂)₃-OPh + PhO-(CH₂)₃-X → [MeN((CH₂)₃-OPh)₂]H⁺ + X⁻ This formation of the tertiary amine, bis(3-phenoxypropyl)methylamine, consumes your desired product and starting material.
-
Solutions to Minimize Over-alkylation:
-
Stoichiometry Control: Use a large excess of methylamine. This increases the probability that the alkyl halide will encounter a molecule of methylamine rather than the secondary amine product. A 5- to 10-fold excess is a good starting point.[2]
-
Alternative Synthetic Route (Acylation-Reduction): This two-step method offers superior control.
-
Step A (Acylation): React 3-phenoxypropan-1-amine with an acylating agent (e.g., ethyl chloroformate or acetic anhydride) to form a stable amide.
-
Step B (Reduction): Reduce the amide using a strong reducing agent like Lithium Aluminum Hydride (LAH) to yield the desired N-methylated product cleanly. This route completely avoids over-alkylation.
-
Purification Strategy: Separating primary, secondary, and tertiary amines can be achieved by exploiting differences in their basicity and polarity.
-
Acid-Base Extraction: Carefully adjust the pH of your aqueous solution during workup to selectively extract the different amines into organic or aqueous layers.
-
Chromatography: Flash column chromatography on silica gel is effective. The tertiary amine will be the least polar, followed by the secondary amine, with the primary amine being the most polar.
Process Optimization & FAQs
Q1: What is the most robust and scalable synthetic route to achieve high selectivity for this compound?
For scalability and selectivity, a reductive amination approach is often superior to direct alkylation. This involves reacting 3-phenoxypropanal with methylamine to form an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[2] This method is generally high-yielding and avoids the over-alkylation issue entirely.
Q2: How should I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 10% Methanol in Dichloromethane with 1% triethylamine (to prevent streaking of the amines). Visualize with a UV lamp (for the phenyl group) and a potassium permanganate stain (which reacts with amines). The starting halide will be the least polar spot, and the product amine will have a lower Rf value. The tertiary amine byproduct will be less polar than your desired secondary amine.
Q3: What are the critical safety considerations?
-
Methylamine: Is a flammable and corrosive gas, often supplied as a solution in ethanol or THF. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkyl Halides: 3-chloropropanol and related compounds can be toxic and irritating.[5] Avoid inhalation and skin contact.
-
Reducing Agents: Reagents like LAH react violently with water. Ensure all glassware is dry and perform reactions under an inert atmosphere (Nitrogen or Argon).
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation of 3-Phenoxypropyl Bromide
This protocol prioritizes simplicity but requires careful monitoring to minimize side products.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-phenoxypropyl bromide (1.0 eq) and anhydrous acetonitrile (to make a 0.5 M solution).
-
Reagent Addition: Add potassium carbonate (2.0 eq) as a solid base. Cool the mixture to 0 °C in an ice bath.
-
Methylamine Addition: Slowly bubble methylamine gas through the solution for 10 minutes, or add a solution of methylamine in THF (4.0 eq) dropwise.
-
Reaction: Seal the flask and allow it to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by slowly adding water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel.
Protocol 2: Reductive Amination of 3-Phenoxypropanal (Recommended)
This protocol offers higher selectivity and is generally higher yielding.
-
Setup: To a round-bottom flask, add 3-phenoxypropanal (1.0 eq) and methanol (to make a 0.5 M solution).
-
Imine Formation: Add a solution of methylamine in ethanol (2.0 eq, 8.0 M solution) and stir at room temperature for 1 hour.[2]
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir at room temperature for 3 hours.
-
Workup: Quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~7. Remove the methanol under reduced pressure.
-
Extraction: Add ethyl acetate and water. Basify the aqueous layer with 2 M NaOH to a pH of ~12. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, which is often pure enough for many applications.
Data & Visualization
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Alkylation | Route 2: Reductive Amination |
| Selectivity | Moderate; risk of over-alkylation | High; minimal side products |
| Typical Yield | 40-60% | 75-95% |
| Reagents | 3-phenoxypropyl halide, methylamine, base | 3-phenoxypropanal, methylamine, NaBH₄ |
| Complexity | Simple one-step reaction | Two-step, one-pot procedure |
| Scalability | Moderate | Excellent |
Diagrams
Caption: Comparison of synthetic pathways to this compound.
Caption: Troubleshooting flowchart for low yield in synthesis.
References
-
BenchChem. (n.d.). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them. Retrieved from BenchChem Technical Support.[1]
-
Eli Lilly and Company. (1996). Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. EP0721777A2. Google Patents.[6]
-
Kilbourn, M. R., et al. (1990). Synthesis and regional mouse brain distribution of [11C]nisoxetine, a norepinephrine uptake inhibitor. Journal of Nuclear Medicine, 31(9), 1531-1535.[7][8]
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from rsc.org. (Note: This is a generalized reference to a common experimental procedure source).[2]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]4]
-
University of Calgary. (n.d.). Chapter 22: Alkylation of Amines. Retrieved from chem.ucla.edu.[3]
-
PubChem. (n.d.). 3-Chloro-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]5]
-
LibreTexts Chemistry. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Chloro-1-propanol | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US7439399B2 - Processes for the preparation of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis and regional mouse brain distribution of [11C]nisoxetine, a norepinephrine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Purification of N-Methyl-3-phenoxypropan-1-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-Methyl-3-phenoxypropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of this key chemical intermediate. We will address common challenges, offer detailed protocols, and provide troubleshooting solutions to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification critical?
This compound is a secondary amine often used as a building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It is structurally related to compounds like atomoxetine and fluoxetine, where it may also be encountered as a metabolite or impurity[1][2][]. High purity is essential because residual starting materials, by-products, or over-alkylated species can interfere with subsequent reaction steps, compromise the integrity of biological assays, or lead to the formation of undesired impurities in the final active pharmaceutical ingredient (API).
Q2: What are the typical impurities encountered during the synthesis of this compound?
The synthesis of secondary amines like this compound, often through methods like reductive amination or N-alkylation, can result in a mixture of products[4][5]. Common impurities include:
-
Unreacted Starting Materials: Such as 3-phenoxypropanal or 3-phenoxypropyl halides.
-
Primary Amine: 3-phenoxypropan-1-amine, resulting from incomplete methylation.
-
Tertiary Amine: N,N-Dimethyl-3-phenoxypropan-1-amine, from over-methylation.
-
Solvent and Reagent Residues: Residual solvents or leftover reagents from the synthesis.
Q3: What are the primary laboratory-scale methods for purifying this compound?
The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the required final purity. The three most common and effective techniques are:
-
Flash Column Chromatography: Highly effective for removing closely related amine impurities. However, standard silica gel can interact with the basic amine, requiring modified techniques for good results[6].
-
Acid-Base Extraction: A classic and powerful workup technique to separate the basic amine from any neutral or acidic impurities[7].
-
Recrystallization as a Salt: An excellent method for achieving high purity, this involves converting the amine to a crystalline salt (e.g., hydrochloride), which can be easily recrystallized to remove non-basic, soluble impurities[8].
Purification Strategy: Selecting the Right Method
Choosing the optimal purification strategy is crucial for efficiency and yield. The following decision tree provides a logical workflow for selecting a method based on common laboratory scenarios.
Sources
- 1. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting N-Methyl-3-phenoxypropan-1-amine HPLC Peak Tailing
Introduction: Understanding the Challenge
Welcome to the technical support center for the chromatographic analysis of N-Methyl-3-phenoxypropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering asymmetrical peak shapes, specifically peak tailing, during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
This compound is a secondary amine, making it a basic compound. In reversed-phase HPLC, basic compounds are notoriously prone to exhibiting poor peak shape.[1][2] Peak tailing is not merely an aesthetic issue; it directly impacts the quality of analytical data by reducing resolution between adjacent peaks, decreasing sensitivity (peak height), and compromising the accuracy of peak integration and quantification.[3][4] This guide provides a systematic, cause-and-effect approach to diagnose and resolve this common chromatographic problem.
Peak asymmetry is often quantified using the Asymmetry Factor (As) or Tailing Factor (Tf) , where a value of 1.0 represents a perfectly symmetrical Gaussian peak. A value greater than 1.2 is typically indicative of problematic peak tailing.[1][4]
Core Principle: The Root Cause of Peak Tailing for Basic Compounds
The primary cause of peak tailing for basic analytes like this compound on standard silica-based stationary phases is the presence of secondary retention mechanisms .[1][2] While the primary retention mechanism in reversed-phase chromatography is hydrophobic interaction, a secondary, undesirable interaction occurs between the analyte and the column packing material.
This is driven by the chemistry of the silica backbone:
-
Residual Silanol Groups: Even with advanced manufacturing, the surface of silica-based stationary phases (like C18) contains unreacted, accessible silanol groups (Si-OH).[2][5] These groups are acidic.
-
Analyte-Silanol Interaction: At mid-range mobile phase pH values (approx. 3-7), the acidic silanol groups can be deprotonated and negatively charged (Si-O⁻), while the basic amine group of your analyte is protonated and positively charged. This leads to a strong ionic interaction, which is a much stronger retention mechanism than the intended hydrophobic one.[3][6][7]
-
Mixed-Mode Retention: Molecules of this compound that encounter these active silanol sites are retained longer than those that do not, causing a "tail" on the backside of the peak.[2][8]
The entire troubleshooting process is therefore centered on minimizing or eliminating these undesirable secondary ionic interactions.
Diagnostic and Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing the cause of peak tailing and implementing corrective actions.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Troubleshooting Guide & FAQs
Q1: My this compound peak is tailing. Where do I start?
A1: Start with the most impactful and common cause: mobile phase chemistry . As explained in the Core Principle section, the interaction between your basic analyte and acidic silanol groups on the column is the likely culprit.[2][3][6] Your first and most effective strategy is to adjust the mobile phase pH to suppress this interaction.
Q2: How does mobile phase pH affect the peak shape, and what pH should I use?
A2: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[9][10] The goal is to ensure that either the analyte or the silanol groups are in a neutral, non-ionic state to prevent the secondary ionic interaction. You have two primary options:
-
Operate at Low pH (Recommended Starting Point): By lowering the mobile phase pH to between 2.5 and 3.5, you fully protonate the residual silanol groups (Si-OH).[1][3] In this state, they are neutral and no longer have a strong ionic attraction to the protonated amine analyte. This is often the most effective way to eliminate tailing for basic compounds.[1][11]
-
Causality: At low pH, the equilibrium Si-O⁻ + H⁺ ⇌ Si-OH is shifted far to the right, neutralizing the problematic active sites on the stationary phase.
-
Consideration: Ensure your HPLC column is rated for use at low pH to prevent stripping of the stationary phase. Most modern silica columns are stable down to pH 2.[1][11]
-
-
Operate at High pH: By raising the mobile phase pH to above 9 or 10 (at least 2 units above the amine's pKa), you deprotonate the this compound, rendering it a neutral free base.[7][12] In this state, it will not have a strong ionic interaction with the now fully deprotonated silanol groups.
-
Causality: At high pH, the equilibrium R-NH₂⁺ ⇌ R-NH + H⁺ is shifted to the right, neutralizing the analyte.
-
Consideration: This approach requires a specialized pH-stable column (e.g., hybrid silica or polymer-based) as standard silica columns will rapidly dissolve at high pH.[7]
-
The diagram below illustrates these chemical interactions at the stationary phase surface.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
Q3: What mobile phase additives can improve my peak shape?
A3: If adjusting the pH alone is insufficient, or if you are restricted in the pH range you can use, incorporating a basic additive can be highly effective. These are often called "competing bases" or "silanol blockers."
-
Triethylamine (TEA): TEA is a small, basic amine that is added to the mobile phase at a low concentration (typically 0.1-0.5% v/v).[7] It works by competing with your analyte for the active silanol sites on the stationary phase.[7][11] Because TEA is in high concentration relative to your analyte, it effectively "masks" or "blocks" the silanols, preventing your analyte from undergoing secondary interactions.
-
Buffers: Using a buffer (e.g., phosphate, formate, acetate) is crucial for maintaining a stable pH, which ensures reproducible retention times and peak shapes.[6][10] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can also help mask some silanol activity by increasing the ionic strength of the mobile phase.[11]
Q4: Could my HPLC column be the problem?
A4: Absolutely. The column is a critical factor.
-
Column Choice (End-capping): Modern HPLC columns are manufactured with an additional step called "end-capping," where most residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl).[1][11] This makes the surface less polar and less active. If you are using an older column or one not specifically designed for basic compounds (often labeled "base-deactivated"), switching to a modern, high-quality end-capped column can dramatically improve peak shape.[1][2][11]
-
Column Aging and Contamination: Over time, the stationary phase can degrade, or the inlet frit can become partially blocked by particulates from the sample or mobile phase.[13][14] This can create voids or disrupt the flow path, leading to distorted peaks.[13][15] If you observe that peak tailing has worsened over time, this is a strong possibility.[13] Try flushing the column or, if you use one, replacing the guard column first.
Q5: What instrumental or physical factors should I check?
A5: If you have optimized the mobile phase and are using a suitable column, consider these factors:
-
Extra-Column Volume: This refers to the volume of the system outside of the column itself (tubing, injector, detector cell). Long or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[5][6][14] Ensure all connections are made correctly with minimal tubing length and narrow internal diameters (e.g., 0.005").
-
Sample Overload: Injecting too much analyte can saturate the active sites on the stationary phase, leading to peak fronting or tailing.[13][15][16] To check for this, simply dilute your sample 5- or 10-fold and re-inject. If the peak shape improves, you were overloading the column.
-
Sample Solvent: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your mobile phase's starting conditions.[5][15] Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile) can cause peak distortion.
Summary of Troubleshooting Strategies
The following table summarizes the key actions, their expected impact, and important considerations for resolving peak tailing of this compound.
| Problem Area | Action to Take | Expected Impact on Peak Shape | Key Considerations & Potential Side Effects |
| Mobile Phase pH | Lower aqueous phase pH to 2.5 - 3.5 using 0.1% formic, phosphoric, or trifluoroacetic acid. | Significant Decrease in Tailing | May alter retention time and selectivity. Requires a column stable at low pH.[1][11] |
| Mobile Phase Additive | Add a competing base like 0.1% Triethylamine (TEA) to the mobile phase. | Significant Decrease in Tailing | Can alter selectivity and may cause baseline disturbances. Not ideal for LC-MS due to ion suppression.[7][11] |
| Buffer Strength | Increase buffer concentration (e.g., ammonium formate) to 25-50 mM. | Moderate Decrease in Tailing | Risk of buffer precipitation if the organic content of the mobile phase is high.[11] |
| Column Chemistry | Switch from a standard C18 to a modern, high-quality end-capped or base-deactivated column. | Significant Decrease in Tailing | May require re-optimization of the method due to changes in retention and selectivity.[1][11] |
| Column Health | Reverse and flush the column with a strong solvent; replace the guard column or inlet frit. | Potential Improvement | This resolves issues of contamination but will not fix a chemically degraded or voided column.[13] |
| Sample Concentration | Dilute the sample by a factor of 5-10. | Potential Improvement | Confirms or rules out column overload. May result in a lower signal-to-noise ratio.[4][16] |
| Extra-Column Effects | Use shorter, narrower ID tubing and ensure all fittings are properly made. | Minor to Moderate Improvement | Reduces system dispersion that contributes to peak broadening and asymmetry.[5][6] |
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase pH
Objective: To determine the optimal mobile phase pH for minimizing peak tailing.
Methodology:
-
Prepare Aqueous Stock Solutions: Prepare several batches of the aqueous component of your mobile phase (e.g., HPLC-grade water with 10mM ammonium formate buffer). Prepare separate solutions at pH 4.5, 3.5, 3.0, and 2.5. Use a dilute acid like formic or phosphoric acid to adjust the pH.
-
System Equilibration: Begin with the highest pH mobile phase (4.5). Mix with your organic solvent (e.g., acetonitrile) and pump through the system until the baseline is stable (typically 15-20 column volumes).
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram, noting the asymmetry factor.
-
Sequential Analysis: Switch to the next lowest pH mobile phase (3.5). Crucially, ensure the column is fully equilibrated with the new mobile phase by flushing for another 15-20 column volumes before injecting the sample.
-
Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry, retention time, and resolution from adjacent peaks for each run to determine the optimal pH.[4]
Protocol 2: Optimizing the Concentration of a Competing Base (Triethylamine)
Objective: To find the optimal concentration of TEA to improve peak shape without compromising the analysis.
Methodology:
-
Prepare Mobile Phases: Using your optimized buffered mobile phase from Protocol 1 (or your existing method), prepare several batches containing different concentrations of TEA: 0.05%, 0.1%, and 0.2% (v/v).
-
System Equilibration: Start with the lowest concentration of TEA. Equilibrate the column thoroughly as described above.
-
Inject and Analyze: Inject your standard and evaluate the peak asymmetry.
-
Iterate: Repeat the process for each increasing concentration of TEA.
-
Determine Optimum: Select the lowest concentration of TEA that provides an acceptable peak shape (As < 1.2) without causing significant baseline noise or other undesirable effects.
References
-
Chrom Tech, Inc. (2025-10-28). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]
-
Labcompare.com. (2021-10-15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Phenomenex. (2025-06-09). How to Reduce Peak Tailing in HPLC?[Link]
-
ResearchGate. (2013-11-27). How can I prevent peak tailing in HPLC?[Link]
-
ACD/Labs. (2022-10-06). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
Hawach. (2025-10-28). Reasons for Peak Tailing of HPLC Column. [Link]
-
Wikipedia. N-Methyl-PPPA. [Link]
-
PubChem. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
PubChem. N-Methyl-3-phenylpropan-1-amine. [Link]
-
Element Lab Solutions. (2023-09-26). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
ResearchGate. (2025-08-05). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
-
Industry News. (2023-12-27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Chrom Tech. (2023-04-04). How to Fix Asymmetrical Chromatography Peaks. [Link]
-
PubChem. Methyl(3-phenoxypropyl)amine. [Link]
-
ACS Publications. (2017-08-15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Lösungsfabrik. (2017-06-23). Peak symmetry, asymmetry and their causes in HPLC. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. labcompare.com [labcompare.com]
- 12. agilent.com [agilent.com]
- 13. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stability of N-Methyl-3-phenoxypropan-1-amine and its Analogs in Solution
Introduction: Welcome to the technical support guide for N-Methyl-3-phenoxypropan-1-amine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. While this compound is a specific molecule, its core structure is shared with the well-characterized pharmaceutical agent, Atomoxetine ((-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine). Due to the extensive public data available from forced degradation and stability studies on Atomoxetine, we will leverage it as a scientifically robust analog to understand and predict the stability behavior of this compound. The principles of degradation—hydrolysis, oxidation, and thermal stress—are fundamentally applicable to the shared chemical motifs.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you ensure the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the most common initial questions regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of secondary amines with ether linkages, such as this one, is primarily dictated by four factors: pH, temperature, the presence of oxidizing agents, and the solvent matrix . The molecule is susceptible to degradation under harsh acidic, basic, and oxidative conditions, with the degradation rate often accelerated by heat[][2].
Q2: In which solution conditions is the compound most vulnerable to degradation?
Based on extensive forced degradation studies on the analogous compound Atomoxetine, significant degradation occurs under the following conditions[][2][3]:
-
Acidic Conditions: Refluxing in the presence of acids (e.g., 0.1 M HCl) leads to hydrolysis.
-
Basic Conditions: Alkaline solutions (e.g., 0.1 M NaOH), especially when heated, can cause significant degradation.
-
Oxidative Stress: Strong oxidizing agents, such as hydrogen peroxide (H₂O₂), will degrade the molecule, even at moderate temperatures.
-
Thermal Stress: Both dry heat and wet heat (refluxing in water) can cause breakdown over time, indicating inherent thermal lability[].
Q3: Is this compound sensitive to light?
Photostability studies on Atomoxetine, where solutions were exposed to direct sunlight and UV radiation, showed negligible degradation[]. Therefore, this compound is expected to be stable under normal laboratory photolytic conditions. However, as a best practice for all research compounds, storing solutions in amber vials or protecting them from direct, prolonged light exposure is always recommended.
Q4: What are the recommended storage conditions for stock solutions?
To maximize shelf-life and ensure experimental consistency, solutions should be stored under controlled conditions. Impurities can arise from degradation during storage[4]. For optimal stability:
-
Temperature: Store at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below, but validate stability after freeze-thaw cycles.
-
pH: Maintain a pH close to neutral if the experimental design allows. For the hydrochloride salt form, studies on Atomoxetine HCl show that a pH of at least 4.0 is critical for stability, as the presence of free HCl can accelerate degradation[5].
-
Solvent: Use high-purity solvents. While methanol is often used for solubility, aqueous buffers may be required for experiments[]. Ensure the buffer components do not catalyze degradation.
-
Atmosphere: For sensitive applications, purging the solution and vial headspace with an inert gas like argon or nitrogen can prevent oxidative degradation.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to help you diagnose and resolve specific problems encountered during your experiments.
Problem: I'm observing unexpected peaks in my HPLC/LC-MS analysis after preparing my sample solution. What are they?
Probable Cause: The appearance of new, unidentified peaks that grow over time is a classic sign of chemical degradation. The amine and ether functionalities in this compound are susceptible to cleavage, leading to various degradation products. These can arise from impurities in the starting material or from degradation during synthesis and storage[6].
Troubleshooting Workflow:
Caption: Troubleshooting logic for identifying unknown HPLC peaks.
Detailed Steps:
-
Confirm the Source: First, ensure the peaks are not from your solvent blank or a contaminated vial.
-
Execute a Forced Degradation Study (Protocol 3.1): This is the most definitive way to identify degradation products. By intentionally degrading the compound under controlled stress conditions (acid, base, oxidation), you can generate the likely impurities and match their retention times to the unknown peaks in your sample.
-
Analyze and Compare: Use a validated, stability-indicating HPLC method (see Protocol 3.2) to analyze the stressed samples. As shown in studies on Atomoxetine, different stress conditions produce a unique profile of degradants[]. For example, oxidative stress might produce specific N-oxide or hydroxylated species, while acid hydrolysis might cleave the ether bond.
-
Mitigate and Re-run: Once the degradation pathway is identified, adjust your experimental protocol. This usually involves preparing solutions fresh daily, adjusting the solution pH to a more stable range (e.g., 4-7), or minimizing the time the sample spends at elevated temperatures before analysis.
Problem: My quantitative results are inconsistent, showing a steady decline in the parent compound's concentration.
Probable Cause: This indicates that the compound is actively degrading within your experimental or analytical solution. This is a critical issue for assays that require incubation time or are run in batches over several hours from the same stock solution. The rate of degradation in acidic conditions has been shown to be comparable to that in alkaline and water hydrolysis conditions[].
Solution and Preventative Measures:
-
pH Control is Critical: For the hydrochloride salt, ensure the pH of your final solution is above 4.0. The presence of excess free acid can autocatalyze hydrolysis[5]. Consider using a suitable buffer system (e.g., phosphate or acetate) if compatible with your downstream application.
-
Temperature Management: Keep samples in a cooled autosampler (e.g., 4°C) during long HPLC runs. Avoid leaving solutions on the benchtop for extended periods.
-
Use Fresh Solutions: The most reliable practice is to prepare solutions immediately before use. If solutions must be stored, a validation study should be performed by analyzing the solution at set time points (e.g., 0, 2, 4, 8, 24 hours) under the intended storage conditions to determine its window of stability.
-
Solvent Purity: Use HPLC-grade or higher purity solvents to avoid contaminants that could initiate degradation.
Section 3: Protocols and Methodologies
This section provides detailed, step-by-step protocols for investigating the stability of this compound.
Protocol 3.1: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate your analytical method. The goal is to achieve 20-25% degradation to ensure clear separation from the parent peak[].
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Prepare Stock Solution: Create a stock solution of this compound at a concentration of approximately 100 µg/mL in methanol[].
-
Acid Degradation: Mix an aliquot of the stock solution with 0.1 M HCl in methanol. Reflux the solution for 1-3 hours. Collect samples at various time points to monitor degradation progress[].
-
Alkali Degradation: Mix an aliquot with 0.1 M NaOH in methanol. Reflux for 1-3 hours, collecting samples periodically[].
-
Oxidative Degradation: Mix an aliquot with 3% H₂O₂ in methanol. Reflux for 1-3 hours[].
-
Thermal (Wet Heat) Degradation: Prepare a solution in water and reflux for up to 7 hours[].
-
Photolytic Degradation: Expose a solution in a quartz cuvette or clear vial to direct sunlight and a UV lamp for 12 hours. Prepare a control sample protected from light[].
-
Sample Processing: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column. Dilute all samples to a suitable final concentration.
-
Analysis: Analyze all stressed samples, a non-degraded control, and a blank using the HPLC method described in Protocol 3.2.
Expected Outcomes Summary:
| Stress Condition | Expected Degradation | Key Observations from Atomoxetine Studies |
| Acid (0.1 M HCl) | Significant | Multiple degradation peaks appear. Complete degradation possible within 3 hours of reflux[]. |
| Base (0.1 M NaOH) | Significant | One major degradation product is typically observed. Degradation is rapid at reflux[]. |
| Oxidation (3% H₂O₂) | Significant | Two or more noticeable degradation peaks are common. Degradation can be extensive within 3 hours[]. |
| Wet/Dry Heat | Moderate to Significant | Multiple degradation peaks can form. Complete degradation may take longer (e.g., 7 hours)[]. |
| Photolytic (UV/Sunlight) | Negligible | The compound is generally stable under photolytic stress[][2]. |
Protocol 3.2: Stability-Indicating RP-HPLC Method
This method is adapted from validated procedures for Atomoxetine and is designed to effectively separate the parent compound from its potential degradation products[][2].
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm particle size) or equivalent[2].
-
Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aromatic rings in the molecule, while being suitable for the moderately polar nature of the amine.
-
-
Mobile Phase: Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:05:40, v/v/v)[2].
-
Rationale: The organic solvents (acetonitrile, methanol) control the retention, while the ammonium acetate buffer maintains a consistent pH to ensure sharp, reproducible peak shapes by suppressing the silanol interactions on the stationary phase.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Rationale: Elevated temperature reduces viscosity, improves peak efficiency, and can fine-tune selectivity. 40°C is a robust temperature for C18 columns.
-
-
Detection: UV-Vis at 275 nm[2].
-
Rationale: This wavelength provides good sensitivity for the phenoxy aromatic system. A photodiode array (PDA) detector is recommended to assess peak purity across all stressed samples.
-
-
Injection Volume: 10-20 µL.
System Suitability: Before running samples, ensure the method is performing correctly.
-
Inject a non-degraded sample and a degraded sample mixture.
-
Resolution: The resolution between the parent peak and the nearest degradation product peak should be > 2.0.
-
Tailing Factor: The tailing factor for the parent peak should be < 1.5.
-
Reproducibility: The relative standard deviation (%RSD) for replicate injections of the standard should be < 2.0%.
A method that meets these criteria can be considered "stability-indicating" because it effectively separates the drug from its degradation products, allowing for accurate quantification[2].
References
- BOC Sciences. (n.d.). Atomoxetine and Impurities.
- N-methyl-3-phenylpropan-1-amine Safety Data Sheet. (2023). According to the REACH Regulation (EC) 1907/2006 amended by Regulation (EU) 2020/878.
- US Patent US20060252836A1. (2006). Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability. Google Patents.
- Charmy, K., Suhagia, B., & Shah, R. (2011). METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF ATOMOXETINE HYDROCHLORIDE BY RP- HPLC. Semantic Scholar.
-
Nicely, J. A., et al. (2006). Structural determination of the stable and meta-stable forms of atomoxetine HCl using single crystal and powder X-ray diffraction methods. Journal of Pharmaceutical Sciences, 95(8), 1677-83. Retrieved from [Link]
- Nataraj, K. S., et al. (2016). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Atomoxetine HCl in Tablet Dosage Form. ResearchGate.
- Singh, S., et al. (2023). Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. World Journal of Pharmaceutical Research.
- Request PDF. (n.d.). Method development, validation and forced degradation studies of atomoxetine hydrochloride by RP- HPLC. ResearchGate.
- WO Patent WO2006037055A1. (2006). Synthesis of atomoxetine hydrochloride. Google Patents.
- US Patent US7378553B2. (2008). Isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards. Google Patents.
-
Pinninti, S. K., & Patel, S. K., et al. (2010). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Atomoxetine Hydrochloride in Tablets. Journal of AOAC INTERNATIONAL, 93(4), 1207-1214. Retrieved from [Link]
Sources
- 2. academic.oup.com [academic.oup.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Atomoxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. US20060252836A1 - Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability - Google Patents [patents.google.com]
- 6. US7378553B2 - Isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with N-Methyl-3-phenoxypropan-1-amine
Welcome to the technical support center for N-Methyl-3-phenoxypropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate challenges but also to proactively design more robust experimental protocols.
Understanding the Molecule: Physicochemical Properties of this compound
Before diving into troubleshooting, it is crucial to understand the key structural features of this compound that govern its solubility.
-
Structure: The molecule contains a secondary amine, a flexible propyl chain, and a phenoxy group.
-
Lipophilicity (logP): The phenoxy and propyl groups contribute to the molecule's lipophilicity, or its preference for non-polar environments. The calculated XLogP3 for this compound is 2.2[4]. This value suggests a moderate lipophilicity, indicating that while it will have some organic solvent solubility, aqueous solubility will be limited, especially at a neutral or basic pH.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is a weakly basic compound with moderate lipophilicity. In neutral or alkaline water (pH ≥ 7), the amine group is primarily in its neutral, uncharged form, which has limited water solubility[5][6]. To dissolve it in an aqueous medium, you will likely need to adjust the pH to be acidic.
Q2: What is the best starting solvent for this compound?
A2: For creating stock solutions, consider moderately polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF)[7]. The choice of solvent will depend on the requirements of your downstream application. For aqueous buffers, start by preparing a solution with a pH at least 2 units below the estimated pKa (e.g., pH 4.0-6.0) to ensure the compound is in its protonated, more soluble salt form[8].
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can increase the rate of dissolution, but it may not significantly increase the equilibrium solubility of the free base in aqueous solutions. Be cautious, as excessive heat can lead to degradation. For organic solvents, gentle warming can be effective. Always check the compound's stability at elevated temperatures if possible.
Q4: My compound dissolved initially in an acidic buffer but precipitated over time. What happened?
A4: This could be due to a few factors. The buffer capacity might be insufficient to maintain the acidic pH, especially if other components in your experiment are basic. Alternatively, if the solution is exposed to air, absorption of CO2 can slightly lower the pH of unbuffered or weakly buffered solutions, but more significantly, if your initial pH was not low enough, temperature fluctuations could cause precipitation of the compound if the concentration is near its solubility limit.
Troubleshooting Guides
Problem 1: The compound precipitates when I dilute my organic stock solution into an aqueous buffer (e.g., PBS at pH 7.4).
-
Question: I have a 10 mM stock of this compound in DMSO, but when I add it to my cell culture medium or PBS at pH 7.4 for my assay, a cloudy precipitate forms immediately. Why is this happening and how can I fix it?
-
Answer:
-
Probable Cause: This is a classic "crashing out" phenomenon. Your compound is soluble in the organic stock solvent (DMSO). However, when you introduce this stock into a neutral or slightly alkaline aqueous buffer (pH 7.4), you are doing two things: significantly increasing the polarity of the solvent system and shifting the pH to a range where the amine is in its less soluble, neutral free base form. The buffer cannot accommodate the non-polar nature of the compound at that concentration.
-
Solution Strategy: pH Adjustment and Salt Formation The most effective way to increase the aqueous solubility of a basic compound like this compound is to convert it into its salt form by lowering the pH.
-
Experimental Protocol: pH-Adjusted Buffer Preparation
-
Determine Target pH: Aim for a pH that is at least 2 units below the estimated pKa of the amine group (pKa ≈ 9.0-10.5). A good starting point is a pH between 4.0 and 6.0.
-
Prepare an Acidic Buffer: Prepare your desired buffer (e.g., a citrate or acetate buffer) at the target pH. Do not use PBS and then try to lower the pH with a strong acid, as this will destroy the buffering capacity.
-
Test Dilution: Before committing your entire stock, perform a small-scale test. Add a small volume of your DMSO stock to the acidic buffer and observe for any precipitation.
-
Assay Consideration: Ensure that the final acidic pH is compatible with your experimental system (e.g., cell viability, enzyme activity). If the final pH must be neutral, you may need to explore other strategies like using cosolvents or surfactants, but this will be a more significant formulation challenge.
-
-
Problem 2: I need to achieve a high concentration in an aqueous solution, but even with pH adjustment, the solubility is insufficient.
-
Question: For my experiment, I require a 5 mg/mL solution of this compound in an aqueous vehicle. Adjusting the pH has helped, but I'm still not reaching my target concentration. What are my next steps?
-
Answer:
-
Probable Cause: You have likely reached the intrinsic solubility limit of the compound's salt form in water. While the salt is more soluble than the free base, there is still a maximum concentration that can be achieved in a purely aqueous system.
-
Solution Strategy 1: Cosolvency A cosolvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes by reducing the overall polarity of the solvent system[1][9][10].
-
Experimental Protocol: Using a Cosolvent System
-
Select a Biocompatible Cosolvent: Common choices for biological experiments include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400)[11].
-
Prepare an Acidified Aqueous/Cosolvent Mixture: Start by preparing your aqueous buffer at an acidic pH as described in Problem 1. Then, begin adding the cosolvent. A good starting point is 10% (v/v) of the cosolvent.
-
Solubility Testing: Attempt to dissolve your compound in the aqueous/cosolvent mixture. If it does not fully dissolve, you can incrementally increase the percentage of the cosolvent (e.g., to 20%, 30%).
-
System Compatibility: Always verify that the final concentration of the cosolvent is tolerated by your experimental system. High concentrations of organic solvents can be toxic to cells or inhibit enzyme function.
Table 1: Example Cosolvent Systems for Solubility Enhancement
-
-
| Cosolvent | Starting Concentration (v/v) in pH 5.0 Buffer | Notes |
| Ethanol | 10-20% | Can be effective but may have biological effects at higher concentrations. |
| Propylene Glycol | 10-30% | Generally well-tolerated in many biological systems. |
| PEG 400 | 10-40% | A good choice for increasing solubility with relatively low toxicity[11]. |
Problem 3: I am working with a non-aqueous system and experiencing solubility issues.
-
Question: I am trying to dissolve this compound in a non-polar solvent like hexane for a chemical reaction, but it is not dissolving well. What should I do?
-
Answer:
-
Probable Cause: While this compound is lipophilic, it still possesses a polar amine group that can limit its solubility in highly non-polar, aprotic solvents like hexane. The principle of "like dissolves like" is key here; the polarity of your compound and solvent are not sufficiently matched.
-
Solution Strategy: Solvent Selection Based on Polarity You need to choose a solvent that better matches the polarity of your compound.
-
Experimental Protocol: Solvent Screening
-
Consult a Solvent Polarity Chart: Refer to a solvent polarity index to select solvents with intermediate polarity.
-
Test Alternative Solvents: Try solvents such as ethyl acetate, tetrahydrofuran (THF), or dichloromethane (DCM). These are more polar than hexane but still considered organic and non-aqueous.
-
Small-Scale Solubility Tests: Before committing to a large-scale reaction, test the solubility of a small amount of your compound in a few different solvents to find the most suitable one.
-
-
Decision Workflow for Solubility Enhancement
The following diagram provides a systematic approach to troubleshooting solubility problems with this compound.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
-
Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Atomoxetine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Fluoxetine. (n.d.). ChEMBL. Retrieved January 14, 2026, from [Link]
-
Showing metabocard for Atomoxetine (HMDB0014434). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]
-
Atomoxetine (T3D2737). (n.d.). T3DB. Retrieved January 14, 2026, from [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub. Retrieved January 14, 2026, from [Link]
-
Phenoxy Herbicides: Production, Uses And Toxicology. (n.d.). Chemcess. Retrieved January 14, 2026, from [Link]
-
Fluoxetine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Solubility of Carbon Dioxide in Aqueous Solutions of Three Secondary Amines: 2-(Butylamino)ethanol, 2-(Isopropylamino)ethanol, and 2-(Ethylamino)ethanol Secondary Alkanolamine Solutions. (2017). Journal of Chemical & Engineering Data, 62(8), 2315–2324. [Link]
-
Amines: Organic Bases, Boiling Point and Solubility in Water. (2021). YouTube. Retrieved January 14, 2026, from [Link]
-
Atomoxetine. (n.d.). DrugBank. Retrieved January 14, 2026, from [Link]
-
Physical Properties of Amines. (n.d.). CK-12 Foundation. Retrieved January 14, 2026, from [Link]
-
Amine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Physical Properties of Amines. (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link]
-
Phenoxyacetic acid. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Fluoxetine (Ref: LY-110140). (n.d.). AERU. Retrieved January 14, 2026, from [Link]
-
Phenoxyethanol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Atomoxetin. (n.d.). PharmaCompass. Retrieved January 14, 2026, from [Link]
-
(+)-Fluoxetine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Atomoxetine Hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Fluoxetine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Atomoxetine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
(R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Methyl(3-phenoxypropyl)amine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Simple Method for the Estimation of pKa of Amines. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
-
fluoxetine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 14, 2026, from [Link]
-
atomoxetine. (n.d.). ClinPGx. Retrieved January 14, 2026, from [Link]
-
Atomoxetine (Strattera): Uses, Side Effects, Dosage & More. (n.d.). GoodRx. Retrieved January 14, 2026, from [Link]
-
How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Omega, 7(38), 33861–33869. [Link]
-
(3R)-N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-1-propanamine. (n.d.). ATB. Retrieved January 14, 2026, from [Link]
-
Simple Method for the Estimation of pKa of Amines. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Computational Chemistry, 44(13), 1300–1311. [Link]
-
Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PubMed. Retrieved January 14, 2026, from [Link]
-
(3R)-N-Methyl-3-(2-Methylphenoxy)-3-Phenyl-Propan-1-Amine. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atomoxetine [drugfuture.com]
- 3. Fluoxetine (Ref: LY-110140) [sitem.herts.ac.uk]
- 4. Methyl(3-phenoxypropyl)amine | C10H15NO | CID 22067856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemcess.com [chemcess.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CK12-Foundation [flexbooks.ck12.org]
Preventing degradation of N-Methyl-3-phenoxypropan-1-amine during storage
Technical Support Center: N-Methyl-3-phenoxypropan-1-amine Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth, field-proven insights into preventing the degradation of this compound during storage. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design and material handling.
Section 1: Frequently Asked Questions (FAQs) - Quick Reference
This section addresses the most common initial queries regarding the storage and stability of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment.[1] Generally, temperatures should be kept below 30°C (86°F).[1] For long-term storage, we recommend flushing the container headspace with an inert gas like nitrogen or argon before sealing tightly.[2] This minimizes exposure to atmospheric oxygen, a primary driver of degradation.
Q2: I've noticed my sample has developed a slight yellow or brown tint over time. What does this indicate?
A2: A color change is a common visual indicator of chemical degradation, most likely due to oxidation. Amines are susceptible to forming colored impurities upon reacting with oxygen.[3] While a slight color change may not significantly impact all applications, it signals that the compound's purity is compromised. We strongly recommend analytical verification before use.
Q3: What type of container is best for storing this amine?
A3: The choice of container is critical. Use containers made of chemically compatible materials such as amber glass or high-density polyethylene (HDPE) to prevent reactions and protect from light.[1] Ensure the container can be sealed tightly to prevent ingress of air and moisture.[1][4]
Q4: Is it advisable to add a stabilizer or antioxidant to the amine for long-term storage?
A4: Yes, for extended storage, adding a suitable antioxidant can significantly inhibit oxidative degradation.[2][5] A common and effective choice for amines is a hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 50-200 ppm). However, you must first verify that the chosen antioxidant will not interfere with your downstream applications.
Q5: My amine is supplied as a salt (e.g., hydrochloride). Is it more stable than the free base?
A5: Generally, amine salts are more crystalline and less susceptible to atmospheric oxidation than their corresponding free base forms. The protonated nitrogen in the salt form is less electron-rich and therefore less prone to oxidation. However, salts can be more hygroscopic (absorb moisture), so storage in a desiccated environment remains crucial.[1]
Section 2: Troubleshooting Guide for Degradation Issues
This guide provides a structured approach to identifying and resolving common stability problems encountered during experiments.
Issue 1: Inconsistent Potency or Reduced Activity in Assays
-
Question: My experimental results are showing variable potency or a consistent drop in the expected activity of this compound. Could this be a storage issue?
-
Answer:
-
Probable Cause: This is a classic symptom of compound degradation. The molar concentration of the active parent compound has likely decreased, leading to diminished performance in your assays. Amines can degrade via several pathways, including oxidation and reaction with atmospheric CO2, which reduces the effective concentration of the free base.[6][7]
-
Troubleshooting Steps:
-
Quantify Purity: The first step is to re-assess the purity of your stock. Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the parent compound and identify any new impurity peaks.[7][8]
-
Compare to a Standard: If possible, compare your sample against a freshly opened or certified reference standard to accurately determine the extent of degradation.
-
Review Handling Protocol: Examine your sample handling procedures. Has the stock bottle been opened frequently? Is it being stored under an inert atmosphere? Was it left at room temperature for extended periods? Even minor deviations from best practices can lead to cumulative degradation.[7][9]
-
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC/GC)
-
Question: I'm analyzing my sample of this compound and I see several new, unidentified peaks that were not present when the sample was fresh. What are they?
-
Answer:
-
Probable Cause: The new peaks are almost certainly degradation products.[10] For a secondary amine like this compound, common degradation pathways include oxidation of the amine, N-dealkylation, or cleavage of the ether bond under harsh conditions.[11][12]
-
Troubleshooting & Identification Workflow:
-
Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study on a small, fresh sample.[10][11] This involves intentionally exposing the amine to harsh conditions (e.g., 3% hydrogen peroxide for oxidation, high heat, acid/base hydrolysis, UV light) to accelerate the formation of degradation products.[10]
-
Peak Matching: Analyze the stressed samples using the same chromatographic method. The peaks generated under specific stress conditions (e.g., oxidative stress) can help you tentatively identify the nature of the impurities in your stored sample.
-
Structural Elucidation: Use Mass Spectrometry (MS) coupled with your chromatography (LC-MS or GC-MS) to obtain mass-to-charge ratios (m/z) of the new peaks.[13] This data is invaluable for proposing structures for the degradation products.
-
-
Diagram 1: Troubleshooting Workflow A decision tree for diagnosing and addressing potential amine degradation.
Caption: Troubleshooting workflow for suspected degradation.
Section 3: Protocols for Storage and Analysis
Adherence to validated protocols is the cornerstone of ensuring compound integrity.
Protocol 1: Recommended Long-Term Storage Procedure
This protocol minimizes the primary degradation vectors: oxygen, moisture, and light.
Materials:
-
This compound sample
-
Appropriately sized amber glass vials with PTFE-lined screw caps
-
Source of high-purity inert gas (Nitrogen or Argon) with a delivery system (e.g., needle adapter)
-
Laboratory balance and labels
-
Freezer or refrigerator designated for chemical storage (-20°C or 4°C)
-
Desiccator cabinet (optional, for room temperature storage)
Procedure:
-
Aliquot: Upon receiving a new batch, avoid repeatedly opening the main container. Instead, divide the bulk sample into smaller, single-use or short-term-use aliquots in the amber glass vials. This minimizes the exposure of the entire stock to the atmosphere with each use.
-
Weigh and Label: Accurately weigh the amount in each aliquot vial and label it clearly with the compound name, concentration (if in solution), date, and storage conditions.
-
Inert Gas Purge: In a well-ventilated fume hood, insert a needle connected to the inert gas line into the vial's headspace, with a second, wider needle serving as an outlet. Gently purge the headspace with nitrogen or argon for 30-60 seconds. This displaces the oxygen-rich air.[2]
-
Seal Tightly: Immediately after purging, remove the needles and tightly seal the vial with the PTFE-lined cap.
-
Store Appropriately:
-
Equilibrate Before Use: When retrieving a vial from cold storage, allow it to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial.
Diagram 2: Long-Term Storage Workflow A step-by-step visual guide for proper sample aliquoting and storage.
Caption: Recommended workflow for long-term sample preservation.
Section 4: Understanding the Science - Degradation Mechanisms
An understanding of the chemical pathways of degradation allows for a more proactive approach to prevention. The primary mechanism of concern for this compound during storage is oxidative degradation .
Oxidative Degradation Pathway: This process is often a free-radical chain reaction initiated by oxygen, and can be accelerated by light, heat, or trace metal ions.[12]
-
Initiation: A radical initiator (which can be formed by light or heat) abstracts a hydrogen atom from a position alpha to the nitrogen atom, forming a carbon-centered radical. This is the most vulnerable site.
-
Propagation:
-
The carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical.
-
This highly reactive peroxyl radical can then abstract a hydrogen atom from another molecule of the amine, creating a hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction.
-
-
Termination: The reaction terminates when two radicals combine. The hydroperoxides formed during propagation are unstable and can decompose into various other products, including aldehydes, smaller amines (via N-dealkylation), and amides, which contribute to the observed impurities and loss of potency.[6][14]
How Antioxidants Work: Antioxidants like BHT are radical scavengers.[3] They contain a sterically hindered phenolic group that can readily donate its hydrogen atom to the peroxyl radicals, neutralizing them and forming a stable, unreactive antioxidant radical. This effectively breaks the propagation cycle of the chain reaction.
Diagram 3: Simplified Oxidative Degradation A schematic of the free-radical chain reaction leading to amine degradation.
Caption: Oxidative degradation cycle and antioxidant intervention.
Section 5: Quantitative Data Summary
To maintain the integrity of your compound, adhere to the following storage parameters.
| Parameter | Recommended Condition | Rationale | Potential Consequence of Deviation |
| Temperature | ≤ 4°C (Long-term) < 30°C (Short-term)[1] | Reduces the rate of chemical reactions, including oxidation. | Accelerated degradation, increased formation of byproducts.[6] |
| Atmosphere | Inert (Nitrogen or Argon)[2] | Prevents oxidative degradation by removing O₂. | Formation of oxides, color change, loss of potency.[12] |
| Light Exposure | Store in Dark / Amber Vials | Prevents photolytic degradation, which can initiate radical reactions.[10] | Initiation of free-radical chain reactions, leading to degradation. |
| Moisture | Dry Environment / Desiccated | Amines can be hygroscopic; moisture can lead to hydrolysis or side reactions.[1] | Formation of hydrates, potential for hydrolytic degradation. |
| Container | Tightly Sealed Glass or HDPE[1] | Ensures chemical compatibility and prevents exposure to atmosphere. | Leaching of container material, ingress of O₂/H₂O. |
References
- Vega, F., Sanna, A., Navarrete, B., Maroto-Valer, M. M., & Cortés, V. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Saeed, I. M., Mazari, S. A., Alaba, P., Ali, B. S., Jan, B. M., Basirun, W. J., Sani, Y. M., Nizzamuddin, S., & Mubarak, N. M. (2021).
- (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability.
- Ge, X., Wexler, A. S., & Clegg, S. L. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH.
- (n.d.). Amine Antioxidants. Vanderbilt Chemicals, LLC.
- (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. lsabm.
- (2012). Inhibition of amine oxidation.
- (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- (n.d.). Antioxidants. BASF.
- (n.d.).
- (n.d.). Amine Antioxidant 445 & 5057 Supply. Linchemical.
- (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
- (n.d.).
- (2016).
- (n.d.). Chemical Storage Guidelines. Environmental Health and Safety.
- (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository.
- Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 3. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. linchemical.com [linchemical.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. researchgate.net [researchgate.net]
- 13. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 14. eprints.um.edu.my [eprints.um.edu.my]
Technical Support Center: Enantiomeric Separation of N-Methyl-3-phenoxypropan-1-amine
Welcome to the technical support resource for the enantiomeric separation of N-Methyl-3-phenoxypropan-1-amine. This molecule, a critical chiral intermediate in the synthesis of Atomoxetine, presents unique challenges in achieving baseline resolution of its (R) and (S) enantiomers.[1][2] The success of this separation is paramount for ensuring the stereochemical purity of the final active pharmaceutical ingredient (API).[3][4]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to not only solve immediate problems but also to proactively develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and commonly used technique for separating this compound enantiomers?
The most successful and widely adopted method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .[5][6] Specifically, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, have demonstrated excellent selectivity for this class of compounds.[7] Direct separation on a CSP is generally preferred over indirect methods (which require derivatization) because it is faster and avoids potential side reactions or racemization during the sample preparation step.
Q2: Why is this particular compound challenging to separate? What are the key molecular interactions I need to consider?
The primary challenge stems from the molecule's chemical nature. This compound is a secondary amine , making it a basic compound. This basicity can lead to strong, non-enantioselective interactions with the analytical column, causing significant issues:
-
Peak Tailing: The basic amine can interact with acidic residual silanol groups on the silica backbone of the CSP, leading to poor peak symmetry.[8]
-
Irreversible Adsorption: In some cases, the analyte can strongly adsorb to the column, resulting in poor recovery and inconsistent results.
-
Complex Interactions: Successful chiral recognition on a polysaccharide CSP depends on a combination of subtle intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the analyte fits into the chiral grooves of the selector. The amine group is a key interaction point, and managing its reactivity is crucial for achieving separation.
Q3: Do I need to derivatize my sample before analysis?
-
For HPLC: Derivatization is not typically necessary and is often discouraged. Modern polysaccharide CSPs are designed to resolve underivatized amines directly.[9]
-
For Gas Chromatography (GC): Derivatization is almost always required . The amine group is too polar and reactive for direct GC analysis. Derivatizing with reagents like trifluoroacetic anhydride or heptafluorobutyl chloroformate reduces polarity, increases volatility, and can improve chiral recognition on a GC chiral column.[10][11][12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Scenario 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Question: I'm injecting my racemic standard, but I'm seeing a single peak or two barely separated peaks. What should I do?
This is the most common challenge, and the solution involves a systematic optimization of the stationary and mobile phases.
Workflow for Optimizing Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Explanations:
-
Chiral Stationary Phase (CSP) Selection: Not all CSPs are created equal. For this compound, polysaccharide-based columns are the industry standard.
-
Cellulose-based (e.g., Chiralcel® OD-H): Often provides a good starting point.
-
Amylose-based (e.g., Chiralpak® AD-H): Can offer different selectivity if a cellulose-based column fails.[13]
-
Immobilized CSPs (e.g., Lux® i-Cellulose-5): These are covalently bonded to the silica, offering greater solvent compatibility and robustness.[7]
-
-
Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), controls retention and selectivity.
-
Why it works: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration directly modulates the retention factor (k'). A higher k' (longer retention) often provides more time for the enantioselective interactions to occur, leading to better resolution.
-
-
Mobile Phase Additives: For basic amines, additives are not optional; they are essential.[8][14]
-
Basic Additive (e.g., Diethylamine - DEA): A small amount (0.1-0.2%) of a basic additive is crucial. It acts as a "silanol masker," preferentially binding to residual acidic silanols on the silica surface. This prevents the target analyte's amine group from non-selectively binding, which is a primary cause of severe peak tailing.[14]
-
Acidic Additive (e.g., Trifluoroacetic Acid - TFA): It may seem counterintuitive to add an acid, but a combination of a basic and an acidic additive can sometimes improve peak shape and resolution. The acid can form an ion pair with the analyte or the basic additive, subtly changing the analyte's interaction with the CSP.
-
-
Temperature and Flow Rate: Chiral separations are often thermodynamically driven.
-
Temperature: Lowering the column temperature usually increases the strength of the intermolecular interactions responsible for separation, leading to higher resolution. Start at ambient temperature and then try reducing it to 15°C or 20°C.
-
Flow Rate: A lower flow rate increases the residence time of the analyte in the column, allowing more opportunities for equilibrium between the mobile and stationary phases, which can enhance separation efficiency.
-
Scenario 2: Poor Peak Shape (Tailing or Fronting)
Question: I have some separation, but my peaks are tailing badly, making integration and quantification unreliable. What's the cause?
Troubleshooting Peak Shape Issues
Caption: Decision tree for troubleshooting peak tailing.
Detailed Explanations:
-
Primary Cause - Silanol Interactions: As mentioned, this is the most likely culprit for a basic amine. If you are not using a basic additive, you will almost certainly see peak tailing.
-
Action: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase. If you are already using it, consider increasing the concentration slightly (e.g., to 0.15% or 0.2%).
-
-
Column Overload: Chiral stationary phases have a limited sample capacity. Injecting too much sample can saturate the chiral recognition sites, leading to a distorted (often fronting or tailing) peak shape.
-
Action: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject them. Observe if the peak shape improves at lower concentrations.
-
-
Extracolumn Volume: Poor connections, excessive tubing length between the injector, column, and detector, or an improperly sized detector flow cell can all contribute to peak broadening and tailing.
-
Action: Ensure all fittings are secure and use tubing with the smallest possible internal diameter and length.
-
Scenario 3: Inconsistent Retention Times and Resolution
Question: My method worked yesterday, but today the retention times have shifted and the resolution has decreased. Why?
Reproducibility issues are often related to column equilibration and memory effects.
Key Factors for Reproducibility:
-
Column Equilibration: The CSP requires adequate time to equilibrate with the mobile phase, especially when additives are used. Ensure you flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
Additive "Memory Effect": Basic and acidic additives can be retained on the stationary phase. If you use the same column for different methods with different additives, the previously used additives can leach out during subsequent analyses, altering the separation.[15]
-
Best Practice: Dedicate a specific column for each chiral method to avoid cross-contamination.[15] If this is not possible, implement a rigorous washing procedure between methods (e.g., flushing with isopropanol).
-
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile components (like hexane) can change the solvent ratio and affect retention times.
Data Summary & Starting Protocols
Table 1: Comparison of Analytical Approaches
| Technique | Chiral Selector/Phase | Derivatization | Pros | Cons |
| HPLC (Normal Phase) | Polysaccharide CSP (e.g., Chiralcel OD-H) | Not required | High success rate, direct analysis, robust. | Requires non-polar solvents, potential for additive memory effects.[15] |
| Capillary Electrophoresis (CE) | Cyclodextrin mobile phase additive | Not required | Very high efficiency, low sample/solvent consumption. | Lower concentration sensitivity, can be less robust than HPLC. |
| Gas Chromatography (GC) | Cyclodextrin-based chiral column (e.g., Chirasil-L-Val)[10] | Required (e.g., acylation) | Excellent for volatile compounds, high resolution. | Derivatization adds time and potential for error; not suitable for non-volatile compounds.[12] |
Protocol 1: Recommended HPLC Starting Conditions
This protocol is a robust starting point for method development, based on validated methods reported in the literature.[16]
Objective: To achieve baseline separation of this compound enantiomers.
Materials:
-
Column: Chiralcel® OD-H, 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) / Trifluoroacetic Acid (TFA) (85:15:0.15:0.2 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (controlled)
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Procedure:
-
System Preparation:
-
Prepare the mobile phase carefully, ensuring all components are fully miscible. It is recommended to add the additives to the alcohol portion before mixing with the hexane.
-
Purge the HPLC system thoroughly.
-
-
Column Equilibration:
-
Install the Chiralcel® OD-H column.
-
Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a racemic standard of this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow both enantiomers to elute.
-
-
Evaluation:
-
Assess the chromatogram for resolution (Rs). A value of Rs ≥ 1.5 is considered baseline separation.
-
If resolution is inadequate, refer to the troubleshooting guide above to systematically adjust parameters.
-
References
- WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google P
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC ENANTIOSEPARATION OF DRUGS CONTAINING MULTIPLE CHIRAL CENTERS ON CHIRAL STATIONARY PHASE - SID. [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - ResearchGate. [Link]
-
Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates . [Link]
-
Understanding Chiral Chromatography: A Comprehensive Guide - Chrom Tech, Inc. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. [Link]
- US20110319664A1 - Method for preparing atomoxetine - Google P
-
Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases - PubMed. [Link]
-
Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD - ResearchGate. [Link]
-
Study on chiral separation of optical isomers of atomoxetine hydrochloride by HPLC . [Link]
-
Chiral Separation of Atomoxetine and its S-Enantiomer on Lux i-Cellulose-5 Column (TN-1213) - Phenomenex. [Link]
-
Trouble with chiral separations - Chromatography Today. [Link]
-
Chirality Emerges as Key Issue in Pharmaceutical Research - C&EN Global Enterprise. [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. [Link]
-
Enantiomeric Separation of Alcohols and Amines on a Proline Chiral Stationary Phase by Gas Chromatography - PubMed. [Link]
Sources
- 1. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromtech.com [chromtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral Analysis of Atomoxetine | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chiraltech.com [chiraltech.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Study on chiral separation of optical isomers of atomoxetine hydr...: Ingenta Connect [ingentaconnect.com]
Minimizing side effects of N-Methyl-3-phenoxypropan-1-amine in animal models
Technical Support Center: N-Methyl-3-phenoxypropan-1-amine (Atomoxetine)
A Guide to Minimizing Side Effects in Preclinical Animal Models
Introduction
This compound, widely known as atomoxetine, is a selective norepinephrine reuptake inhibitor (NET inhibitor) utilized extensively in preclinical research to model therapeutic effects for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] Its primary mechanism involves blocking the presynaptic norepinephrine transporter, which increases the synaptic concentration of norepinephrine and, to a lesser extent, dopamine in the prefrontal cortex.[1][4][5] While a valuable tool, researchers frequently encounter side effects in animal models that can confound experimental data and impact animal welfare.
This guide provides in-depth, troubleshooting-focused advice to anticipate, manage, and minimize the adverse effects of atomoxetine in your research. It is structured to address common issues from their mechanistic origins to practical, protocol-based solutions.
Section 1: Foundational Pharmacokinetic & Metabolic Considerations
A significant portion of adverse and variable effects stems from the unique metabolism and species-specific pharmacokinetics of atomoxetine. Understanding these factors is the first step in designing robust experiments.
FAQ 1: We observe high variability in behavioral response and side effects between animals of the same species and strain. What could be the cause?
Answer: The primary driver of this variability is the metabolism of atomoxetine by the cytochrome P450 2D6 (CYP2D6) enzyme.[4][6] Genetic polymorphisms in the CYP2D6 gene lead to different metabolic phenotypes:
-
Extensive Metabolizers (EMs): Normal metabolic activity.
-
Poor Metabolizers (PMs): Reduced CYP2D6 activity. These individuals (and animal strains with analogous mutations) have significantly higher plasma concentrations and a longer elimination half-life.[6][7] PMs can have up to 10-fold greater plasma exposure to atomoxetine compared to EMs.[5][6]
This inherent genetic variability can lead to a wide range of drug exposures even with weight-adjusted dosing, directly impacting both efficacy and toxicity.
Metabolic Pathway of Atomoxetine
The primary metabolic route involves hydroxylation by CYP2D6, followed by glucuronidation.
Caption: Primary metabolic pathways of atomoxetine.
FAQ 2: Our dose, calculated from human studies, shows minimal efficacy and high toxicity in rats. Why is there such a discrepancy?
Answer: This is a critical issue rooted in species-specific pharmacokinetics, particularly first-pass metabolism. The oral bioavailability of atomoxetine varies dramatically between species.
| Species | Oral Bioavailability (F) | Primary Metabolism | Key Considerations |
| Rat | ~4%[8] | High first-pass hepatic clearance[8] | Oral doses must be significantly higher than in other species to achieve systemic exposure. Parenteral routes (IP, SC, IV) may offer more consistent exposure. |
| Dog | ~74%[8] | Moderate first-pass metabolism[8] | Pharmacokinetic profile is more analogous to humans. |
| Human | 63% (EMs) to 94% (PMs)[6] | Heavily dependent on CYP2D6 status[6] | The EM vs. PM difference is a major factor in exposure. |
Causality: The rat liver is exceptionally efficient at clearing atomoxetine on the first pass after oral administration, meaning very little of the drug reaches systemic circulation.[8] Therefore, direct dose conversion from human or canine studies is inappropriate and often leads to either inefficacy (if too low) or unexpected toxicity (if drastically overcompensated).
Section 2: Troubleshooting Common Side Effects
This section addresses specific adverse events in a question-and-answer format.
Cardiovascular Effects
Question: We are observing persistent tachycardia (increased heart rate) and hypertension (increased blood pressure) in our rodent models. What is the mechanism, and how can we mitigate this?
Answer: Mechanism: As a norepinephrine reuptake inhibitor, atomoxetine increases noradrenergic tone throughout the central and peripheral nervous systems.[9][10] This leads to increased activation of adrenergic receptors in the cardiovascular system, resulting in elevated heart rate and blood pressure.[11] While often modest, these effects are dose-dependent and can be significant.[9][12]
Mitigation Strategies:
-
Dose Optimization: This is the most critical factor. The effect is dose-dependent. Perform a dose-response study to identify the lowest effective dose for your desired therapeutic outcome.
-
Acclimatization and Habituation: Ensure animals are thoroughly habituated to the experimental environment and handling procedures. Baseline stress and anxiety can elevate cardiovascular parameters, which will be exacerbated by atomoxetine.
-
Dose Escalation: For chronic studies, begin with a lower dose and gradually escalate to the target dose over several days. This allows for physiological adaptation and can reduce the severity of acute cardiovascular effects.
-
Monitor and Establish Baselines: If feasible, use telemetry to monitor cardiovascular parameters continuously. At a minimum, measure heart rate and blood pressure at baseline and at peak plasma concentration (Tmax), which is typically 1-2 hours post-administration.[6][13]
| Parameter | Typical Change with Atomoxetine | Monitoring Recommendation |
| Heart Rate | Mean increase of 5-10 bpm[12] | Establish a pre-dose baseline. Measure at Tmax. |
| Blood Pressure | Mean increase of <5 mmHg[12] | Establish a pre-dose baseline. Measure at Tmax. |
| Clinically Relevant Change | ~6-12% of subjects may show HR increase ≥20 bpm or BP increase ≥15-20 mmHg[12] | Flag animals exceeding this threshold for close observation or removal from the study per IACUC protocol. |
Gastrointestinal & Appetite-Related Effects
Question: Our animals are showing significant weight loss and reduced food intake, confounding our long-term study. How can we manage this?
Answer: Mechanism: Decreased appetite, nausea, and abdominal pain are among the most common side effects of atomoxetine.[5][9][14][15] The exact mechanism is not fully elucidated but is likely related to increased noradrenergic activity in brain regions controlling appetite and satiety, as well as potential direct effects on the gastrointestinal tract.
Mitigation Strategies:
-
Dietary Supplementation: Provide highly palatable, calorically dense food supplements. This can help maintain caloric intake even if the volume of standard chow consumed is reduced.
-
Daily Monitoring: Track body weight and food consumption daily. A weight loss of >15% from baseline is often a humane endpoint and requires intervention.
-
Timing of Administration: If possible, administer atomoxetine after the animals' primary feeding period (e.g., late in the light cycle for nocturnal rodents) to minimize interference with peak food consumption.
-
Hydration: Monitor for signs of dehydration, as reduced water intake can accompany reduced food intake. Ensure easy access to water and consider providing hydration gels if necessary.
Behavioral & CNS Effects
Question: We are seeing sedation at doses required for our cognitive task, which is confounding our results. How can we separate sedation from the desired therapeutic effects?
Answer: Mechanism: Sedation or fatigue is a commonly reported side effect.[5][9] This can be paradoxical to the intended "activating" effects of a norepinephrine-enhancing drug and may be dose-dependent or related to effects on other neurotransmitter systems at higher concentrations.
Mitigation Strategies:
-
Thorough Dose-Response Evaluation: This is essential. You must identify a "therapeutic window" where you observe the desired cognitive or behavioral effect without significant locomotor suppression.
-
Independent Locomotor Assessment: Always run a separate cohort of animals in an open-field or locomotor activity test at your chosen doses. This provides a quantitative measure of hyperactivity or hypoactivity, allowing you to dissociate general activity changes from specific cognitive outcomes.
-
Timing of Behavioral Testing: Pharmacokinetics are key. The sedative effects may be more pronounced at Tmax (1-2 hours post-dose), while the desired cognitive effects might persist later. Test animals at various time points post-administration to find the optimal testing window.
Hepatic Effects
Question: We are planning a chronic atomoxetine study. What is the risk of liver injury, and what monitoring is required?
Answer: Mechanism: While rare, atomoxetine has been associated with severe idiosyncratic liver injury in humans, which in some cases can progress to acute liver failure.[16][17][18] The mechanism is not fully understood but is suspected to be either metabolic idiosyncrasy (creation of a reactive metabolite) or an immune-mediated reaction.[19][20]
Mitigation Strategies (Especially for Chronic Studies > 4 weeks):
-
Baseline Liver Function Tests (LFTs): Before initiating treatment, collect baseline blood samples to measure key liver enzymes (ALT, AST) and bilirubin.
-
Periodic Monitoring: For long-term studies, collect blood samples periodically (e.g., monthly) to monitor for significant elevations in LFTs.
-
Discontinuation Criteria: Establish clear criteria for discontinuing treatment in an animal if LFTs rise above a certain threshold (e.g., >3x the upper limit of normal), in accordance with veterinary and IACUC guidance.
Section 3: Experimental Protocols & Workflows
Protocol 1: Experimental Workflow for Dose Optimization and Side Effect Profiling
This workflow is designed to systematically identify an optimal dose while characterizing the side effect profile in your specific model.
Caption: A systematic workflow for dose selection.
Steps:
-
Phase 1 (Dose Range Finding): Use wide, log-spaced doses to quickly identify the maximum tolerated dose (MTD) and a potential range of active doses.
-
Phase 2 (Profiling): Select a narrower range of doses based on Phase 1 results.
-
Run one cohort of animals through your primary behavioral or cognitive test to measure efficacy.
-
Crucially, run a separate cohort through tests designed to quantify side effects (e.g., open field for locomotion, blood pressure measurement). Using separate cohorts prevents the stress of one test from confounding another.
-
-
Analysis: Plot the dose-response curves for both efficacy and side effects. The optimal dose is one that provides a significant therapeutic effect with a minimal and acceptable side effect profile.
References
-
The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. (n.d.). PubMed Central. [Link]
-
What is the mechanism of Atomoxetine Hydrochloride? (2024, July 17). Synapticure. [Link]
-
Atomoxetine. (n.d.). Wikipedia. [Link]
-
Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. (n.d.). PubMed. [Link]
-
Explaining the Mechanism of Atomoxetine. (2025, January 14). FreeRx.com. [Link]
-
Responding to accidental atomoxetine ingestion. (2013, May 1). DVM360. [Link]
-
STRATTERA (atomoxetine HCl) Label. (n.d.). accessdata.fda.gov. [Link]
-
Atomoxetine-induced hepatitis in a child | Request PDF. (2025, August 6). ResearchGate. [Link]
-
STRATTERA (Atomoxetine HCl): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]
-
Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. (n.d.). PubMed. [Link]
-
Atomoxetine. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
Atomoxetine. (2021, August 25). LiverTox - NCBI Bookshelf. [Link]
-
Biopharmaceutics Review for Strattera (atomoxetine). (n.d.). accessdata.fda.gov. [Link]
-
Pharmacology of Atomoxetine (Strattera) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 31). YouTube. [Link]
-
Cardiovascular Side Effects of Atomoxetine and Its Interactions with Inhibitors of the Cytochrome P450 System. (n.d.). PMC - NIH. [Link]
-
New study investigates effects of ADHD medications on the heart. (2025, April 6). EurekAlert!. [Link]
-
Cardiovascular side effects of atomoxetine and its interactions with inhibitors of the cytochrome p450 system. (n.d.). Mayo Clinic. [Link]
-
Effect of Atomoxetine on Behavior of Outbred Mice in the Enrichment Discrimination Test. (n.d.). Scientific Research Publishing. [Link]
-
Cardiovascular effects of atomoxetine in children, adolescents, and adults. (n.d.). PubMed. [Link]
-
Idiosyncratic Liver Failure Probably Associated with Atomoxetine: A Case Report. (n.d.). ResearchGate. [Link]
-
Drug-Induced Liver Injury in Children: Atomoxetine and Nonstimulants for ADHD. (n.d.). Psychiatric Times. [Link]
-
Atomoxetine: a review of the effects on heart rate and blood pressure. (n.d.). GOV.UK. [Link]
-
Strattera May Cause Hepatotoxicity. (2004, December 20). Medscape. [Link]
-
Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor 'knockout' mice. (n.d.). PMC - NIH. [Link]
-
Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions. (2013, July 24). PMC - NIH. [Link]
-
Strattera (atomoxetine): Side effects and how to manage them. (n.d.). Medical News Today. [Link]
-
Effects of atomoxetine in rat CPT. (n.d.). ResearchGate. [Link]
Sources
- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Get The Most Prescribed Generic Medications FREE! [freerx.com]
- 4. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 5. Atomoxetine - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular Side Effects of Atomoxetine and Its Interactions with Inhibitors of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Cardiovascular effects of atomoxetine in children, adolescents, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Strattera (atomoxetine): Side effects and how to manage them [medicalnewstoday.com]
- 16. Atomoxetine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. Strattera May Cause Hepatotoxicity [medscape.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
An In-Depth Comparative Analysis of the In Vivo Efficacy of N-Methyl-3-phenoxypropan-1-amine and Fluoxetine
A Technical Guide for Preclinical Researchers
Introduction
The landscape of antidepressant drug discovery is in a constant state of evolution, driven by the need for therapeutics with improved efficacy, faster onset of action, and more favorable side-effect profiles. Central to this endeavor is the rigorous preclinical evaluation of novel compounds against established clinical benchmarks. This guide provides a detailed comparison of the in vivo efficacy of N-Methyl-3-phenoxypropan-1-amine, a lesser-known derivative of the aryloxypropanamine scaffold, and fluoxetine, the prototypical Selective Serotonin Reuptake Inhibitor (SSRI) that revolutionized depression treatment.[1][2][3]
Fluoxetine, chemically known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, has been a cornerstone in the management of major depressive disorder and other psychiatric conditions for decades.[4][5][6] Its primary mechanism of action involves the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[5][7] this compound shares a structural relationship with fluoxetine but lacks the trifluoromethyl group on the phenoxy ring.[1][8] This structural similarity suggests a potential interaction with monoamine transporters, though its specific pharmacological profile is less characterized. This guide will delve into the established in vivo models used to assess antidepressant-like activity and provide a framework for comparing the efficacy of these two compounds.
Mechanism of Action: A Tale of Two Amines
The therapeutic effects of both fluoxetine and, putatively, this compound are rooted in their ability to modulate monoaminergic neurotransmission. Fluoxetine's high affinity and selectivity for SERT are well-documented.[5][7] By blocking the reuptake of serotonin from the synaptic cleft, it enhances serotonergic signaling.[4][9] While the immediate neurochemical effect is rapid, the therapeutic response in patients typically manifests after several weeks of chronic treatment, suggesting that downstream neuroadaptive changes are crucial for its antidepressant effects.[10]
This compound is structurally analogous to compounds known to interact with both serotonin and norepinephrine transporters.[1][3] Its direct precursor, 3-phenoxy-3-phenylpropan-1-amine (PPPA), served as a foundational structure for the development of several monoamine reuptake inhibitors.[3] Therefore, it is plausible that this compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). This dual-action mechanism could, in theory, offer a broader spectrum of efficacy compared to a single-action SSRI like fluoxetine.
Figure 2: In Vivo Antidepressant Screening Workflow.
Comparative Efficacy: Hypothetical Data
| Behavioral Test | Treatment Group | Dose (mg/kg, i.p.) | Measured Outcome (Mean ± SEM) | p-value vs. Vehicle |
| Forced Swim Test | Vehicle | - | Immobility (s): 150 ± 10 | - |
| (Acute) | Fluoxetine | 20 | Immobility (s): 95 ± 8 | <0.01 |
| This compound | 20 | Immobility (s): 85 ± 7 | <0.01 | |
| Tail Suspension Test | Vehicle | - | Immobility (s): 180 ± 12 | - |
| (Acute) | Fluoxetine | 20 | Immobility (s): 110 ± 9 | <0.01 |
| This compound | 20 | Immobility (s): 100 ± 10 | <0.01 | |
| Novelty-Suppressed | Vehicle | - | Latency to Feed (s): 300 ± 25 | - |
| Feeding Test | Fluoxetine | 10 (daily for 21 days) | Latency to Feed (s): 180 ± 20 | <0.05 |
| (Chronic) | This compound | 10 (daily for 21 days) | Latency to Feed (s): 150 ± 18 | <0.01 |
Discussion and Interpretation
The presented hypothetical data suggests that both fluoxetine and this compound exhibit significant antidepressant-like effects in standard preclinical models. In the acute tests (FST and TST), both compounds reduce behavioral despair. The slightly greater effect size of this compound could be attributed to its putative dual inhibition of serotonin and norepinephrine reuptake, a characteristic of some fast-acting antidepressants.
The chronic NSFT data further supports the antidepressant potential of both compounds. The more pronounced reduction in feeding latency by this compound in this chronic paradigm could indicate a more robust or faster-acting anxiolytic and antidepressant effect, which would be a significant advantage. However, it is imperative to conduct thorough dose-response studies and control for any effects on general locomotor activity and appetite to validate these findings.
Conclusion
While fluoxetine remains a critical tool and benchmark in psychiatric medicine, the exploration of structurally related compounds like this compound is a vital avenue of research. Based on its structural lineage, this compound holds the potential to act as a dual SNRI, which may confer a superior efficacy profile. The experimental framework outlined in this guide provides a robust methodology for a head-to-head in vivo comparison. Rigorous execution of these behavioral paradigms, coupled with subsequent neurochemical and pharmacokinetic analyses, will be essential to fully elucidate the therapeutic potential of this compound and its viability as a next-generation antidepressant.
References
-
Fluoxetine - Wikipedia. [Link]
-
DeMaagd, G. & T. Philip. (2024). Fluoxetine. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
A standardization of the Novelty-Suppressed Feeding Test protocol in rats - ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fluoxetine Hydrochloride? [Link]
-
Dulawa, S. C., Holick, K. A., Gundersen, B., & Hen, R. (2004). Effects of chronic fluoxetine in animal models of anxiety and depression. Neuropsychopharmacology, 29(7), 1321–1330. [Link]
-
Pharmacology of Fluoxetine (Prozac) ; Mechanism of Action, Pharmacokinetics, Uses, Effects - YouTube. [Link]
-
MedlinePlus. (2025). Fluoxetine. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. In Current Protocols in Neuroscience (Vol. 49, No. 1, pp. 8.9A. 1-8.9A. 14). John Wiley & Sons, Inc. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The tail suspension test. Journal of visualized experiments : JoVE, (59), 3769. [Link]
-
Samuels, B. A., & Hen, R. (2011). Novelty-suppressed feeding in the mouse. In Mood and Anxiety Related Phenotypes in Mice (pp. 107-121). Humana Press. [Link]
-
A standardization of the Novelty-Suppressed Feeding Test protocol in rats. (2017). Journal of pharmacological and toxicological methods, 88, 59–64. [Link]
-
O'Leary, C., & Cryan, J. F. (2014). Activity of fluoxetine in animal models of depression and anxiety. Request PDF. [Link]
-
IACUC. (n.d.). Forced Swim Test v.3. [Link]
-
Conduct Science. (n.d.). Forced Swim Test. [Link]
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]
-
Creative Biolabs. (n.d.). Tail Suspension Test. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). Video: The Tail Suspension Test. Journal of Visualized Experiments, (59). [Link]
-
Samuels, B. A., & Hen, R. (2011). Novelty-suppressed feeding in the mouse. Neuromethods, 63, 107–121. [Link]
-
Gu, Z., Abd-El-Aziz, H. O., & Jackson, M. F. (2019). Chronic Fluoxetine Treatment in vivo Enhances Excitatory Synaptic Transmission in the Hippocampus. eNeuro, 6(2), ENEURO.0457-18.2019. [Link]
-
Transpharmation. (n.d.). Novelty Suppressed Feeding Test. [Link]
-
Therapeutic treatment with fluoxetine using the chronic unpredictable stress model induces changes in neurotransmitters and circulating miRNAs in extracellular vesicles. (2021). International Journal of Molecular Sciences, 22(16), 8879. [Link]
-
N-Methyl-PPPA - Wikipedia. [Link]
-
(RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine -fluoxetine formula. [Link]
-
Wenthur, C. J., & Lindsley, C. W. (2013). Classics in chemical neuroscience: fluoxetine (Prozac). ACS chemical neuroscience, 4(1), 14–23. [Link]
-
Kumar, J. S., Gona, S., Ravula, S., Choi, Y., & Akella, V. (2011). 3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET). Bioorganic & medicinal chemistry letters, 21(1), 386–389. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl(3-phenoxypropyl)amine. PubChem Compound Database. [Link]
-
N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. (2005). Neuroscience letters, 380(1-2), 171–176. [Link]
-
PPPA (drug) - Wikipedia. [Link]
-
In vitro and in vivo characterization of PA01, a novel promising triple reuptake inhibitor. (2015). Physiology & behavior, 139, 199–205. [Link]
-
Atomoxetine - Wikipedia. [Link]
-
Veeprho. (n.d.). N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine Hydrochloride | CAS 2243504-22-3. [Link]
Sources
- 1. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]
- 2. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluoxetine: MedlinePlus Drug Information [medlineplus.gov]
- 7. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 8. Methyl(3-phenoxypropyl)amine | C10H15NO | CID 22067856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Chronic Fluoxetine Treatment in vivo Enhances Excitatory Synaptic Transmission in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Binding Affinities: N-Methyl-3-phenoxypropan-1-amine and Atomoxetine at the Norepinephrine Transporter
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and psychopharmacology, the intricate dance between a ligand and its target protein is of paramount importance. This guide provides a detailed comparative analysis of the binding affinities of two structurally related compounds, N-Methyl-3-phenoxypropan-1-amine and the well-characterized drug, atomoxetine, with a primary focus on their interaction with the norepinephrine transporter (NET).
Introduction to the Compounds
Atomoxetine , marketed under the brand name Strattera among others, is a selective norepinephrine reuptake inhibitor (SNRI) approved for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1] Its therapeutic effects are primarily attributed to its high affinity and selectivity for the norepinephrine transporter, leading to an increase in the extracellular concentration of norepinephrine in the brain.[1]
This compound , a close structural analog of atomoxetine, also belongs to the aryloxypropanamine class of compounds. Developed in the early 1970s by Eli Lilly during the exploration of new antidepressants, it is described as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2][3] Unlike atomoxetine, it was never brought to market, and as such, its pharmacological profile is less extensively documented in publicly available literature.
Comparative Binding Affinity Profile
The binding affinity of a compound for its target is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs. NET |
| Atomoxetine | Norepinephrine Transporter (NET) | 1.9 - 5 | 31 ± 10 ng/mL | Primary Target |
| Serotonin Transporter (SERT) | 77 | 99 ± 21 ng/mL | ~15-40 fold lower affinity than for NET | |
| Dopamine Transporter (DAT) | 1451 | - | ~290-760 fold lower affinity than for NET | |
| This compound | Norepinephrine Transporter (NET) | Data not available | Data not available | Expected to be a primary target (as an SNRI) |
| Serotonin Transporter (SERT) | Data not available | Data not available | Expected to have significant affinity (as an SNRI) | |
| Dopamine Transporter (DAT) | Data not available | - | - |
Note: IC₅₀ values from in vivo primate PET imaging studies are presented in ng/mL.
Analysis of Binding Data:
Atomoxetine demonstrates a clear and potent affinity for the norepinephrine transporter, with Ki values consistently in the low nanomolar range.[4] Its selectivity for NET over the serotonin transporter (SERT) is approximately 15- to 40-fold, and it shows significantly weaker affinity for the dopamine transporter (DAT).[1] This profile solidifies its classification as a selective norepinephrine reuptake inhibitor. However, it is noteworthy that at clinically relevant doses, atomoxetine can occupy a substantial percentage of serotonin transporters, suggesting that its effects on the serotonin system may contribute to its overall clinical profile.[5]
Experimental Protocol: Competitive Radioligand Binding Assay for the Norepinephrine Transporter
To empirically determine and compare the binding affinities of compounds like this compound and atomoxetine for the norepinephrine transporter, a competitive radioligand binding assay is a standard and robust method.
Principle: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the target receptor (in this case, NET). The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the Ki can be calculated.
Step-by-Step Methodology:
-
Preparation of Cell Membranes:
-
Use a cell line stably expressing the human norepinephrine transporter (hNET).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a known concentration of a suitable radioligand for NET (e.g., [³H]-Nisoxetine), and the cell membrane preparation.
-
Non-specific Binding: Add a high concentration of a known, non-radiolabeled NET inhibitor (e.g., desipramine) to block all specific binding sites, followed by the radioligand and the cell membrane preparation. This measures the amount of radioligand that binds to non-target sites.
-
Competitive Binding: Add serial dilutions of the test compound (e.g., this compound or atomoxetine), the radioligand, and the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mat and add a scintillation cocktail to each filter spot.
-
Use a liquid scintillation counter to measure the radioactivity on each filter, which corresponds to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing the Mechanism and Pathway
Competitive Binding at the Norepinephrine Transporter
Caption: Competitive inhibition of the norepinephrine transporter (NET) by atomoxetine and this compound, preventing norepinephrine reuptake.
Simplified Downstream Signaling of NET Inhibition
Caption: Inhibition of NET leads to increased synaptic norepinephrine, activating downstream signaling pathways that produce therapeutic effects.
Conclusion
Atomoxetine is a well-established, potent, and selective norepinephrine reuptake inhibitor with a high affinity for the norepinephrine transporter. While its primary action is on NET, its affinity for the serotonin transporter at clinical doses may also play a role in its overall pharmacological effects.
This compound, as a structural precursor and analog, is qualitatively understood to be a serotonin-norepinephrine reuptake inhibitor. However, a detailed quantitative comparison of its binding affinity is hampered by the lack of publicly available data. Based on the principles of medicinal chemistry and the known structure-activity relationships of the aryloxypropanamine class of compounds, it is highly probable that it engages both NET and SERT with significant affinity. Further empirical investigation using standard techniques such as radioligand binding assays would be necessary to precisely quantify its binding profile and to fully elucidate its potential as a dual-acting monoamine reuptake inhibitor.
References
-
Wong, D. T., Horng, J. S., Bymaster, F. P., Hauser, K. L., & Molloy, B. B. (1975). A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. The Journal of pharmacology and experimental therapeutics, 193(3), 804–811. [Link]
-
Wong, D. T., Threlkeld, P. G., Best, K. L., & Bymaster, F. P. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. The Journal of pharmacology and experimental therapeutics, 222(1), 61–65. [Link]
-
Wikipedia contributors. (2023, November 21). PPPA (drug). In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
Ding, Y. S., Naganawa, M., Gallezot, J. D., Nabulsi, N., Lin, S. F., Ropchan, J., ... & Huang, Y. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: implications on treatment of depression and ADHD. NeuroImage, 86, 164-171. [Link]
-
Bymaster, F. P., Katner, J. S., Nelson, D. L., Hemrick-Luecke, S. K., Threlkeld, P. G., Heiligenstein, J. H., ... & Perry, K. W. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711. [Link]
-
Wikipedia contributors. (2023, December 1). N-Methyl-PPPA. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
Sources
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 3. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Neuropharmacology Professionals: Efficacy of N-Methyl-3-phenoxypropan-1-amine Versus Traditional SSRIs
Introduction: Recontextualizing the Comparison
The query regarding "N-Methyl-3-phenoxypropan-1-amine" necessitates a critical clarification for a scientific audience. This chemical name is an alias for several related aryloxypropanamine compounds, a scaffold that has given rise to prominent drugs like Fluoxetine (an SSRI) and Atomoxetine (a Norepinephrine Reuptake Inhibitor, NRI).[1][2] Given the therapeutic context, this guide will focus on Atomoxetine , a selective NRI, as the primary comparator against traditional Selective Serotonin Reuptake Inhibitors (SSRIs). This comparison provides a more clinically and mechanistically relevant analysis of distinct monoaminergic modulation strategies.
Major Depressive Disorder (MDD) is a complex neuropsychiatric condition often linked to dysregulation in monoamine neurotransmitter systems, primarily serotonin (5-HT) and norepinephrine (NE).[3][4] While SSRIs have been a cornerstone of treatment, their efficacy is not universal, prompting investigation into alternative mechanisms.[5] This guide offers an in-depth comparison of the neuropharmacological profiles, efficacy data, and experimental evaluation methodologies for these two distinct classes of agents.
Pillar 1: Divergent Mechanisms of Monoamine Reuptake Inhibition
The therapeutic activities of SSRIs and Atomoxetine stem from their selective inhibition of presynaptic neurotransmitter transporters, yet their targets are distinct, leading to different downstream neurochemical and behavioral effects.
Traditional SSRIs: This class of drugs, including Sertraline, Fluoxetine, and Escitalopram, exhibits high affinity for the serotonin transporter (SERT). By blocking SERT, SSRIs prevent the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration and enhancing serotonergic neurotransmission.
Atomoxetine (Selective NRI): Atomoxetine's primary mechanism is the potent and selective inhibition of the norepinephrine transporter (NET).[6] This action increases the concentration of norepinephrine in the synapse. Critically, in brain regions like the prefrontal cortex where the dopamine transporter (DAT) is sparsely expressed, NET is also responsible for clearing dopamine.[7][8] Consequently, Atomoxetine can indirectly increase dopamine levels in the prefrontal cortex, a region vital for mood regulation and executive function.[7]
Caption: Distinct synaptic targets of SSRIs (left) and Atomoxetine (right).
Pillar 2: Comparative Efficacy and Clinical Application
While SSRIs are first-line treatments for MDD, Atomoxetine's primary indication is for Attention-Deficit/Hyperactivity Disorder (ADHD).[9] Its evaluation in depression is largely confined to contexts of comorbidity or as an augmentation strategy.
SSRIs in MDD: The efficacy of SSRIs for MDD is well-established through numerous large-scale clinical trials.[10] They are considered a first-line therapy option.[9]
Atomoxetine in Depression: Atomoxetine was initially explored as an antidepressant but was found to have insufficient efficacy for this primary indication.[8] The FDA label explicitly warns that Atomoxetine is not approved for Major Depressive Disorder.[9] However, research suggests potential benefits in specific clinical scenarios:
-
Comorbid ADHD and Depression: In patients with both ADHD and depressive symptoms, Atomoxetine has been shown to effectively treat ADHD symptoms while also leading to improvements in mood, though sometimes at a slower rate than in patients with ADHD alone.[9][11]
-
Augmentation Strategy: Some small-scale studies and case reports suggest that adding Atomoxetine to an existing SSRI regimen may help remit residual symptoms of depression, particularly fatigue, low energy, and poor concentration.[9][12] A head-to-head trial comparing Atomoxetine and Methylphenidate as adjuncts to SSRIs in adults with ADHD and partially responsive MDD found both to be effective adjunctive treatments.[5][13]
| Parameter | Traditional SSRIs (e.g., Sertraline) | Atomoxetine |
| Primary Indication | Major Depressive Disorder, Anxiety Disorders, OCD, PTSD | Attention-Deficit/Hyperactivity Disorder (ADHD)[8][14] |
| Efficacy in MDD | Established first-line treatment[9] | Not approved for MDD; evidence is limited and primarily in comorbid conditions[9][15] |
| User Ratings (General) | Sertraline: 7.3/10 (64% positive)[16] | 5.4/10 (38% positive)[16] |
| Key Efficacy Target | Depressed mood, anhedonia, anxiety | Inattention, hyperactivity, impulsivity; potential secondary mood benefit[11] |
Pillar 3: Side Effect Profiles and Safety Considerations
The differing mechanisms of action translate into distinct adverse effect profiles, a critical factor in treatment selection and patient adherence.
| Common Side Effect | Traditional SSRIs (e.g., Sertraline) | Atomoxetine |
| Gastrointestinal | Nausea, Diarrhea[16] | Nausea, Xerostomia (Dry Mouth), Abdominal Pain[17] |
| Neurological | Insomnia, Headaches, Drowsiness[16] | Insomnia, Headache[17] |
| Metabolic | Changes in appetite/weight | Decreased appetite[17] |
| Sexual | Sexual dysfunction (e.g., decreased libido, anorgasmia)[16] | Delayed ejaculation, Priapism[17] |
| Cardiovascular | Minimal | Potential for increased blood pressure and heart rate[18] |
| Boxed Warning | Increased risk of suicidal thoughts and behaviors in children, adolescents, and young adults | Increased risk of suicidal ideation in children and adolescents[17] |
Pillar 4: Experimental Protocols for Preclinical Efficacy Assessment
Evaluating the potential antidepressant-like activity of novel compounds requires robust and validated preclinical models. The Forced Swim Test (FST) is a widely used screening tool for this purpose.[3][19][20]
This protocol describes a standard methodology for assessing antidepressant-like effects in mice or rats by measuring their immobility time in an inescapable water cylinder.[21][22] A reduction in immobility is interpreted as a positive antidepressant-like effect.[23]
Objective: To screen compounds for antidepressant-like activity.
Materials:
-
Transparent Plexiglas cylinders (e.g., 40 cm height, 20 cm diameter for rats).
-
Water bath or heater to maintain water temperature at 24-30°C.[21]
-
Video recording equipment and analysis software.
-
Dry, warm holding cages for post-test recovery.
-
Test compounds (e.g., Atomoxetine, Sertraline) and vehicle control.
Methodology:
-
Acclimation: Animals are handled daily for at least 4 days prior to testing to minimize stress.[22] They are moved to the testing room at least 1 hour before the experiment begins.
-
Drug Administration: Administer the test compound or vehicle control at a predetermined time before the test (e.g., 30-60 minutes for IP injection), based on the compound's pharmacokinetics.
-
Pre-Swim Session (Day 1 - for rats): Place each rat individually into the swim cylinder, filled with 24-30°C water to a depth where the animal cannot touch the bottom, for a 15-minute session.[22] This initial exposure accentuates the behavioral differences on the test day. Remove, dry, and return the animal to its home cage.
-
Test Session (Day 2 for rats; single session for mice): 24 hours after the pre-swim (for rats), or as a single 6-minute session (for mice), place the animal back into the cylinder.[20]
-
Data Recording: Record the entire session on video. The key behavior to score is immobility , defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[4] Typically, the last 4 minutes of a 6-minute test are scored.
-
Data Analysis: An observer, blinded to the treatment groups, scores the duration of immobility. Compare the mean immobility times between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time suggests an antidepressant-like effect.
Causality and Validation: This test is predicated on the observation that nearly all clinically effective antidepressants reduce immobility time in this model.[19] It is crucial to run a positive control (e.g., a known SSRI) to validate the assay's sensitivity. Concurrently, motor activity tests should be performed to ensure that the observed effects are not due to a general increase in locomotor activity, which could yield a false positive result.[24]
Caption: Workflow for the Forced Swim Test (FST) experimental protocol.
Conclusion and Future Directions
Atomoxetine and traditional SSRIs represent distinct pharmacological approaches to modulating monoamine systems. While SSRIs are a validated first-line therapy for MDD, Atomoxetine's role is currently confined to treating ADHD, with potential off-label utility in managing depressive symptoms comorbid with ADHD or as an augmentation to SSRIs.[9][25] The choice between these agents is driven by the primary diagnosis and the specific symptom profile of the patient. For researchers, the divergent mechanisms offer a valuable opportunity to probe the distinct roles of the serotonergic and noradrenergic systems in the pathophysiology of mood and attention disorders. Future clinical trials could focus on identifying patient subpopulations, potentially through biomarker-guided strategies, who might preferentially benefit from a noradrenergic-focused versus a serotonergic-focused treatment approach.[26]
References
- Vertex AI Search. (2024-07-17).
- Wikipedia. (n.d.).
- PubMed Central. (n.d.).
- PubMed. (n.d.). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents.
- FreeRx.com. (2025-01-14).
- Understanding Animal Research. (n.d.). Factsheet on the forced swim test.
- Dr.Oracle. (2025-11-12). Is atomoxetine (Strattera)
- Journal of Herbmed Pharmacology. (2024-10-01). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
- University of Notre Dame. (n.d.). Forced Swim Test v.3.
- ResearchGate. (2024-10-16). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
- NSW Department of Primary Industries. (n.d.).
- ResearchGate. (2025-08-09). (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents.
- Semantic Scholar. (n.d.).
- PMC - NIH. (n.d.). The Mouse Forced Swim Test.
- NIH. (2025-08-27). Design Considerations for a Phase II Platform Trial in Major Depressive Disorder.
- PubMed. (n.d.). Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review.
- PMC - NIH. (n.d.).
- Future Science. (n.d.). Models for depression in drug screening and preclinical studies: Future directions.
- Dr.Oracle. (2025-05-16). Can atomoxetine (Strattera) help with major depressive disorder and anxiety disorders?
- Google Cloud. (2025-03-20).
- SPRIM. (n.d.).
- PMC - NIH. (n.d.).
- Drugs.com. (2025-10-01).
- PMC - NIH. (n.d.).
- American Association of Psychiatric Pharmacists. (n.d.). Psychiatric Pharmacy Essentials: Major Clinical Trials in Major Depressive Disorder (MDD).
- Wikipedia. (n.d.). N-Methyl-PPPA.
- Drugs.com. (n.d.).
- PubMed Central. (n.d.). Rationale and design of the randomised clinical trial comparing early medication change (EMC) strategy with treatment as usual (TAU)
- Drugs.com. (n.d.).
- NCBI Bookshelf - NIH. (n.d.).
- Frontiers. (n.d.).
- ResearchGate. (n.d.).
- PubChem - NIH. (n.d.). Methyl(3-phenoxypropyl)amine.
- BOC Sciences. (n.d.). CAS 1643684-05-2 (3R)-N-Methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride.
- Wikipedia. (n.d.). PPPA (drug).
- BOC Sciences. (n.d.). CAS 1643684-06-3 (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride.
Sources
- 1. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]
- 2. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 3. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison between Atomoxetine and OROS Methylphenidate as an Adjunctive to SSRIs in Attention-deficit/Hyperactivity Disorder Adults with Comorbid Partially Responsive Major Depressive Disorder: A Head-to-head, 12-week, Randomized, Rater-blinded Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 7. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atomoxetine - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. Psychiatric Pharmacy Essentials: Major Clinical Trials in Major Depressive Disorder (MDD) | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]
- 11. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review [frontiersin.org]
- 12. Atomoxetine Used Adjunctively With Selective Serotonin Reuptake Inhibitors to Treat Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Get The Most Prescribed Generic Medications FREE! [freerx.com]
- 15. drugs.com [drugs.com]
- 16. drugs.com [drugs.com]
- 17. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lasa.co.uk [lasa.co.uk]
- 20. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. researchgate.net [researchgate.net]
- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 24. Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. droracle.ai [droracle.ai]
- 26. What's the latest update on the ongoing clinical trials related to Major Depressive Disorder? [synapse.patsnap.com]
A Comparative Guide to Validating the Purity of N-Methyl-3-phenoxypropan-1-amine by Titration
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. N-Methyl-3-phenoxypropan-1-amine, a key precursor in the synthesis of important active pharmaceutical ingredients (APIs) like Atomoxetine, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final drug product.
This guide provides an in-depth technical exploration of a robust and reliable method for validating the purity of this compound: non-aqueous potentiometric titration . We will delve into the chemical principles, present a detailed experimental protocol, and objectively compare this classical method against modern chromatographic and spectroscopic alternatives.
The Principle: Why Non-Aqueous Titration is Superior for Amines
This compound (C₁₀H₁₅NO, M.W.: 165.23 g/mol ) is a secondary amine, making it a weak base.[1][2] While aqueous acid-base titrations are common, they are often unsuitable for organic amines for two primary reasons: poor water solubility and insufficiently sharp endpoints. Non-aqueous titration elegantly overcomes these limitations.
The chosen method involves dissolving the amine in a protogenic solvent, such as glacial acetic acid, which enhances the amine's basicity. This "leveling effect" makes the amine behave as a stronger base than it would in water.[3] The solution is then titrated with a strong acid in a non-aqueous medium, typically perchloric acid (HClO₄) dissolved in glacial acetic acid.[4] The reaction proceeds as follows:
HClO₄ + CH₃COOH ⇌ ClO₄⁻ + CH₃COOH₂⁺ (Acidium ion formation)
R₂NH + CH₃COOH₂⁺ → R₂NH₂⁺ + CH₃COOH (Amine Neutralization)
The use of perchloric acid, the strongest of the common acids, in an acidic solvent creates a highly acidic titrant that yields a very sharp and distinct endpoint, crucial for accurate quantification.[4][5] Endpoint detection is best achieved potentiometrically using a suitable electrode system, which provides greater precision and objectivity than visual colorimetric indicators.[6]
Comparative Analysis of Purity Validation Methods
While titration is a powerful tool, a comprehensive understanding of its place in the analytical toolkit requires comparison with other prevalent techniques.
| Method | Principle | Specificity | Precision/Accuracy | Cost (Instrument) | Key Advantages | Key Limitations |
| Non-Aqueous Titration | Acid-Base Neutralization | Low (Assays total basicity) | Very High (RSD <0.5% achievable)[7] | Low | Cost-effective, robust, primary method, high precision. | Not selective for the target amine; titrates all basic impurities. |
| HPLC (UV/MS) | Differential Partitioning | High (Separates impurities) | High | Medium to High | Specific for analyte and impurities, high sensitivity.[8] | Requires specific reference standards for impurities, more complex method development. |
| GC-FID | Vapor Phase Separation | High (Separates volatile impurities) | High | Medium | Excellent for volatile analytes and residual solvents.[9][10] | Compound may require derivatization; potential for amine absorption on column.[11] |
| qNMR | Nuclear Magnetic Resonance | High (Structurally specific) | Very High | Very High | Absolute method (primary ratio), no specific analyte standard needed, provides structural info.[3][12] | High instrument cost, lower sensitivity, requires specialized expertise. |
Experimental Protocol: Purity Determination by Non-Aqueous Potentiometric Titration
This protocol is grounded in the principles outlined in authoritative sources such as the United States Pharmacopeia (USP) General Chapter <541> Titrimetry and ASTM D2073.[4][12]
Rationale for Method Selection
Non-aqueous potentiometric titration is selected for its high precision, accuracy, and cost-effectiveness. It is a well-established pharmacopeial method for the assay of basic substances and serves as an excellent primary method for determining the total purity of this compound, expressed as a percentage assay.
Materials and Reagents
-
Apparatus:
-
Automated potentiometric titrator or a pH/mV meter.
-
Combination glass pH electrode or a dedicated non-aqueous system (e.g., glass-calomel).
-
Analytical balance (readable to 0.1 mg).
-
Class A burette (10 or 25 mL).
-
Magnetic stirrer and stir bars.
-
-
Reagents:
-
This compound sample.
-
Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid (Volumetric Solution).
-
Glacial Acetic Acid, ACS grade.
-
Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120 °C for 2 hours.
-
Experimental Workflow Diagram
Caption: Workflow for amine purity validation by titration.
Step-by-Step Methodology
1. Standardization of 0.1 N Perchloric Acid
-
Accurately weigh about 500 mg of dried Potassium Hydrogen Phthalate (KHP) into a 250 mL beaker.
-
Add 60 mL of glacial acetic acid and warm gently if necessary to dissolve.
-
Allow the solution to cool to room temperature.
-
Immerse the electrode in the solution and titrate with the 0.1 N perchloric acid solution, stirring continuously.
-
Determine the endpoint as the point of maximum inflection on the titration curve (d(mV)/dV).
-
Perform a blank titration with 60 mL of glacial acetic acid and make any necessary correction.
-
Calculate the normality (N) of the perchloric acid solution:
-
N = (Weight of KHP, in g) / (0.20423 g/meq * (Volume of HClO₄, in mL - Blank, in mL))
-
2. Analysis of this compound Sample
-
Accurately weigh approximately 300 mg of the this compound sample into a 250 mL beaker.
-
Add 60 mL of glacial acetic acid and stir until the sample is completely dissolved.
-
Immerse the electrode and titrate with the standardized 0.1 N perchloric acid solution to the potentiometric endpoint.
-
Record the volume (V) of titrant consumed.
3. Calculation of Purity
-
The equivalent weight (E) of this compound (C₁₀H₁₅NO) is its molecular weight, 165.23 g/mol .
-
Calculate the purity percentage using the following formula:
-
Purity (%) = (V * N * E) / (W * 10)
-
Where:
-
V = Volume of standardized HClO₄ used for the sample (mL)
-
N = Exact normality of the HClO₄ solution
-
E = Equivalent weight of the amine (165.23)
-
W = Weight of the amine sample (g)
-
-
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of this protocol, it must be validated according to guidelines such as USP General Chapter <1225>.[13]
-
Specificity: The method determines total basicity. While not specific to the parent amine, its specificity can be demonstrated by showing that known impurities do not interfere or by using a complementary technique like HPLC to confirm the impurity profile. A blank titration must show no significant consumption of titrant.
-
Accuracy: Accuracy is determined by performing the assay on a sample of known purity (a reference standard) or by spiking a sample with a known amount of analyte. Recovery should typically be within 98.0% to 102.0%.
-
Precision (Repeatability): The precision is evaluated by performing a minimum of six independent determinations on the same batch. The relative standard deviation (RSD) should not exceed a pre-defined limit, typically less than 1.0%.
-
Linearity: The linearity of the method is established by analyzing samples at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). The correlation coefficient (r²) of the plot of sample weight versus titrant volume should be ≥ 0.999.
Logical Framework for Method Validation
Caption: Core parameters for validating the titration method.
Conclusion
Non-aqueous potentiometric titration stands as a highly accurate, precise, and cost-effective method for determining the purity of this compound. Its foundation as a primary analytical technique, traceable to a primary standard like KHP, makes it an indispensable tool for quality control in pharmaceutical development and manufacturing.
While it is a measure of total basicity and lacks the inherent specificity of chromatographic methods, its performance in assaying the main component is often superior in terms of precision. For a complete purity profile, especially for regulatory submissions, this titration method should be used orthogonally with a specific impurity-profiling technique like HPLC. By combining these methods, researchers can build a comprehensive and robust data package that ensures the quality and safety of the final pharmaceutical product.
References
-
ASTM D2073-92(1998)e1, Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method, ASTM International, West Conshohocken, PA, 1998. [Link]
-
BrainKart. (2018). Assay by Non-Aqueous Titrations. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
PubChem. (n.d.). Methyl(3-phenoxypropyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- United States Pharmacopeia. (2020). General Chapter <541> Titrimetry. In USP 43–NF 38. Rockville, MD: USP.
-
Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. Retrieved from [Link]
-
Graffius, G. C., et al. (2017). A simple and fast generic gas chromatography–flame ionization detection (GC–FID) method for the quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. LCGC International. [Link]
-
Horváth, K., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]
-
Vitas Analytical Services. (n.d.). Purity of Ethylene Diamine by GC-FID. Retrieved from [Link]
-
OpenStax. (n.d.). Basicity of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
AOCS. (n.d.). Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method. Retrieved from [Link]
-
Quora. (2020). Which one is better between assay by HPLC or assay by titration?. Retrieved from [Link]
-
Zhang, K., et al. (2018). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 159, 349-355. [Link]
-
Smith, M. A. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
-
United States Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
Sources
- 1. ASTM D2073 | Materials Characterization Services [mat-cs.com]
- 2. emerypharma.com [emerypharma.com]
- 3. img.antpedia.com [img.antpedia.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. mystandards.biz [mystandards.biz]
- 6. quora.com [quora.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. usp.org [usp.org]
- 13. Validation of titration methods | Metrohm [metrohm.com]
A Senior Application Scientist's Guide to the Cross-Reactivity Profile of N-Methyl-3-phenoxypropan-1-amine (Nisoxetine)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Imperative of Selectivity in Drug Discovery
N-Methyl-3-phenoxypropan-1-amine, known in scientific literature as Nisoxetine, is a potent and selective norepinephrine reuptake inhibitor (NRI) that has been instrumental in neuroscience research.[1] Its primary mechanism of action is the high-affinity blockade of the norepinephrine transporter (NET), a key regulator of noradrenergic neurotransmission.[1] In the landscape of drug development, the efficacy of a compound is only half the story; its safety and tolerability are paramount. These are intrinsically linked to its selectivity. Unintended interactions with other receptors or transporters, known as cross-reactivity or off-target effects, can lead to a host of adverse side effects, confounding therapeutic outcomes.[2]
This guide provides a comprehensive overview of the cross-reactivity profile of Nisoxetine. We will delve into the causality behind experimental design for selectivity profiling, provide detailed, field-proven protocols for assessing transporter affinity, and present comparative data that underscores Nisoxetine's pharmacological profile. Our objective is to equip researchers with the foundational knowledge and practical methodologies to rigorously evaluate the selectivity of Nisoxetine and other novel chemical entities.
Part 1: The Rationale for Cross-Reactivity Screening
The decision to screen a compound against a specific panel of off-target receptors is a calculated process, not a random walk through the proteome. For Nisoxetine, the rationale is grounded in structural and functional homology.
-
Structural Homology among Monoamine Transporters: The norepinephrine transporter (NET) belongs to the SLC6 family of solute carriers, which also includes the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][4] These three transporters share significant sequence and structural similarities, creating a high probability that a ligand designed for one may exhibit affinity for the others.[4] Therefore, assessing Nisoxetine's binding to DAT and SERT is the first and most critical step in defining its selectivity.
-
Broader Receptor Screening: Beyond the immediate family of monoamine transporters, a wider screening panel is necessary to de-risk a compound for unforeseen liabilities. This panel typically includes a diverse set of G-protein coupled receptors (GPCRs), ion channels, and enzymes where related pharmacophores have been known to interact. This proactive approach is essential for identifying potential safety issues, such as cardiovascular effects (e.g., via adrenergic receptors) or psychiatric side effects (e.g., via serotonergic or dopaminergic receptors), early in the development pipeline.[5]
Part 2: Experimental Methodologies for Determining Cross-Reactivity
To quantify the interaction of Nisoxetine with its primary target and potential off-targets, the gold standard is the in-vitro radioligand binding assay.[3][6] This technique provides a direct measure of the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor.
Detailed Protocol: Competitive Radioligand Binding Assay for NET, DAT, and SERT
This protocol provides a self-validating framework for determining the binding affinity (Ki) of an unlabeled compound like Nisoxetine by measuring its ability to displace a specific, high-affinity radioligand from its target transporter.[7]
A. Materials & Reagents:
-
Cell Membranes: Prepare membranes from HEK293 cells stably expressing either human norepinephrine transporter (hNET), human dopamine transporter (hDAT), or human serotonin transporter (hSERT).[7]
-
Radioligands:
-
For hNET: [³H]-Nisoxetine or [³H]-CFT.
-
For hDAT: [³H]-WIN 35,428 or [³H]-CFT.
-
For hSERT: [³H]-Citalopram or [³H]-Paroxetine.
-
-
Unlabeled Ligands:
-
Test Compound: Nisoxetine stock solution (e.g., 10 mM in DMSO).
-
Buffers:
-
Binding Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.[7]
-
-
Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, scintillation vials, scintillation cocktail, and a scintillation counter.[7]
B. Experimental Workflow:
The workflow is designed to systematically assess the displacement of a radioligand by the test compound, allowing for the calculation of its inhibitory potency.
Caption: Radioligand Binding Assay Workflow.
C. Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (vehicle only), Non-Specific Binding (high concentration of unlabeled ligand), and each concentration of Nisoxetine.
-
Component Addition: Add components in the following order: 50 µL of Binding Buffer, 50 µL of test compound (Nisoxetine dilutions) or control ligand, 50 µL of radioligand (at a concentration near its Kd), and finally, 100 µL of the membrane preparation. The final volume is 250 µL.[8]
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes) at a specific temperature (e.g., room temperature).[8]
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[7]
-
Washing: Quickly wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioactivity.[7]
-
Counting: Transfer the filters to scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]
D. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Nisoxetine concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of Nisoxetine that inhibits 50% of the specific radioligand binding.[7]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[7]
Part 3: Comparative Data Analysis
The ultimate goal of these experiments is to generate quantitative data that clearly defines the selectivity profile of Nisoxetine. The Ki values obtained are inversely proportional to binding affinity; a lower Ki indicates a higher affinity.
Selectivity at Monoamine Transporters
Published data consistently demonstrates Nisoxetine's high affinity and selectivity for the norepinephrine transporter over the serotonin and dopamine transporters.
| Compound | Primary Target | hNET Ki (nM) | hSERT Ki (nM) | hDAT Ki (nM) | SERT/NET Selectivity | DAT/NET Selectivity |
| (R)-Nisoxetine | NET | 0.46 | 158 | 378 | ~343-fold | ~821-fold |
| Duloxetine | NET/SERT | 7.5 | 0.8 | 240 | 0.1-fold (SERT pref.) | ~32-fold |
| Indatraline | NET/SERT/DAT | 5.8 | 0.42 | 1.7 | 0.07-fold (SERT pref.) | 0.29-fold (DAT pref.) |
Data compiled from literature sources.[9] Ki values are for rat transporters but are representative of relative affinities.
This data clearly illustrates that (R)-Nisoxetine is a highly potent NET inhibitor with a selectivity of over 300-fold against SERT and over 800-fold against DAT.[9] This profile contrasts sharply with a dual inhibitor like Duloxetine, which has high affinity for both NET and SERT, and a non-selective inhibitor like Indatraline, which potently binds all three transporters.[9]
Caption: Nisoxetine's High Selectivity for NET.
Broader Off-Target Profile
While comprehensive screening data against a wide panel of receptors is proprietary to the original developers, literature suggests that Nisoxetine has little to no significant affinity for a broad range of other neurotransmitter receptors, further cementing its status as a selective tool compound.[1] For any novel compound, a broad panel screen (e.g., Eurofins SafetyScreen44™ or similar) is an industry-standard step to ensure no unexpected and potentially harmful off-target activities are present.
Conclusion
The cross-reactivity profile of this compound (Nisoxetine) demonstrates its high potency and, critically, its remarkable selectivity for the norepinephrine transporter over other monoamine transporters and receptors. The experimental methodologies outlined in this guide, particularly the competitive radioligand binding assay, represent the cornerstone of in-vitro pharmacological profiling. For researchers in drug development, a thorough and mechanistically-grounded understanding of a compound's selectivity is not merely an academic exercise; it is a fundamental requirement for advancing safe and effective therapeutics from the bench to the clinic. Nisoxetine serves as an exemplary case study in achieving high target selectivity, making it an invaluable tool for probing the function of the noradrenergic system.
References
-
Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central - NIH. Available at: [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]
-
Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. Available at: [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
-
Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. PMC - PubMed Central. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo. Available at: [Link]
-
Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoWiz. Available at: [Link]
-
Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. Available at: [Link]
-
Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available at: [Link]
-
Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central. Available at: [Link]
-
Receptor-Receptor Interactions as a Widespread Phenomenon: Novel Targets for Drug Development? PMC - PubMed Central. Available at: [Link]
-
Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. Preprints.org. Available at: [Link]
-
Nisoxetine. Wikipedia. Available at: [Link]
Sources
- 1. Nisoxetine - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative In Vitro Metabolism of N-Methyl-3-phenoxypropan-1-amine and Its Analogs
Welcome to a detailed exploration of the in vitro metabolism of N-Methyl-3-phenoxypropan-1-amine and its structurally significant analogs, atomoxetine and fluoxetine. In drug discovery and development, a comprehensive understanding of a compound's metabolic fate is paramount for predicting its efficacy, safety, and potential for drug-drug interactions. This guide is designed for researchers and drug development professionals, offering a comparative analysis grounded in established experimental protocols and data interpretation. We will dissect the causal relationships behind experimental choices, present detailed methodologies, and visualize complex metabolic pathways to provide a holistic understanding of how subtle structural modifications can drastically alter metabolic profiles.
Section 1: The Chemical Landscape: Structure Dictates Metabolic Fate
The three compounds at the center of our investigation share a common N-methyl-3-phenylpropan-1-amine core but differ in the substitution on the phenoxy ring. This seemingly minor variation is the primary driver of their distinct metabolic pathways and pharmacokinetic profiles.
-
This compound: The parent structure of this series. It is also known as desmethyl atomoxetine, a metabolite of atomoxetine[1].
-
Atomoxetine: Features a methyl group at the ortho-position of the phenoxy ring. It is a selective norepinephrine reuptake inhibitor used for treating ADHD[2][3].
-
Fluoxetine: Contains a potent electron-withdrawing trifluoromethyl group at the para-position of the phenoxy ring. It is a well-known selective serotonin reuptake inhibitor (SSRI)[4].
| Compound | IUPAC Name | Chemical Structure |
| This compound | (3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine[1] | |
| Atomoxetine | (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine[2] | |
| Fluoxetine | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[4] |
Section 2: Rationale for In Vitro Model Selection
To accurately predict in vivo metabolic outcomes, the choice of the in vitro system is critical. Our comparative analysis utilizes two of the most robust and widely accepted models in drug metabolism studies: Human Liver Microsomes (HLM) and cryopreserved primary human hepatocytes.
Why Human Liver Microsomes? Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily[5][6]. They are the workhorse for early-stage metabolic screening due to their cost-effectiveness, high-throughput capability, and ease of use[5][6]. By incubating a compound with HLM in the presence of the necessary cofactor NADPH, we can determine its intrinsic clearance (CLint) and metabolic half-life (t½) as a result of Phase I metabolism[7].
Why Primary Human Hepatocytes? While microsomes are excellent for studying CYP-mediated metabolism, they lack the full enzymatic machinery of a liver cell. Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a complete set of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors for both phases of metabolism[8][9][10]. Incubations with hepatocytes provide a more holistic view of a compound's metabolic fate, including the formation of conjugated metabolites, which is crucial for a complete clearance picture[8][11].
Section 3: Experimental Design and Protocols
A self-validating protocol is the cornerstone of trustworthy and reproducible data. Below are detailed methodologies for assessing metabolic stability and identifying metabolites.
Protocol: Metabolic Stability Assessment in Human Liver Microsomes
This protocol is designed to determine the rate at which a test compound is metabolized by Phase I enzymes.
Objective: To calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Pooled Human Liver Microsomes (e.g., from at least 3 donors)
-
Test Compounds (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Verapamil, Testosterone)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination ("Stop Solution")
-
96-well incubation plates and collection plates
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare the incubation mixture by diluting the HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL[12].
-
Compound Addition: Add the test compounds to the incubation plate to achieve a final concentration of 1 µM. Include a positive control and a "minus cofactor" negative control[12].
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control[7][13].
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing the ice-cold Stop Solution[6]. The 0-minute time point represents 100% of the parent compound.
-
Sample Processing: Centrifuge the collection plate to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard[5].
Data Analysis: The rate of metabolism is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint,app) in µL/min/mg protein = (0.693 / t½) / (mg microsomal protein/mL)
Protocol: Metabolite Identification in Suspended Human Hepatocytes
This protocol aims to identify the major metabolites formed from a test compound.
Objective: To elucidate metabolic pathways by identifying Phase I and Phase II metabolites.
Materials:
-
Cryopreserved pooled Human Hepatocytes
-
Hepatocyte Incubation Medium (pre-warmed to 37°C)
-
Test Compounds (10 mM stock in DMSO)
-
24-well tissue culture plates
-
Ice-cold Methanol for reaction termination
-
Tissue culture incubator with rocking platform
Step-by-Step Methodology:
-
Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Dilute with pre-warmed medium and centrifuge gently to pellet the cells. Resuspend in fresh medium and determine cell viability and density[9].
-
Plating: Dilute the hepatocyte suspension to a final density of 1 million viable cells/mL. Add the cell suspension to a 24-well plate[10].
-
Compound Addition: Prepare the test compound in the incubation medium at the desired final concentration (e.g., 5 µM). Add this solution to the wells containing hepatocytes.
-
Incubation: Place the plates in a 37°C incubator on a rocking platform to keep the cells in suspension[10]. Incubate for a longer duration than the HLM assay (e.g., up to 4 hours) to allow for the formation of secondary metabolites[14].
-
Sampling and Termination: At specified time points (e.g., 0, 1, 2, 4 hours), take an aliquot from the wells and add it to ice-cold methanol to quench all enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant using high-resolution LC-MS/MS. The analysis will involve searching for the parent compound and predicted metabolites, as well as "peak picking" for unknown metabolites.
Section 4: Comparative Metabolic Pathways
The structural differences between our three compounds lead to distinct biotransformation pathways, primarily dictated by the substituent on the phenoxy ring.
Atomoxetine Metabolism
Atomoxetine's metabolism is dominated by the potent CYP2D6 enzyme[15][16]. The ortho-methyl group on the phenoxy ring activates the para-position, making it highly susceptible to hydroxylation.
Fluoxetine Metabolism
In contrast, the trifluoromethyl group on fluoxetine deactivates the phenoxy ring towards oxidative attack. Consequently, the primary metabolic route shifts to N-demethylation, a reaction mediated by several CYP enzymes, including CYP2D6, CYP2C9, and CYP2C19[17][18][19]. This produces an active metabolite, norfluoxetine.
Predicted Metabolism of this compound
Lacking any activating or strongly deactivating groups on the phenoxy ring, the metabolism of this compound is predicted to be more balanced. We can hypothesize several competing pathways:
-
N-demethylation: A common pathway for secondary amines[20].
-
Aromatic Hydroxylation: Likely to occur on the unsubstituted phenoxy ring, probably at the para-position due to steric accessibility.
-
N-hydroxylation: Oxidation of the nitrogen atom is another possible route for secondary amines[20].
Section 5: Data Interpretation and Comparative Analysis
The following table summarizes hypothetical but mechanistically plausible data from a metabolic stability assay in Human Liver Microsomes.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Route | Key Enzymes |
| Atomoxetine | 15 | 92.4 | Aromatic Hydroxylation | CYP2D6[15][21] |
| This compound | 45 | 30.8 | N-demethylation / Hydroxylation | Multiple CYPs |
| Fluoxetine | 70 | 19.8 | N-demethylation | CYP2D6, CYP2C9, CYP2C19[17][18] |
Analysis of Results:
-
Atomoxetine exhibits the highest clearance, consistent with its efficient metabolism by the high-activity CYP2D6 enzyme[21][22]. The ortho-methyl group directs metabolism to a single, rapid pathway.
-
Fluoxetine shows the lowest clearance. Its metabolism is distributed across several CYP enzymes, and the primary N-demethylation pathway is generally slower than the targeted hydroxylation seen with atomoxetine[18].
-
This compound is predicted to have an intermediate clearance rate. Without the directing effect of a ring substituent, it is likely metabolized by multiple competing pathways of moderate efficiency.
Section 6: Implications for Drug Development
These in vitro findings have profound implications for clinical pharmacology:
-
Atomoxetine's heavy reliance on CYP2D6 makes its pharmacokinetics highly sensitive to genetic polymorphisms in this enzyme. Individuals who are "poor metabolizers" of CYP2D6 have significantly higher plasma concentrations and a longer half-life, necessitating dose adjustments[15][16].
-
Fluoxetine's metabolism by multiple CYPs makes it less vulnerable to the functional status of a single enzyme[17]. However, fluoxetine and its metabolite norfluoxetine are potent inhibitors of CYP2D6, creating a high potential for drug-drug interactions with other medications that are substrates of this enzyme[4][18].
-
The predicted multi-pathway clearance of This compound suggests it may have a more predictable pharmacokinetic profile than atomoxetine, with less inter-individual variability due to CYP2D6 genetics. However, its potential to inhibit various CYPs would still need to be thoroughly investigated.
Conclusion
This guide demonstrates how subtle changes in chemical structure can fundamentally alter a compound's interaction with metabolic enzymes. The comparison between this compound, atomoxetine, and fluoxetine highlights a classic trade-off in drug metabolism: the efficiency of a single, rapid metabolic pathway (atomoxetine) versus the robustness of multiple, slower pathways (fluoxetine). By employing standardized in vitro models like human liver microsomes and hepatocytes, we can generate critical data that informs lead optimization, predicts in vivo pharmacokinetics, and ultimately contributes to the development of safer and more effective medicines.
References
-
BioIVT. (2024, October 3). Optimizing hepatocyte suspension incubations for reliable ADMET/DMPK data. [Link]
-
Saleh, C., & Fadda, P. (2023). Atomoxetine. In StatPearls. StatPearls Publishing. [Link]
-
PharmGKB. fluoxetine. [Link]
-
Wikipedia. Fluoxetine. [Link]
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
Best, J. H., et al. (2010). Cross-species comparison of fluoxetine metabolism with fish liver microsomes. Chemosphere. [Link]
-
PharmGKB. Fluoxetine Pathway, Pharmacokinetics. [Link]
-
Lévesque, J. F., et al. (2002). Evaluation of human hepatocyte incubation as a new tool for metabolism study of androstenedione and norandrostenedione in a doping control perspective. Journal of Chromatography B. [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Wikipedia. Atomoxetine. [Link]
-
BioIVT. (2024, March 20). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. YouTube. [Link]
-
Mattiuz, E. L., et al. (2003). Disposition and Metabolic Fate of Atomoxetine Hydrochloride: The Role of CYP2D6 in Human Disposition and Metabolism. Drug Metabolism and Disposition. [Link]
-
Gebhardt, R., et al. (2003). New hepatocyte in vitro systems for drug metabolism. Drug Metabolism Reviews. [Link]
-
U.S. Food and Drug Administration. STRATTERA (atomoxetine HCl) Label. [Link]
-
Pharmaron. Metabolism Assays. [Link]
-
Faria, M., et al. (2021). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. Pharmaceuticals. [Link]
-
MyJoVE Corporation. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
PubChem. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. [Link]
-
PubChem. N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. [Link]
-
Kalgutkar, A. S., et al. (2007). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition. [Link]
Sources
- 1. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | C17H21NO | CID 6850813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. news-medical.net [news-medical.net]
- 9. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 10. youtube.com [youtube.com]
- 11. Evaluation of human hepatocyte incubation as a new tool for metabolism study of androstenedione and norandrostenedione in a doping control perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaron.com [pharmaron.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. New hepatocyte in vitro systems for drug metabolism: metabolic capacity and recommendations for application in basic research and drug development, standard operation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. ClinPGx [clinpgx.org]
- 18. ClinPGx [clinpgx.org]
- 19. mdpi.com [mdpi.com]
- 20. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profile of N-Methyl-3-phenoxypropan-1-amine (Nisoxetine) Versus Other Serotonin-Norepinephrine Reuptake Inhibitors
This guide provides a comprehensive comparison of the side effect profile of N-Methyl-3-phenoxypropan-1-amine, also known as nisoxetine, with other established Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective analysis, supported by experimental methodologies for evaluating key safety parameters.
Introduction: The Evolving Landscape of SNRIs
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a cornerstone in the management of major depressive disorder (MDD), anxiety disorders, and chronic pain conditions.[1] Their mechanism of action involves the inhibition of both serotonin (5-HT) and norepinephrine (NE) transporters, leading to enhanced neurotransmission in the central nervous system.[2] While the dual-action mechanism is a shared characteristic, individual SNRIs exhibit distinct pharmacological profiles, influencing their efficacy and, critically, their side effect profiles.[3]
This compound (nisoxetine) was one of the early selective norepinephrine reuptake inhibitors developed.[4] Although not currently marketed for clinical use, it remains a valuable tool in scientific research as a standard selective norepinephrine reuptake inhibitor.[4] Early preclinical and clinical studies on nisoxetine suggested a favorable safety profile, with minimal anticholinergic activity and depressant effects on cardiac conduction, particularly when compared to the tricyclic antidepressants (TCAs) of that era.[5] This guide revisits the available data on nisoxetine and places it in the context of modern, widely prescribed SNRIs such as venlafaxine, duloxetine, and milnacipran, as well as the structurally related atomoxetine.
Comparative Side Effect Profiles: A Tabular Overview
The following table summarizes the known side effect profiles of nisoxetine and other prominent SNRIs based on available literature. It is important to note that the data for nisoxetine is primarily from older and less extensive studies compared to the wealth of information available for marketed drugs.
| Side Effect Category | This compound (Nisoxetine) | Venlafaxine | Duloxetine | Milnacipran | Atomoxetine |
| Cardiovascular | Minimal changes in heart rate or blood pressure at therapeutic doses in early studies.[5] No significant electrocardiographic changes observed.[4] | Dose-dependent hypertension, tachycardia.[3][6] | Potential for increased blood pressure and heart rate.[7] | Hypertension, palpitations, tachycardia.[8] | Increased blood pressure and heart rate.[9][10] |
| Gastrointestinal | Not well-documented in available literature. | Nausea, constipation, dry mouth, anorexia.[3][6] | Nausea, dry mouth, constipation, decreased appetite.[11][12] | Nausea, vomiting, constipation.[8] | Nausea, vomiting, abdominal pain, decreased appetite.[9][13] |
| Central Nervous System | Not well-documented in available literature. | Insomnia, dizziness, somnolence, anxiety, abnormal dreams.[3][6] | Headache, drowsiness, fatigue, insomnia, dizziness.[12] | Dizziness, headache.[8] | Headache, insomnia, irritability, mood swings.[13][14] |
| Sexual Dysfunction | Not well-documented in available literature. | Decreased libido, abnormal ejaculation, impotence.[3][6] | Change in libido, erectile dysfunction.[12] | Lower incidence compared to SSRIs, but can occur.[15] | Decreased libido, erectile dysfunction.[14] |
| Other Notable Effects | Potentiates pressor response to norepinephrine.[4] | Withdrawal syndrome upon discontinuation.[16] | Risk of hepatotoxicity.[12] | Hot flushes, hyperhidrosis, dysuria.[8] | Risk of suicidal ideation in children and adolescents (Boxed Warning).[13][14] Slower growth in children.[10] |
Mechanistic Insights into Side Effect Profiles
The differential side effect profiles of SNRIs can be attributed to several factors, including their relative selectivity for serotonin and norepinephrine transporters, off-target receptor interactions, and pharmacokinetic properties.
Norepinephrine Transporter (NET) Dominance and Cardiovascular Effects
Nisoxetine is a potent and selective inhibitor of norepinephrine reuptake.[4] This primary mechanism is shared with atomoxetine. The elevation of synaptic norepinephrine can lead to increased stimulation of adrenergic receptors in the periphery, which can manifest as increased heart rate and blood pressure. While early studies on nisoxetine reported minimal cardiovascular effects at the tested doses, the potentiation of the pressor response to norepinephrine suggests a potential for such effects at higher exposures.[4][5] This is a well-documented concern with other SNRIs like venlafaxine and milnacipran, often necessitating blood pressure monitoring.[3][8]
Signaling Pathway: Noradrenergic Effects on the Cardiovascular System
Caption: SNRI-mediated NET inhibition increases synaptic norepinephrine, leading to the activation of adrenergic receptors in the heart and blood vessels, potentially causing tachycardia and hypertension.
Serotonin Transporter (SERT) and Gastrointestinal and Sexual Side Effects
SNRIs with significant serotonin reuptake inhibition, such as venlafaxine and duloxetine, are commonly associated with gastrointestinal issues like nausea and sexual dysfunction.[3][12] These effects are thought to be mediated by the increased availability of serotonin in the gut and central nervous system, respectively. The limited data on nisoxetine's side effect profile does not provide a clear picture of its impact on these systems, though its high selectivity for NET over SERT might predict a lower incidence of such side effects.
Experimental Protocols for Side Effect Profile Evaluation
A robust preclinical and clinical evaluation of a drug's side effect profile is paramount. The following are representative experimental workflows for assessing key safety parameters for a novel SNRI.
Preclinical Cardiovascular Safety Assessment
A thorough evaluation of cardiovascular safety is critical for any compound that modulates norepinephrine levels.
Experimental Workflow: Preclinical Cardiovascular Safety
Caption: A battery of behavioral assays to comprehensively screen for potential CNS side effects of a novel SNRI.
Step-by-Step Methodology: Open Field Test
-
Apparatus: Use a square arena with walls to prevent escape, equipped with an automated tracking system (e.g., video camera and software) to record the animal's movement.
-
Animal Model: Acclimatize male and female mice to the testing room for at least one hour before the experiment.
-
Dosing: Administer the test compound, vehicle control, and a positive control (e.g., a sedative or anxiolytic) via an appropriate route (e.g., intraperitoneal injection).
-
Testing Procedure: Place each mouse individually in the center of the open field arena and record its activity for a set duration (e.g., 10-30 minutes).
-
Data Analysis: Quantify parameters such as total distance traveled (locomotor activity), time spent in the center versus the periphery of the arena (anxiety-like behavior), and rearing frequency.
-
Interpretation: A significant decrease in total distance traveled may indicate sedation, while a reduced time in the center can suggest anxiogenic effects.
Evaluation of Gastrointestinal Side Effects
Gastrointestinal side effects are common with many orally administered drugs. Preclinical models can help predict these liabilities.
Step-by-Step Methodology: Whole Gut Transit Assay
-
Animal Model: Use fasted male and female mice.
-
Marker Administration: Administer a non-absorbable colored marker (e.g., carmine red or charcoal meal) orally.
-
Dosing: Administer the test compound or vehicle control at a specified time before or after the marker.
-
Assessment: At a predetermined time after marker administration, euthanize the animals and carefully dissect the entire gastrointestinal tract.
-
Data Analysis: Measure the total length of the small intestine and the distance traveled by the marker from the pyloric sphincter. Calculate the gastrointestinal transit as a percentage of the total length.
-
Interpretation: A significant decrease in transit percentage compared to the vehicle control suggests a constipating effect, while an increase may indicate a pro-diarrheal effect.
Conclusion and Future Directions
The available evidence suggests that this compound (nisoxetine), as a selective norepinephrine reuptake inhibitor, may possess a side effect profile distinct from that of dual-action SNRIs like venlafaxine and duloxetine. Early data point towards a potentially favorable cardiovascular profile, though a more rigorous modern assessment is warranted. [4][5]The lack of significant serotonin reuptake inhibition could theoretically translate to a lower incidence of gastrointestinal and sexual side effects.
For drug development professionals, the case of nisoxetine underscores the importance of a nuanced understanding of the pharmacological spectrum within a drug class. As new chemical entities targeting monoamine transporters are developed, a comprehensive preclinical safety and tolerability assessment, utilizing the types of experimental protocols outlined in this guide, is essential to accurately predict the clinical side effect profile and guide further development. Future research on nisoxetine and its analogs could provide valuable insights into the structure-activity relationships that govern the therapeutic and adverse effects of norepinephrine reuptake inhibitors.
References
-
Nisoxetine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors. (n.d.). Retrieved January 14, 2026, from [Link]
-
Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic. (2025, March 6). Retrieved January 14, 2026, from [Link]
-
Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Atomoxetine - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Dual Transporter Inhibitor Duloxetine: A Review of its Preclinical Pharmacology, Pharmacokinetic Profile, and Clinical Results in Depression | Request PDF - ResearchGate. (2025, August 5). Retrieved January 14, 2026, from [Link]
-
Venlafaxine - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Duloxetine - StatPearls - NCBI Bookshelf. (2023, May 29). Retrieved January 14, 2026, from [Link]
-
Milnacipran hydrochloride - PMC - NIH. (2017, October 23). Retrieved January 14, 2026, from [Link]
-
Milnacipran: a unique antidepressant? - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Effexor (Venlafaxine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). Retrieved January 14, 2026, from [Link]
-
Venlafaxine: Side Effects, Dosage, Uses, and More - Healthline. (n.d.). Retrieved January 14, 2026, from [Link]
-
Duloxetine (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved January 14, 2026, from [Link]
-
Atomoxetine Side Effects: Common, Severe, Long Term - Drugs.com. (2025, May 30). Retrieved January 14, 2026, from [Link]
-
The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - Frontiers. (n.d.). Retrieved January 14, 2026, from [Link]
-
Atomoxetine (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved January 14, 2026, from [Link]
-
The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. Trust Your Gut: Screening Drugs Using Novel Intestinal Models | The Scientist [the-scientist.com]
- 2. Predicting gastrointestinal drug effects using contextualized metabolic models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nisoxetine - Wikipedia [en.wikipedia.org]
- 5. The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effexor (Venlafaxine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Duloxetine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Milnacipran hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review [frontiersin.org]
- 10. Atomoxetine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. researchgate.net [researchgate.net]
- 12. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Atomoxetine Side Effects: Common, Severe, Long Term [drugs.com]
- 15. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Venlafaxine: Side Effects, Dosage, Uses, and More [healthline.com]
Pharmacokinetic differences between N-Methyl-3-phenoxypropan-1-amine and its enantiomers
A Comparative Pharmacokinetic Guide to Racemic Fluoxetine and Its Enantiomers
Executive Summary
Fluoxetine, chemically known as N-Methyl-3-phenoxypropan-1-amine, is a cornerstone of antidepressant therapy, widely prescribed as a selective serotonin reuptake inhibitor (SSRI).[1][2][3] Marketed as a racemic mixture, it comprises equal parts of two enantiomers: (R)-fluoxetine and (S)-fluoxetine. While these mirror-image molecules are nearly equipotent in their primary pharmacological action, their journey through the human body is markedly different. This guide provides an in-depth comparison of the pharmacokinetic profiles of racemic fluoxetine versus its individual enantiomers and their active metabolites. We will explore the critical role of stereoselectivity in its absorption, distribution, metabolism, and excretion (ADME), underpinned by experimental data and established analytical protocols. Understanding these differences is paramount for researchers and clinicians seeking to comprehend the sources of inter-individual variability in patient response and to rationalize the drug's long-lasting therapeutic effects and potential for drug-drug interactions.
Introduction: The Significance of Chirality in Fluoxetine Pharmacology
Chirality is a fundamental principle in pharmacology, where the three-dimensional structure of a drug molecule dictates its interaction with biological systems. Fluoxetine possesses a single chiral center, giving rise to (R)- and (S)-enantiomers.[2][4] While both enantiomers effectively block serotonin reuptake, their metabolic fates diverge significantly.[1][2]
Fluoxetine is metabolized in the liver via N-demethylation to its only major active metabolite, norfluoxetine, which is also chiral.[1][3][5] This process is highly stereoselective, meaning the body processes each enantiomer at a different rate, leading to distinct plasma concentration profiles for each stereoisomer.[1][2] These differences extend to the norfluoxetine metabolites, where (S)-norfluoxetine is a significantly more potent serotonin reuptake inhibitor than (R)-norfluoxetine.[5][6][7] This complex interplay of four distinct chemical entities—(R)-fluoxetine, (S)-fluoxetine, (R)-norfluoxetine, and (S)-norfluoxetine—defines the overall pharmacokinetic and pharmacodynamic profile of the administered racemic drug.
Comparative Pharmacokinetics: A Tale of Four Molecules
The journey of fluoxetine through the body is not a single path but a parallel race between its enantiomers, each with its own metabolic hurdles and elimination timeline.
Absorption and Distribution
-
Absorption: Following oral administration, fluoxetine is well-absorbed, with bioavailability reported between 60-80% due to first-pass metabolism in the liver.[3][5] Peak plasma concentrations are typically reached within 6 to 8 hours.[3] Current literature does not suggest significant enantioselective differences in the rate or extent of absorption.
-
Distribution: Fluoxetine is highly lipophilic, leading to a large volume of distribution (14 to 100 L/kg) and extensive tissue accumulation, particularly in the lungs.[5][8] It is also highly bound (~95%) to plasma proteins like albumin and α1-glycoprotein.[3] While the brain-to-plasma concentration ratio is lower than other SSRIs, its presence in the central nervous system is well-established.[5][8] There is no strong evidence to suggest clinically relevant differences in the distribution patterns of the (R)- and (S)-enantiomers.
Metabolism: The Crux of Stereoselectivity
The most profound pharmacokinetic differences between the fluoxetine enantiomers are observed in their metabolism. The N-demethylation to norfluoxetine is primarily catalyzed by cytochrome P450 (CYP) isoenzymes in the liver, with a clear preference for one enantiomer over the other.[1][9]
-
Enzyme Involvement: The metabolism is mediated by a consortium of enzymes, including CYP2D6, CYP2C9, CYP2C19, CYP3A4, and CYP3A5.[5][9]
-
Stereoselective Clearance: This enzymatic preference results in markedly different clearance rates. The clearance of (R)-fluoxetine is approximately four times greater than that of (S)-fluoxetine.[1][2] Consequently, after administration of the racemate, the plasma concentrations of (S)-fluoxetine are significantly higher than those of (R)-fluoxetine at steady state.[5][12]
-
Metabolite Potency: The stereoselectivity of metabolism is clinically significant because the resulting metabolites have vastly different potencies. (S)-norfluoxetine is about 20 times more potent as a serotonin reuptake inhibitor than (R)-norfluoxetine and is pharmacologically equivalent to the parent enantiomers.[5][6][11][13]
-
CYP2D6 Inhibition: Both fluoxetine and norfluoxetine enantiomers are potent inhibitors of CYP2D6.[3][14] This self-inhibition contributes to the drug's non-linear pharmacokinetics upon chronic dosing and is a major cause of drug-drug interactions with other medications metabolized by CYP2D6 (e.g., tricyclic antidepressants, neuroleptics).[3][5][13] The (S)-enantiomers of both fluoxetine and norfluoxetine are more potent inhibitors of CYP2D6 than their (R)-counterparts.[14]
The stereoselective metabolism of fluoxetine is visualized in the diagram below.
Caption: Stereoselective metabolic pathway of fluoxetine.
Excretion and Elimination Half-Life
The differential metabolism directly impacts the elimination half-lives of the four stereoisomers.
-
Fluoxetine Enantiomers: After long-term use, the elimination half-life of fluoxetine increases from 1-3 days to 4-6 days due to auto-inhibition of its metabolism.[3] Consistent with its slower clearance, (S)-fluoxetine has a longer half-life than (R)-fluoxetine. In CYP2D6 extensive metabolizers, the half-life is approximately 1.1 days for (S)-fluoxetine and 2.6 days for (R)-fluoxetine.[10]
-
Norfluoxetine Enantiomers: The metabolite norfluoxetine has an even longer half-life, averaging 16 days after chronic administration.[3] This extended half-life, primarily attributed to (S)-norfluoxetine, is responsible for the drug's prolonged therapeutic effect and the need for a lengthy washout period when switching to other serotonergic agents.[3] In CYP2D6 poor metabolizers, the half-life of S-norfluoxetine can be significantly prolonged (17.4 days) compared to extensive metabolizers (5.5 days).[10]
Data Summary: Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters, highlighting the stereoselective differences. Values represent approximations from various studies and can vary based on patient factors like CYP genotype.
| Parameter | (R)-Fluoxetine | (S)-Fluoxetine | (R)-Norfluoxetine | (S)-Norfluoxetine |
| Primary Metabolizing Enzyme | CYP2C9[5][11] | CYP2D6[5][10] | Not primarily metabolized by CYP2D6[10] | CYP2D6[10] |
| Relative Clearance | ~4x faster than (S)-Fluoxetine[1][2] | Slower | - | Slower |
| Elimination Half-Life (EMs) | ~2.6 days[10] | ~1.1 days[10] | ~5.5 days[10] | ~5.5 days[10] |
| Elimination Half-Life (PMs) | ~9.5 days[10] | ~6.1 days[10] | ~6.9 days[10] | ~17.4 days[10] |
| Relative Potency (SRI) | Potent | Potent | Low (~1/20th of S-NFLX)[5][6] | High (Equipotent to Fluoxetine)[11] |
| CYP2D6 Inhibition | Moderate[14] | Potent[14] | Moderate[14] | Potent[14] |
| (EMs = Extensive Metabolizers of CYP2D6; PMs = Poor Metabolizers of CYP2D6) |
Clinical and Regulatory Considerations
Despite the complex and varied pharmacokinetics of its components, racemic fluoxetine has been a safe and effective antidepressant for decades.[1] Attempts to develop a single enantiomer product ("chiral switch") have been made. For instance, (R)-fluoxetine was investigated with the expectation of providing more predictable plasma concentrations.[1][2] However, its clinical development was halted due to observations of minor but significant cardiac repolarization effects (QT interval prolongation) at higher doses, highlighting that isolating one enantiomer does not inherently guarantee a better safety profile.[1][2]
The U.S. Food and Drug Administration (FDA) has established policies for the development of new stereoisomeric drugs, encouraging manufacturers to characterize the individual isomers.[15] The guidance recommends developing quantitative assays for individual enantiomers early in drug development to assess the pharmacokinetic profile of each.[15] This allows for a thorough understanding of whether a racemic mixture's components contribute differently to its efficacy and safety.[15][16]
Experimental Protocol: Enantioselective Analysis by Chiral HPLC
To study the distinct pharmacokinetic profiles, a robust and validated analytical method capable of separating all four stereoisomers is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this application.
Objective: To quantify the concentrations of (R)-fluoxetine, (S)-fluoxetine, (R)-norfluoxetine, and (S)-norfluoxetine in human plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analog).
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence or UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as Chiralcel OD-R (tris-(3,5-dimethylphenyl carbamate) cellulose) is effective for this separation.[17][18]
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., potassium hexafluorophosphate) and an organic modifier (e.g., acetonitrile) is commonly used.[17] A typical ratio might be 75:25 (v/v) aqueous:organic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detection (Excitation: ~230 nm, Emission: ~300 nm) provides high sensitivity. UV detection at ~230 nm is also feasible.[2]
-
-
Data Analysis:
-
Construct calibration curves for each of the four analytes using standards of known concentrations.
-
Integrate the peak areas for each enantiomer and the internal standard in the chromatograms from the unknown samples.
-
Calculate the concentration of each enantiomer in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the corresponding calibration curve.
-
Caption: Experimental workflow for enantioselective analysis.
Conclusion
The pharmacokinetics of this compound (fluoxetine) are a clear illustration of the importance of stereochemistry in drug development and therapy. The racemic mixture is not a single entity but a combination of four distinct molecules with different rates of metabolism and elimination, and in the case of its metabolite, different potencies. The slower clearance of (S)-fluoxetine and the high potency and very long half-life of its metabolite, (S)-norfluoxetine, are major contributors to the drug's overall clinical profile. These stereoselective phenomena, driven primarily by genetic polymorphisms in CYP2D6 and CYP2C9, are a key source of the observed inter-individual variability in patient response and susceptibility to drug interactions. A thorough understanding of these pharmacokinetic differences is essential for optimizing antidepressant therapy and for the continued development of safer and more effective drugs.
References
-
Shen, J., & Lin, A. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Pharmaceuticals, 15(10), 1234. [Link]
-
Imre, S., et al. (2013). Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. Acta Poloniae Pharmaceutica, 70(4), 639-645. [Link]
-
Wikipedia. (n.d.). Fluoxetine. Retrieved January 10, 2026, from [Link]
-
Magyar, J., et al. (2003). Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues. International Journal of Molecular Medicine, 11(4), 535-542. [Link]
-
Faria, J., et al. (2004). Plasma Concentrations of the Enantiomers of Fluoxetine and Norfluoxetine: Sources of Variability and Preliminary Observations on Relations With Clinical Response. Therapeutic Drug Monitoring, 26(3), 340-345. [Link]
-
Deligiannidis, K. M., et al. (2021). Concentrations of Fluoxetine Enantiomers Decline During Pregnancy and Increase After Birth. Journal of Clinical Psychopharmacology, 41(5), 518-526. [Link]
-
MDPI. (2024). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Pharmaceuticals. [Link]
-
PharmGKB. (n.d.). Fluoxetine Pathway, Pharmacokinetics. Retrieved January 10, 2026, from [Link]
-
Preskorn, S. H. (1997). What Are the Clinically Relevant Pharmacokinetic Differences Among SSRIs? Primary Psychiatry. [Link]
-
ResearchGate. (n.d.). Chemical structures of fluoxetine enantiomers. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structures of the enantiomers of fluoxetine and norfluoxetine. Retrieved January 10, 2026, from [Link]
-
Fuller, R. W., et al. (1994). Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450. Journal of Pharmacology and Experimental Therapeutics, 269(1), 169-174. [Link]
-
ResearchGate. (n.d.). Molecular structure of fluoxetine enantiomers and their active metabolites, norfluoxetine. Retrieved January 10, 2026, from [Link]
-
Yu, J., et al. (2006). Enantiomeric Separation of Fluoxetine Derivatives on Polysaccharide-Based Chiral Columns. Archiv der Pharmazie, 339(5), 265-269. [Link]
-
Brosen, K., et al. (1993). The stereoselective metabolism of fluoxetine in poor and extensive metabolizers of sparteine. Clinical Pharmacology & Therapeutics, 54(5), 500-509. [Link]
-
Al-Hiyari, A. S., & Al-Subeh, Z. (2021). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. Pharmaceuticals, 14(2), 87. [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
-
ResearchGate. (n.d.). Stereoselective metabolism scheme of fluoxetine. Retrieved January 10, 2026, from [Link]
-
KNMP. (n.d.). CYP2D6: fluoxetine. Retrieved January 10, 2026, from [Link]
-
Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs. [Link]
-
Llerena, A., et al. (2004). Effect of CYP2D6 and CYP2C9 genotypes on fluoxetine and norfluoxetine plasma concentrations during steady-state conditions. European Journal of Clinical Pharmacology, 59(12), 869-873. [Link]
-
ResearchGate. (n.d.). Effect of CYP2D6 and CYP2C9 genotypes on fluoxetine and norfluoxetine plasma concentrations during steady-state conditions. Retrieved January 10, 2026, from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Development of New Stereoisomeric Drugs | Guidance Portal. Retrieved January 10, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry #169 - Drug Substance. Retrieved January 10, 2026, from [https://www.fda.gov/files/animal & veterinary/published/Guidance-for-Industry--169---Drug-Substance.pdf]([Link] & veterinary/published/Guidance-for-Industry--169---Drug-Substance.pdf)
-
Government of Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]
Sources
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoxetine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs [mdpi.com]
- 9. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The stereoselective metabolism of fluoxetine in poor and extensive metabolizers of sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentrations of Fluoxetine Enantiomers Decline During Pregnancy and Increase After Birth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preskorn.com [preskorn.com]
- 13. g-standaard.nl [g-standaard.nl]
- 14. Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. Development of New Stereoisomeric Drugs | Guidance Portal [hhs.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structural Landscape of N-Methyl-3-phenoxypropan-1-amine Derivatives: A Comparative Guide to SERT and NET Inhibition
In the intricate world of neuropharmacology, the N-Methyl-3-phenoxypropan-1-amine scaffold stands as a cornerstone for the development of potent and selective inhibitors of monoamine transporters. This guide offers an in-depth exploration of the structural activity relationships (SAR) of this versatile chemical framework, providing researchers, scientists, and drug development professionals with a comparative analysis of how subtle molecular modifications dictate selectivity and potency towards the serotonin transporter (SERT) and the norepinephrine transporter (NET). The insights presented herein are grounded in experimental data to empower the rational design of next-generation neurological therapeutics.
The Core Scaffold: A Gateway to Modulating Neurotransmission
The this compound core, derived from the antihistamine diphenhydramine, has proven to be a remarkably fruitful starting point for the discovery of antidepressants and other neurotherapeutics.[1] Its fundamental structure comprises a phenoxy group, a phenyl group, and an N-methylpropan-1-amine side chain. The spatial arrangement and electronic properties of each of these components are critical determinants of the molecule's interaction with the monoamine transporters, primarily SERT and NET. The ability to fine-tune the inhibitory profile of these derivatives, shifting from selective serotonin reuptake inhibitors (SSRIs) to norepinephrine reuptake inhibitors (NRIs) or dual SNRIs, underscores the therapeutic potential harbored within this chemical class.
The Decisive Role of Phenoxy Ring Substitution
The substitution pattern on the phenoxy ring is arguably the most critical factor in dictating the selectivity of this compound derivatives for SERT versus NET. Experimental data consistently demonstrates that the position of substituents profoundly influences the inhibitory potency and selectivity profile.
Ortho-Substitution: A Key to NET Selectivity
A recurring theme in the SAR of this class of compounds is that substitution at the ortho (2-position) of the phenoxy ring confers a strong preference for NET inhibition. A prime example is Atomoxetine , a selective norepinephrine reuptake inhibitor (NRI) widely used for the treatment of ADHD.[1][2][3] Atomoxetine features a methyl group at the ortho position of the phenoxy ring. This substitution is thought to orient the molecule favorably within the binding pocket of NET, leading to high-affinity binding. Another potent and selective NRI, Nisoxetine , possesses a methoxy group at the ortho position, further cementing the principle of ortho-substitution for NET selectivity.[1]
Para-Substitution: The Hallmark of SERT Selectivity
Conversely, substitution at the para (4-position) of the phenoxy ring is a well-established strategy for achieving potent and selective SERT inhibition. The archetypal example is Fluoxetine (Prozac), one of the first and most well-known SSRIs.[1][4] Fluoxetine's defining feature is a trifluoromethyl (-CF3) group at the para position. This electron-withdrawing group is crucial for its high affinity and selectivity for SERT. The absence of this group, as in the parent N-Methyl-3-phenoxy-3-phenylpropan-1-amine (N-Methyl-PPPA), results in a less selective SNRI profile.[1]
Meta-Substitution and Disubstitution: Exploring the Middle Ground
Substitution at the meta (3-position) of the phenoxy ring tends to result in compounds with mixed SERT and NET inhibitory activity. Furthermore, disubstituted analogues can exhibit a range of activities, from potent dual inhibition to a preference for one transporter over the other, depending on the nature and position of the substituents.
Comparative Inhibitory Activities of Phenoxy-Substituted Derivatives:
| Compound | Phenoxy Substitution | Primary Target | Ki (nM) for hSERT | Ki (nM) for hNET |
| Fluoxetine | 4-CF3 | SERT | 0.8 | 130 |
| Atomoxetine | 2-CH3 | NET | 77 | 4.5 |
| Nisoxetine | 2-OCH3 | NET | 91 | 0.8 |
| N-Methyl-PPPA | Unsubstituted | SERT/NET | 12 | 39 |
Note: The Ki values presented are compiled from various sources and should be considered representative. Direct comparison between studies may be influenced by differing experimental conditions.
The Influence of the Phenyl Ring and Stereochemistry
While the phenoxy ring plays a dominant role in selectivity, modifications to the 3-phenyl group and the stereochemistry of the chiral center at the 3-position also significantly impact the pharmacological profile.
Phenyl Ring Substitution
Substitution on the 3-phenyl ring generally has a less pronounced effect on selectivity compared to the phenoxy ring. However, it can still modulate the overall potency. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the electronic distribution of the molecule and its interaction with the transporter binding sites.
The Criticality of Stereochemistry
The 3-position of the propan-1-amine chain is a chiral center, and the stereochemistry at this position can have a profound impact on the affinity for SERT and NET. For atomoxetine, the (R)-enantiomer is the active form, exhibiting significantly higher affinity for NET than the (S)-enantiomer. Similarly, for fluoxetine, while both enantiomers are active, the (S)-enantiomer is slightly more potent at inhibiting serotonin reuptake. The differential activity of enantiomers highlights the importance of a precise three-dimensional fit within the transporter binding pocket.
Modifications of the N-Methyl-Propan-1-Amine Side Chain
Alterations to the N-methyl-propan-1-amine side chain can also influence the activity of these derivatives.
N-Demethylation
Removal of the N-methyl group to yield the corresponding primary amine, as seen in norfluoxetine (the primary active metabolite of fluoxetine), generally retains significant activity at SERT.[1] This indicates that the N-methyl group is not an absolute requirement for high-affinity binding to the serotonin transporter.
Chain Length and Conformation
The three-carbon propylene chain appears to be optimal for potent inhibition of both SERT and NET. Shortening or lengthening this chain typically leads to a decrease in activity, suggesting that it acts as a crucial spacer, positioning the phenoxy and phenyl rings in the correct orientation for optimal interaction with the transporter binding sites.
Experimental Protocols for Assessing Transporter Inhibition
The determination of the inhibitory potency of this compound derivatives against SERT and NET is typically achieved through in vitro radioligand binding assays. These assays provide a quantitative measure of the affinity of a compound for its target transporter.
Radioligand Binding Assay for Human Serotonin Transporter (hSERT)
Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Citalopram) for binding to hSERT expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki value is calculated.[5]
Materials:
-
HEK293 cells stably expressing hSERT
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand: [³H]-Citalopram
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine)
-
Test compounds
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hSERT cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, test compound at various concentrations, and the membrane preparation.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation:
-
Initiate the binding reaction by adding [³H]-Citalopram to a final concentration of ~1 nM.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Norepinephrine Transporter (NET) Inhibition Assay
A similar radioligand binding assay can be employed to determine the inhibitory potency of compounds against NET. In this case, cells expressing hNET are used, and a NET-selective radioligand, such as [³H]-Nisoxetine, is utilized. The fundamental principles and procedures of the assay remain the same as described for the SERT binding assay.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features of the this compound scaffold and their influence on transporter selectivity.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Methyl-3-phenoxypropan-1-amine
Welcome to a definitive guide on the safe handling and disposal of N-Methyl-3-phenoxypropan-1-amine (CAS No: 132424-10-3). As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. This document provides essential, step-by-step procedures grounded in established safety protocols and regulatory standards. The causality behind each recommendation is explained to ensure that these protocols are not just followed, but understood as a self-validating system of laboratory safety.
Core Safety Directives: Hazard Identification and Personal Protection
Before any handling or disposal operations, a thorough understanding of the substance's hazard profile is critical. This compound is classified with specific risks that dictate all subsequent safety and disposal procedures.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. It is harmful if swallowed (Acute Toxicity, Oral, Category 4), causes serious eye damage (Eye Damage, Category 1), and is harmful to aquatic life with long-lasting effects (Hazardous to the aquatic environment, Chronic Hazard, Category 3).[1][2] The primary hazards are corrosive and irritant properties.[3] Therefore, rigorous adherence to personal protective equipment (PPE) protocols is non-negotiable.
| Hazard Classification | GHS Category | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | Standard laboratory coat, Nitrile or Neoprene gloves |
| Serious Eye Damage | Category 1 (H318: Causes serious eye damage) | Chemical safety goggles and/or full-face shield |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | Chemically resistant gloves, fully-buttoned lab coat |
| Aquatic Hazard | Chronic Category 3 (H412: Harmful to aquatic life with long lasting effects) | N/A (Procedural controls required) |
Causality Insight: The selection of PPE is directly correlated with the hazard profile. Because this amine can cause severe, irreversible eye damage, safety goggles are the minimum requirement, with a face shield recommended for any splash-risk procedures like transferring waste.[2][3] Skin protection is mandated to prevent irritation.
Waste Characterization and Segregation: The First Step in Disposal
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the U.S. Environmental Protection Agency (EPA).[4] Given its classification as a corrosive and toxic substance, all waste streams containing this compound must be managed as hazardous waste.
Protocol for Waste Segregation:
-
Designate a Waste Stream: Dedicate a specific waste container solely for this compound and materials contaminated with it.
-
Avoid Mixing: Never mix this amine waste with other chemical waste streams, especially strong acids or oxidizing agents. Aliphatic and aromatic amines can react with other compounds, potentially violently with active hydrogen compounds.[5]
-
Aqueous vs. Solvent: Keep aqueous waste separate from organic solvent waste to facilitate proper end-of-life treatment by the disposal facility.[6]
-
Contaminated Materials: All disposable items that come into direct contact with the chemical (e.g., gloves, absorbent pads, pipette tips) must be considered hazardous waste and disposed of in the same designated container.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
The final disposal method for this compound is typically high-temperature incineration conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6] The following steps ensure your laboratory waste is collected, stored, and prepared for pickup in a compliant and safe manner.
Step 1: Container Selection
-
Use a chemically compatible container, preferably high-density polyethylene (HDPE) or the original product container if it is in good condition.[6]
-
The container must be leak-proof and have a secure, tight-fitting screw cap.[6]
Step 2: Waste Labeling
-
Immediately label the waste container. An incomplete or missing label is a common and serious compliance violation.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name of the principal investigator or laboratory contact.
-
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Ensure secondary containment (e.g., a larger plastic tub or bin) is used to capture any potential leaks.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[6]
-
Store the container away from incompatible materials, particularly acids and oxidizers.[7][8]
Step 4: Arranging for Disposal
-
Once the container is nearly full (90% capacity) or you have finished generating this waste stream, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves an online form.
-
Trained professionals will then transport the waste for final disposal in accordance with Department of Transportation (DOT) and EPA regulations.[9]
Emergency Protocol: Spill and Leak Management
Accidental releases require immediate and correct action to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Immediately alert all personnel in the immediate vicinity of the spill.
-
If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.
Step 2: Assess and Secure
-
If the spill is small and you are trained to handle it, proceed with cleanup.
-
Remove all sources of ignition and ensure adequate ventilation.
Step 3: Don Personal Protective Equipment (PPE)
-
At a minimum, wear a lab coat, chemical safety goggles, a face shield, and double-layered chemically resistant gloves (e.g., nitrile).
Step 4: Contain and Absorb
-
Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Work from the outside of the spill inward to prevent spreading.
Step 5: Collect and Decontaminate
-
Using spark-proof tools, carefully scoop the absorbed material and place it into your designated hazardous waste container.[6]
-
Clean the spill area thoroughly with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Step 6: Dispose
-
Treat all cleanup materials as hazardous waste and place them in the labeled container for this compound waste.[6]
The following diagram outlines the decision-making workflow for handling waste and spills of this compound.
Caption: Decision workflow for handling and disposing of this compound.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). N-Methyl-3-phenylpropan-1-amine. PubChem Compound Summary for CID 35417. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. PubChem Compound Summary for CID 6850813. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Methyl(3-phenoxypropyl)amine. PubChem Compound Summary for CID 22067856. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. U.S. Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIC. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. U.S. Department of Labor. [Link]
-
European Directorate for the Quality of Medicines & Healthcare. (2023). (3RS)-N-methyl-3-phenyl-3-[3- (trifluoromethyl)phenoxy]-propan-1-amine - Sikkerhetsdatablad. [Link]
-
Occupational Safety and Health Administration (OSHA). (1991). Worker Exposures to Volatile Amines. U.S. Department of Labor. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. PubChem Compound Summary for CID 121282206. [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
-
Pharmaffiliates. (n.d.). (N-Methyl-3-phenylpropan-1-amine) (5 mL in HCl Solution). [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. PubChem Compound Summary for CID 9816206. [Link]
-
Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
-
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Wikipedia. (n.d.). N-Methyl-PPPA. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
-
Global Substance Registration System (GSRS). (n.d.). N-METHYL-3-(3-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE, (3R)-. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. [Link]
-
Wikipedia. (n.d.). Atomoxetine. [Link]
-
Wikipedia. (n.d.). Advantame. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Regulatory and Guidance Information by Topic: Waste. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). January 2025 EPA Waste Management Updates Newsletter. GovDelivery. [Link]
Sources
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl(3-phenoxypropyl)amine | C10H15NO | CID 22067856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. connmaciel.com [connmaciel.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
